Ethyl 1-benzylpyrrolidine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-benzylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPXEPWPTXKUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973004 | |
| Record name | Ethyl 1-benzylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5747-92-2 | |
| Record name | Ethyl 1-benzylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-benzyl-3-pyrrolidine carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 1-benzylpyrrolidine-3-carboxylate
This guide provides a comprehensive overview of the synthesis and characterization of Ethyl 1-benzylpyrrolidine-3-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and analytical validation, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound (CAS No. 5747-92-2) is a substituted pyrrolidine derivative that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzyl-protected nitrogen atom and an ethyl ester functional group, makes it an ideal precursor for the elaboration of more complex molecular architectures. The pyrrolidine ring is a common scaffold in a multitude of biologically active compounds, and the functional handles on this intermediate allow for a variety of chemical transformations. Its application spans the synthesis of novel therapeutic agents and potent agrochemicals, highlighting its importance in modern chemical research and development.[2]
Strategic Synthesis: A Multi-Step Approach
The synthesis of this compound is most effectively achieved through a multi-step sequence that culminates in the formation and subsequent modification of a pyrrolidine ring. A robust and scalable approach involves the initial construction of a diester precursor followed by an intramolecular Dieckmann condensation and subsequent reduction. This strategy offers high yields and allows for straightforward purification of the intermediates.
A plausible and efficient synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for this compound.
Synthesis of the Diester Precursor
The initial phase of the synthesis involves the construction of the acyclic diester, N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester. This is typically achieved in a two-step process:
-
Michael Addition: Benzylamine is reacted with ethyl acrylate in a Michael addition reaction to form ethyl 3-(benzylamino)propanoate. This reaction proceeds readily, often without the need for a catalyst, although a mild base can be employed to facilitate the process.
-
N-Alkylation: The resulting secondary amine is then alkylated with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a non-nucleophilic base like potassium carbonate to yield the desired diester.
Dieckmann Condensation: Ring Formation
The cornerstone of this synthetic strategy is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[3][4] In this case, N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester undergoes cyclization in the presence of a strong base, such as sodium ethoxide (NaOEt), to yield ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.[5] The choice of base is critical; using an alkoxide that matches the ester's alcohol component prevents transesterification side reactions. The reaction is typically performed in an anhydrous solvent like toluene or ethanol.[6]
Reduction of the β-Keto Ester
The final step is the reduction of the ketone functionality in the β-keto ester intermediate. This can be accomplished through several established methods:
-
Wolff-Kishner Reduction: This method involves the conversion of the ketone to a hydrazone, followed by treatment with a strong base at elevated temperatures.
-
Clemmensen Reduction: This procedure utilizes amalgamated zinc and hydrochloric acid to directly reduce the ketone to a methylene group.
The choice of reduction method will depend on the overall compatibility with the ester functional group and other reaction conditions.
Detailed Experimental Protocol (Proposed)
The following is a proposed, detailed experimental protocol based on established chemical principles and analogous reactions.
Step 1: Synthesis of Ethyl 3-(benzylamino)propanoate
-
To a round-bottom flask equipped with a magnetic stirrer, add benzylamine (1.0 eq).
-
Cool the flask in an ice bath and add ethyl acrylate (1.05 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, purify the product by vacuum distillation to remove any unreacted starting materials.
Step 2: Synthesis of N-Benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester
-
In a three-necked flask fitted with a reflux condenser and a dropping funnel, dissolve ethyl 3-(benzylamino)propanoate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (Dieckmann Condensation)
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium ethoxide (2.2 eq) to anhydrous toluene.
-
Heat the suspension to a gentle reflux and add a solution of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester (1.0 eq) in anhydrous toluene dropwise over 1-2 hours.
-
Continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting β-keto ester by column chromatography.
Step 4: Synthesis of this compound (Reduction)
-
Combine ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (1.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 120-130 °C for 2 hours.
-
Allow the mixture to cool slightly, then add potassium hydroxide pellets (4.0 eq) and heat to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the temperature for 4-5 hours.
-
Cool the reaction mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by vacuum distillation or column chromatography.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended:
Spectroscopic Data
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Phenyl protons (multiplet, ~7.2-7.4 ppm), Benzylic CH₂ (singlet, ~3.6 ppm), Pyrrolidine ring protons (multiplets, ~2.0-3.5 ppm), Ethyl ester CH₂ (quartet, ~4.1 ppm), Ethyl ester CH₃ (triplet, ~1.2 ppm) |
| ¹³C NMR | Aromatic carbons (~127-138 ppm), Ester carbonyl (~173 ppm), Benzylic CH₂ (~60 ppm), Pyrrolidine ring carbons (~30-60 ppm), Ethyl ester CH₂ (~60 ppm), Ethyl ester CH₃ (~14 ppm) |
| FTIR (cm⁻¹) | C-H stretching (aromatic and aliphatic, ~2850-3100), C=O stretching (ester, ~1730), C-N stretching (~1100-1200), C-O stretching (~1150-1250) |
| Mass Spec. | Expected molecular ion peak (M+) at m/z = 233.31 |
Note: The spectral data for a related compound, ethyl-1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate, shows characteristic peaks for the benzyl and ethyl ester moieties which can be used as a reference.[7]
Chromatographic and Physical Data
Table 2: Physical and Chromatographic Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₂ |
| Molecular Weight | 233.31 g/mol |
| Appearance | Pale yellow liquid[8] |
| Boiling Point | 118-120 °C at 0.75 Torr[8] |
| Purity (typical) | ≥97% |
Safety and Handling
This compound is classified as acutely toxic if swallowed and is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound, a valuable intermediate in medicinal and agricultural chemistry. By leveraging a multi-step approach centered around the Dieckmann condensation, researchers can access this compound in good yields. The provided characterization data, though based on expectations for the structure, serves as a valuable reference for analytical validation. Adherence to the proposed experimental guidelines and safety precautions will ensure the successful and safe synthesis of this important chemical building block.
References
- 1. prepchem.com [prepchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102060743B - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 6. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 7. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
Spectroscopic Data of Ethyl 1-benzylpyrrolidine-3-carboxylate: A Technical Guide
Introduction
Ethyl 1-benzylpyrrolidine-3-carboxylate is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and organic synthesis. As with any novel or specialized chemical entity, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such molecules. This guide provides a detailed analysis of the predicted spectroscopic data for this compound, offering insights into its molecular structure and serving as a valuable resource for researchers in drug discovery and chemical development.
The structural integrity of a molecule is the foundation of its chemical behavior and biological activity. The methodologies outlined herein represent a systematic approach to spectroscopic analysis, ensuring a high degree of confidence in the assigned structure. This document is structured to not only present the spectroscopic data but also to provide the rationale behind the interpretation, thereby offering a comprehensive understanding of the molecule's spectroscopic signature.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for the unambiguous assignment of spectroscopic signals. The structure of this compound with the numbering convention used throughout this guide is presented below.
Caption: Molecular structure of this compound with atom numbering.
Methodology: Spectroscopic Prediction
In the absence of experimentally acquired spectra in the public domain, the data presented in this guide were generated using advanced computational prediction software. It is crucial to acknowledge that while these predictions are based on sophisticated algorithms and extensive databases, they may exhibit minor deviations from experimental values.
-
NMR Spectra: ¹H and ¹³C NMR spectra were predicted using algorithms that employ a combination of hierarchical organization of spherical environments (HOSE) codes and neural network-based approaches. These methods correlate the chemical environment of each nucleus with vast libraries of known experimental data to estimate chemical shifts and coupling constants.
-
IR Spectrum: The infrared spectrum was predicted using computational models that calculate the vibrational frequencies of the molecule's bonds. These calculations are based on the principles of quantum mechanics and molecular mechanics.
-
Mass Spectrometry: The mass spectrum and fragmentation pattern were predicted based on established rules of mass spectral fragmentation for common organic functional groups. The prediction algorithm considers the stability of potential fragment ions and neutral losses.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.35 | m | 5H | C12-H, C13-H, C14-H, C15-H, C16-H |
| 4.15 | q | 2H | C8-H₂ |
| 3.60 | s | 2H | C10-H₂ |
| 3.00 - 3.10 | m | 1H | C3-H |
| 2.80 - 2.95 | m | 2H | C5-H₂ |
| 2.55 - 2.70 | m | 2H | C2-H₂ |
| 2.10 - 2.25 | m | 2H | C4-H₂ |
| 1.25 | t | 3H | C9-H₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (7.25 - 7.35 ppm): The multiplet in the aromatic region integrating to 5 protons is characteristic of the monosubstituted benzene ring of the benzyl group.
-
Ethyl Ester Group (4.15 and 1.25 ppm): The quartet at approximately 4.15 ppm (C8-H₂) and the triplet at around 1.25 ppm (C9-H₃) are classic signals for an ethyl group attached to an oxygen atom. The splitting pattern (quartet and triplet) is due to the coupling between the methylene and methyl protons.
-
Benzyl Methylene Protons (3.60 ppm): The singlet at approximately 3.60 ppm is assigned to the two protons of the methylene group (C10-H₂) of the benzyl substituent. These protons are chemically equivalent and do not show coupling to other protons, hence they appear as a singlet.
-
Pyrrolidine Ring Protons (2.10 - 3.10 ppm): The protons on the pyrrolidine ring appear as a series of multiplets in the upfield region. The methine proton at the C3 position (C3-H) is expected to be a multiplet due to coupling with the adjacent methylene protons at C2 and C4. The methylene protons at C2, C4, and C5 are diastereotopic and will therefore have different chemical shifts and couple with each other, resulting in complex multiplets.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 173.5 | C=O | C6 |
| 138.0 | C (Aromatic) | C11 |
| 129.0 | CH (Aromatic) | C12, C16 |
| 128.5 | CH (Aromatic) | C13, C15 |
| 127.0 | CH (Aromatic) | C14 |
| 60.5 | CH₂ | C8 |
| 58.0 | CH₂ | C10 |
| 56.0 | CH₂ | C5 |
| 53.0 | CH₂ | C2 |
| 45.0 | CH | C3 |
| 32.0 | CH₂ | C4 |
| 14.0 | CH₃ | C9 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (173.5 ppm): The signal at the lowest field is characteristic of the ester carbonyl carbon (C6).
-
Aromatic Carbons (127.0 - 138.0 ppm): Four signals are predicted in the aromatic region, corresponding to the six carbons of the benzene ring. The quaternary carbon (C11) is expected at a lower field compared to the protonated carbons. The symmetry of the phenyl ring results in the equivalence of C12/C16 and C13/C15.
-
Aliphatic Carbons (14.0 - 60.5 ppm): The remaining signals in the upfield region correspond to the aliphatic carbons of the ethyl and pyrrolidine moieties. The chemical shifts are consistent with their expected electronic environments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of the bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030 | Medium | Aromatic C-H stretch |
| 2950, 2870 | Medium | Aliphatic C-H stretch |
| 1735 | Strong | C=O stretch (Ester) |
| 1495, 1455 | Medium | Aromatic C=C stretch |
| 1180 | Strong | C-O stretch (Ester) |
Interpretation of the IR Spectrum:
-
C=O Stretch (1735 cm⁻¹): A strong absorption band around 1735 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the carbonyl stretching vibration of the ester functional group.
-
C-H Stretches (2870-3030 cm⁻¹): The bands in this region correspond to the stretching vibrations of the aromatic and aliphatic C-H bonds.
-
C-O Stretch (1180 cm⁻¹): A strong band in the fingerprint region around 1180 cm⁻¹ is characteristic of the C-O single bond stretching of the ester group.
-
Aromatic C=C Stretches (1455-1495 cm⁻¹): Medium intensity bands in this region are due to the carbon-carbon stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 233.14
-
Major Fragments: m/z = 160, 91, 77
Interpretation of the Mass Spectrum:
The predicted molecular ion peak at m/z = 233.14 corresponds to the molecular weight of this compound (C₁₄H₁₉NO₂). The fragmentation pattern can be rationalized as follows:
Caption: Predicted mass spectrometry fragmentation pathway.
-
m/z = 160: This fragment likely arises from the loss of the ethyl carboxylate radical (•CO₂Et) from the molecular ion.
-
m/z = 91: This is a very common and stable fragment in molecules containing a benzyl group, corresponding to the tropylium ion ([C₇H₇]⁺), formed by benzylic cleavage and rearrangement. This is often the base peak in the spectrum.
-
m/z = 77: This fragment corresponds to the phenyl cation ([C₆H₅]⁺), which can be formed from the tropylium ion.
Experimental Protocols
While the data presented here are predicted, the following are general, industry-standard protocols for acquiring experimental spectroscopic data for a small organic molecule like this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The software will perform a Fourier transform to generate the IR spectrum (transmittance or absorbance vs. wavenumber).
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Ionization: Ionize the sample molecules. EI is a common technique for volatile, thermally stable compounds and often leads to extensive fragmentation. ESI is a softer ionization technique suitable for a wider range of compounds and typically produces the protonated molecule [M+H]⁺.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS data, although based on computational predictions, offers a robust framework for the structural elucidation of this compound. The provided interpretations and standard experimental protocols serve as a valuable resource for researchers, enabling them to anticipate the spectroscopic characteristics of this molecule and to design appropriate analytical strategies for its experimental characterization. The convergence of the predicted data from multiple spectroscopic techniques provides a high level of confidence in the assigned structure.
1H and 13C NMR spectra of "Ethyl 1-benzylpyrrolidine-3-carboxylate"
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 1-benzylpyrrolidine-3-carboxylate
Authored by a Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers and professionals in drug development and fine chemical synthesis, the ability to unequivocally confirm the structure and purity of a molecule is paramount. This compound, a versatile heterocyclic building block, serves as a pertinent example for demonstrating the power of NMR in structural elucidation.[2][3][4] Its structure incorporates several distinct chemical environments—an aromatic ring, a saturated nitrogen-containing heterocycle, and an ethyl ester—which give rise to a rich and informative NMR spectrum.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the spectra based on fundamental principles, including chemical shift, spin-spin coupling, and integration, to assign every signal to its corresponding nucleus. Furthermore, this document details a robust experimental protocol for acquiring high-quality NMR data, grounded in established laboratory practices.
Molecular Structure and Predicted NMR Environments
To interpret the NMR spectra, we must first analyze the molecular structure to identify all chemically non-equivalent protons and carbons.
Molecular Structure of this compound
Caption: Labeled structure of this compound.
The molecule possesses 14 carbon atoms and 19 hydrogen atoms. Due to molecular symmetry and the presence of a chiral center at C3, we can predict the following distinct NMR environments:
-
Proton (¹H) Environments:
-
Aromatic Protons: The five protons on the benzyl group's phenyl ring are expected to appear in the aromatic region (δ 7.2-7.4 ppm). Due to free rotation, they may appear as a single multiplet.
-
Benzylic Protons (Cα-H₂): The two protons on the methylene bridge between the nitrogen and the phenyl ring are diastereotopic because of the adjacent chiral center (C3). They are chemically non-equivalent and should appear as two distinct signals, likely a complex multiplet or two doublets.
-
Pyrrolidine Ring Protons: The protons on C2, C3, C4, and C5 will have complex splitting patterns due to coupling with each other. The protons on C2 and C4 are also diastereotopic.
-
Ethyl Ester Protons: The methylene protons (Cβ-H₂) will appear as a quartet, coupled to the methyl protons. The methyl protons (Cγ-H₃) will appear as a triplet, coupled to the methylene protons.
-
-
Carbon (¹³C) Environments:
-
Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically around δ 170-175 ppm.
-
Aromatic Carbons: Four signals are expected for the six phenyl carbons: one for the substituted carbon (C1') and three for the five CH carbons (C2'/C6', C3'/C5', and C4').
-
Benzylic and Pyrrolidine Carbons: Signals for Cα, C2, C3, C4, and C5 are expected in the aliphatic region, with their shifts influenced by the adjacent nitrogen atom.
-
Ethyl Ester Carbons: Two signals for the O-CH₂ (Cβ) and the CH₃ (Cγ) carbons.
-
In-Depth Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The expected signals are assigned based on their chemical shift, integration (relative number of protons), and multiplicity (splitting pattern).[1]
| Assignment | Proton Label | Predicted δ (ppm) | Integration | Predicted Multiplicity | Justification |
| Phenyl | C2'-H to C6'-H | 7.20 - 7.40 | 5H | Multiplet (m) | Typical range for monosubstituted benzene ring protons.[5] |
| Benzylic | Cα-H₂ | ~3.65 | 2H | Singlet (s) or AB quartet | Protons attached to carbon adjacent to nitrogen and phenyl ring. Diastereotopicity may lead to complex splitting. |
| Pyrrolidine | C2-H₂, C5-H₂ | 2.50 - 3.20 | 4H | Multiplet (m) | Protons on carbons adjacent to the electron-withdrawing nitrogen atom are shifted downfield.[6][7] |
| Pyrrolidine | C3-H | 2.90 - 3.10 | 1H | Multiplet (m) | Methine proton at the chiral center, coupled to protons on C2 and C4. |
| Pyrrolidine | C4-H₂ | 1.90 - 2.20 | 2H | Multiplet (m) | Aliphatic protons on the pyrrolidine ring.[8] |
| Ethyl Methylene | Cβ-H₂ | ~4.12 | 2H | Quartet (q) | Methylene group of the ethyl ester, split by the adjacent methyl group (3+1=4). |
| Ethyl Methyl | Cγ-H₃ | ~1.25 | 3H | Triplet (t) | Methyl group of the ethyl ester, split by the adjacent methylene group (2+1=3). |
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃.
Detailed Signal Interpretation
-
δ 7.20 - 7.40 ppm (Multiplet, 5H): This signal corresponds to the five protons of the phenyl ring. Their overlapping signals create a complex multiplet, which is characteristic of a monosubstituted benzene ring where the electronic effects on the ortho, meta, and para protons are similar.[9]
-
δ ~4.12 ppm (Quartet, 2H): This quartet is characteristic of the methylene (-O-CH₂-) group of an ethyl ester. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. The signal is split into a quartet by the three neighboring protons of the methyl group.
-
δ ~3.65 ppm (Singlet/AB Quartet, 2H): This signal is assigned to the benzylic protons (-N-CH₂-Ph). Because the molecule contains a stereocenter at C3, these two protons are diastereotopic and thus chemically non-equivalent. Depending on the magnetic environment and solvent, they might appear as a sharp singlet if their chemical shift difference is negligible, or more likely as a pair of doublets (an AB quartet) if they have different chemical shifts and couple with each other.[10]
-
δ 2.50 - 3.20 ppm (Multiplets, 5H): This complex region contains the signals for the methine proton at C3 and the methylene protons at C2 and C5. These protons are coupled to each other and to the C4 protons, resulting in significant signal overlap. The protons on C2 and C5 are shifted downfield due to their proximity to the electronegative nitrogen atom.
-
δ 1.90 - 2.20 ppm (Multiplet, 2H): This upfield multiplet is assigned to the two protons on C4 of the pyrrolidine ring. These protons are in a standard aliphatic environment and are coupled to the protons on C3 and C5.
-
δ ~1.25 ppm (Triplet, 3H): This classic upfield triplet is assigned to the terminal methyl (-CH₃) group of the ethyl ester. It is split into a triplet by the two neighboring protons of the methylene group.
In-Depth Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity.
| Assignment | Carbon Label | Predicted δ (ppm) | Justification |
| Carbonyl | C=O | ~173.5 | Characteristic chemical shift for an ester carbonyl carbon. |
| Aromatic | C1' | ~138.0 | Quaternary aromatic carbon attached to the benzylic group. |
| Aromatic | C2'/C6', C3'/C5', C4' | 127.0 - 129.5 | Signals for the protonated aromatic carbons.[11] |
| Benzylic | Cα | ~60.5 | Benzylic carbon attached to nitrogen. |
| Ester Methylene | Cβ | ~60.0 | Methylene carbon of the ethyl ester, bonded to oxygen. |
| Pyrrolidine | C2, C5 | 53.0 - 58.0 | Carbons adjacent to the nitrogen atom in the pyrrolidine ring. |
| Pyrrolidine | C3 | ~40.0 | Methine carbon at the chiral center. |
| Pyrrolidine | C4 | ~30.0 | Aliphatic methylene carbon in the pyrrolidine ring. |
| Ester Methyl | Cγ | ~14.2 | Terminal methyl carbon of the ethyl ester. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃.
Detailed Signal Interpretation
-
δ ~173.5 ppm: This downfield signal is unambiguously assigned to the ester carbonyl carbon (C=O).
-
δ 127.0 - 138.0 ppm: This cluster of four signals represents the six carbons of the phenyl ring. The quaternary carbon (C1') is typically the weakest and appears around 138.0 ppm, while the other three signals correspond to the pairs of equivalent CH carbons (C2'/C6', C3'/C5') and the unique C4' carbon.
-
δ ~60.5 ppm & ~60.0 ppm: These two signals correspond to the benzylic carbon (Cα) and the ester's methylene carbon (Cβ). Their chemical shifts are similar, and definitive assignment may require 2D NMR techniques like HSQC.
-
δ 53.0 - 58.0 ppm: Two signals are expected in this region for the C2 and C5 carbons of the pyrrolidine ring, which are deshielded by the adjacent nitrogen atom.
-
δ ~40.0 ppm: This signal is assigned to the C3 methine carbon, the chiral center of the molecule.
-
δ ~30.0 ppm: This signal corresponds to the C4 methylene carbon of the pyrrolidine ring.
-
δ ~14.2 ppm: This most upfield signal is characteristic of the terminal methyl carbon (Cγ) of the ethyl ester group.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data requires a standardized experimental approach. The following protocol outlines the key steps for the analysis of this compound.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Standardized workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved spectra.
-
Protocol:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the sample to a clean, dry vial.
-
Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice as it dissolves a wide range of organic compounds and has a simple, non-interfering residual solvent signal.[12][13]
-
Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.0 ppm, for accurate chemical shift referencing.
-
Vortex the sample until fully dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.
-
-
-
Instrument Setup and Data Acquisition:
-
Rationale: Optimizing instrument parameters ensures maximum signal-to-noise and resolution.
-
Protocol:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock: The instrument "locks" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Tune and Match: The probe is tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C) to ensure efficient power transfer.
-
Shim: The magnetic field homogeneity is optimized by adjusting the shim coils to produce sharp, symmetrical peaks.
-
¹H Spectrum Acquisition:
-
A standard single-pulse experiment is typically used.
-
Acquire 8-16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets and improve signal via the Nuclear Overhauser Effect (NOE).
-
Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 512-2048) is required to obtain an adequate signal-to-noise ratio.
-
-
-
-
Data Processing:
-
Rationale: Raw NMR data (a Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum.
-
Protocol:
-
Fourier Transform (FT): The time-domain FID is converted into the frequency-domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are positive and have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm.
-
Integration and Peak Picking: The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons, and the exact chemical shift of each peak is identified.
-
-
This comprehensive approach, from structural prediction to final data processing, enables the confident and accurate characterization of this compound, a process that is fundamental to research and development in the chemical sciences.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. エチル 1-ベンジル-ピロリジン-3-カルボキシラート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5747-92-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. researchgate.net [researchgate.net]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Mass spectrometry analysis of "Ethyl 1-benzylpyrrolidine-3-carboxylate"
An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 1-benzylpyrrolidine-3-carboxylate
Introduction
This compound (EBPC) is a small molecule of significant interest within pharmaceutical research and drug development. Its core structure, featuring a pyrrolidine ring, an N-benzyl group, and an ethyl ester moiety, makes it a versatile scaffold for the synthesis of various biologically active compounds. Mass spectrometry (MS) is an indispensable analytical technique for the characterization and quantification of such molecules.[1] It provides critical data on molecular weight, elemental composition, structure, and purity with high sensitivity and specificity.[2]
This guide offers a comprehensive, in-depth exploration of the mass spectrometric analysis of EBPC. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, from sample preparation to spectral interpretation. This document is designed for researchers, scientists, and drug development professionals who require a robust and validated approach to the analysis of EBPC and structurally related compounds.
Part 1: Foundational Strategy: Sample Preparation
The quality of mass spectrometry data is fundamentally dependent on the quality of the sample introduced into the instrument. Effective sample preparation is crucial for minimizing matrix effects, ensuring reproducibility, and achieving the desired sensitivity.[3][4] The choice of method is dictated by the sample matrix and the analytical objective.
Core Principles of Sample Preparation
For a molecule like EBPC (Molecular Formula: C₁₄H₁₉NO₂, Molecular Weight: 233.31 g/mol [5]), which possesses moderate polarity, several techniques are applicable. The primary goal is to isolate the analyte from interfering substances such as proteins, salts, and phospholipids.[6]
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For |
| Dilute-and-Shoot | Sample is simply diluted with an appropriate solvent. | Fast, simple, inexpensive. | High matrix effect; not suitable for complex matrices; analyte concentration is reduced. | Low protein matrices (e.g., urine).[4] |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile) is added to precipitate proteins. | Fast, simple, removes most proteins. | Does not remove other interferences (salts, phospholipids); analyte is diluted. | High protein matrices (e.g., plasma, serum).[4][6] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Cleaner extracts than PPT; can concentrate the analyte. | More complex and time-consuming; requires solvent optimization. | Hydrophobic analytes in complex matrices.[6] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. | Provides the cleanest samples; high concentration factor; highly selective. | Most complex and expensive; requires significant method development. | Achieving the lowest limits of quantification.[6] |
Experimental Protocol: Sample Preparation of EBPC Standard
This protocol details the preparation of a pure analytical standard for direct infusion or LC-MS analysis.
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound standard.
-
Dissolve the standard in 1.0 mL of methanol or acetonitrile in a clean glass vial. Vortex for 30 seconds to ensure complete dissolution. This serves as your primary stock solution.
-
-
Working Solution (10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a new vial.
-
Add 990 µL of the desired initial mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to the vial.
-
-
Final Dilution for Injection (e.g., 100 ng/mL):
-
Pipette 10 µL of the 10 µg/mL working solution into a clean autosampler vial.
-
Add 990 µL of the initial mobile phase solvent. Cap and vortex. The sample is now ready for analysis.
-
Trustworthiness Note: Always use high-purity (e.g., HPLC or MS-grade) solvents to avoid introducing contaminants that can interfere with analysis and create high background noise.[7]
Mandatory Visualization: Sample Preparation Workflow
Caption: Decision workflow for selecting an appropriate sample preparation method.
Part 2: The Analytical Engine: LC-MS Method Development
Coupling Liquid Chromatography (LC) with Mass Spectrometry (MS) provides robust separation and highly specific detection, making it the gold standard for small molecule analysis.[2]
Ionization: The Gateway to the Mass Spectrometer
For a molecule like EBPC containing a tertiary amine and an ester group, Electrospray Ionization (ESI) is the premier choice.[8] ESI is a soft ionization technique ideal for polar and thermally labile compounds, generating intact molecular ions with minimal in-source fragmentation.[9] We will operate in positive ion mode , as the tertiary nitrogen on the pyrrolidine ring is readily protonated to form a stable [M+H]⁺ ion.
Instrumentation and Parameters
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is recommended. This provides accurate mass measurements for confident elemental composition determination and high-resolution fragmentation data for structural elucidation.[1][9]
Experimental Protocol: Reversed-Phase LC-MS Method
-
LC System: An HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Expertise & Experience: A C18 column is chosen for its excellent retention and separation of moderately polar compounds like EBPC.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Expertise & Experience: Formic acid is a critical additive. It acidifies the mobile phase, promoting the protonation of EBPC in the ESI source to form the [M+H]⁺ ion, thereby maximizing signal intensity.
-
-
Gradient Elution:
-
Start at 5-10% B, hold for 0.5 min.
-
Ramp to 95% B over 5-7 minutes.
-
Hold at 95% B for 1-2 minutes.
-
Return to initial conditions and re-equilibrate for 2-3 minutes.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
Data Presentation: Suggested MS Starting Parameters (Positive ESI)
| Parameter | Suggested Value | Rationale |
| Ionization Mode | ESI Positive | The tertiary amine is basic and readily protonated. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray plume for efficient ion generation. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of droplets without causing thermal degradation. |
| Desolvation Gas Temp. | 350 - 450 °C | Facilitates the evaporation of solvent from charged droplets. |
| Desolvation Gas Flow | 600 - 800 L/hr | Removes solvent vapor and prevents ion suppression. |
| Scan Range (MS1) | m/z 50 - 500 | Covers the expected precursor ion and potential low-mass fragments. |
| Collision Energy (MS/MS) | Ramp 10 - 40 eV | A ramp allows for the observation of both low-energy and high-energy fragments in a single acquisition. |
Mandatory Visualization: LC-MS Experimental Workflow
Caption: A typical experimental workflow for LC-MS analysis.
Part 3: Decoding the Data: Spectral Interpretation and Fragmentation
The mass spectra contain a wealth of structural information. The analysis begins with identifying the molecular ion and proceeds to elucidating the structure through its fragmentation patterns.
Full Scan (MS1) Spectrum: The Molecular Blueprint
In a full scan experiment, we expect to observe the protonated molecular ion [M+H]⁺.
-
Molecular Formula: C₁₄H₁₉NO₂
-
Monoisotopic Mass: 233.1416 Da
-
Expected [M+H]⁺ Ion: m/z 234.1494
Trustworthiness Note: High-resolution MS allows for the measurement of this mass with high accuracy (typically <5 ppm error), which provides strong evidence for the elemental composition C₁₄H₂₀NO₂⁺.[9] Other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 256.1313 and the potassium adduct [M+K]⁺ at m/z 272.0053, may also be observed.
Tandem MS (MS/MS): Deconstructing the Molecule
By isolating the [M+H]⁺ precursor ion (m/z 234.15) and subjecting it to Collision-Induced Dissociation (CID), we can induce fragmentation and generate a unique product ion spectrum that serves as a structural fingerprint. The fragmentation of EBPC is predicted to occur at its most labile bonds. The N-benzyl bond and the ester linkage are prime candidates for cleavage.
Key Predicted Fragmentation Pathways:
-
The Tropylium Ion (m/z 91): The most characteristic fragmentation of N-benzyl compounds is the cleavage of the C-N bond to produce the highly stable tropylium cation (C₇H₇⁺) at m/z 91.0548 .[10][11] This is often the base peak in the MS/MS spectrum. The corresponding neutral loss would be the pyrrolidine carboxylate radical.
-
Formation of the Pyrrolidinium Ion (m/z 144): The complementary fragment from the loss of a benzyl radical (C₇H₇•) from the protonated molecule would result in a protonated ethyl pyrrolidine-3-carboxylate ion at m/z 144.0970 ([C₇H₁₄NO₂]⁺).
-
Ester Group Fragmentations: Esters can undergo characteristic cleavages.[12]
-
Loss of Ethylene (C₂H₄): A McLafferty-type rearrangement can lead to the neutral loss of ethylene (28.03 Da) from the ethyl ester, resulting in an ion at m/z 206.1181 .
-
Loss of Ethanol (C₂H₅OH): Neutral loss of ethanol (46.04 Da) can occur, yielding an ion at m/z 188.0970 .
-
-
Pyrrolidine Ring Opening: The saturated pyrrolidine ring can undergo cleavage, often initiated by the charge on the nitrogen. A common fragment for N-substituted pyrrolidines is the formation of an iminium ion at m/z 70.0657 (C₄H₈N⁺).[13][14]
Data Presentation: Predicted Product Ions for EBPC ([M+H]⁺ = 234.15)
| Product Ion (m/z) | Proposed Formula | Proposed Structure / Origin |
| 206.1181 | C₁₂H₁₆NO₂⁺ | [M+H - C₂H₄]⁺ (Loss of ethylene from ester) |
| 188.0970 | C₁₂H₁₄NO⁺ | [M+H - C₂H₅OH]⁺ (Loss of ethanol from ester) |
| 144.0970 | C₇H₁₄NO₂⁺ | [M+H - C₇H₇•]⁺ (Loss of benzyl radical) |
| 91.0548 | C₇H₇⁺ | Tropylium ion (from benzyl group cleavage) |
| 70.0657 | C₄H₈N⁺ | Pyrrolidinium fragment (from ring opening) |
Mandatory Visualization: Predicted Fragmentation Pathway of EBPC
Caption: Predicted major fragmentation pathways for protonated EBPC.
Conclusion
The mass spectrometric analysis of this compound is a powerful and essential tool for its characterization in diverse scientific applications. By employing a systematic approach that begins with robust sample preparation and progresses through optimized LC-MS analysis, high-quality, interpretable data can be routinely achieved. The predictable fragmentation patterns, dominated by the cleavage of the N-benzyl bond to form the characteristic tropylium ion at m/z 91, provide a confident basis for structural confirmation. This guide provides the foundational knowledge and practical protocols necessary for researchers to develop and validate their own high-integrity analytical methods for this important class of molecules.
References
- 1. zefsci.com [zefsci.com]
- 2. Small Molecule Analysis | AxisPharm [axispharm.com]
- 3. tecan.com [tecan.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. chembk.com [chembk.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. uab.edu [uab.edu]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]
- 11. scielo.org.mx [scielo.org.mx]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolidine [webbook.nist.gov]
An In-Depth Technical Guide to Ethyl 1-benzylpyrrolidine-3-carboxylate: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-benzylpyrrolidine-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its unique structural features, combining a pyrrolidine ring, a benzyl protecting group, and an ethyl ester functional group, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on practical insights for laboratory and industrial settings. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active molecules.[1] The presence of the N-benzyl group offers stability during synthetic transformations and allows for subsequent deprotection to reveal a secondary amine for further functionalization. The ethyl ester at the 3-position provides a handle for various chemical manipulations, including hydrolysis, reduction, and conversion to amides.
Physicochemical and Spectroscopic Properties
This compound is typically a pale yellow to colorless liquid at room temperature.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5747-92-2 | [3] |
| Molecular Formula | C₁₄H₁₉NO₂ | [3] |
| Molecular Weight | 233.31 g/mol | [3] |
| Boiling Point | 118-120 °C at 0.75 Torr | [3] |
| Density | 1.099 ± 0.06 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.542 | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The spectrum of this compound in CDCl₃ typically exhibits the following characteristic signals: A multiplet in the aromatic region (δ 7.27–7.34 ppm) corresponds to the five protons of the benzyl group. The benzylic protons appear as a singlet at approximately δ 3.64 ppm. The ethyl ester group gives rise to a quartet at around δ 4.13 ppm (CH₂) and a triplet at approximately δ 1.25 ppm (CH₃). The protons on the pyrrolidine ring appear as a series of multiplets in the region of δ 2.00–3.20 ppm.[4]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule. The expected chemical shifts are approximately: δ 174 (ester carbonyl), δ 138 (quaternary aromatic carbon), δ 129, 128, 127 (aromatic CH carbons), δ 60 (OCH₂ of ester), δ 60 (benzylic CH₂), δ 55, 53 (pyrrolidine CH₂), δ 40 (pyrrolidine CH), and δ 14 (CH₃ of ester).
IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. A strong absorption band is expected around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group.[5] The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region.
MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 233. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) and the benzyl group (-CH₂Ph, m/z 91).
Synthesis
A common and reliable method for the synthesis of this compound is the N-alkylation of ethyl pyrrolidine-3-carboxylate with benzyl bromide. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the pyrrolidine ring attacks the benzylic carbon of benzyl bromide.
Detailed Experimental Protocol: N-benzylation of Ethyl Pyrrolidine-3-carboxylate
Materials:
-
Ethyl pyrrolidine-3-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (CH₃CN) or other suitable solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl pyrrolidine-3-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature and add benzyl bromide (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the pure this compound.
Causality behind Experimental Choices:
-
Base: Potassium carbonate is a mild and inexpensive base that effectively neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions and can be easily removed after the reaction.
-
Work-up: The aqueous work-up is necessary to remove any remaining inorganic salts and water-soluble impurities. Drying the organic layer is crucial before solvent evaporation to obtain a pure, dry product.
References
- 1. WO2021250541A1 - Spiro compounds as melanocortin 4 receptor antagonists and uses thereof - Google Patents [patents.google.com]
- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Thieme E-Books & E-Journals - [thieme-connect.com]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Pyrrolidine-3-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry, lauded for its unique conformational properties and its prevalence in a vast array of biologically active molecules.[1][2] Among its many derivatives, substituted pyrrolidine-3-carboxylates have emerged as a particularly valuable structural motif. This in-depth technical guide provides a comprehensive overview of the discovery and history of this important class of compounds, from their origins in natural products to their current prominence as key building blocks in the synthesis of novel therapeutics. We will explore the evolution of synthetic methodologies, highlighting the critical shift towards stereoselective approaches, and delve into case studies of drugs that feature this versatile scaffold.
Introduction: The Significance of the Pyrrolidine-3-Carboxylate Core
The pyrrolidine scaffold offers a unique combination of structural features that make it highly attractive for drug design. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling a thorough exploration of pharmacophore space.[2] The introduction of a carboxylate group at the 3-position, along with other substitutions on the ring, provides a rich platform for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the chiral centers inherent to substituted pyrrolidines are crucial for achieving the stereochemically pure compounds often required for optimal pharmacological activity and reduced side effects.[3]
Substituted pyrrolidine-3-carboxylates have demonstrated a remarkable range of biological activities, acting as enzyme inhibitors, receptor agonists and antagonists, and crucial intermediates in the synthesis of complex pharmaceutical agents.[4] Their ability to mimic the structure of natural amino acids, such as proline, allows them to interact with a wide variety of biological targets with high specificity.
Historical Perspective: From Marine Natural Products to Laboratory Synthesis
The story of substituted pyrrolidine-3-carboxylates begins not in a laboratory, but in the marine environment with the discovery of a potent natural product.
The Discovery of Kainic Acid: A Natural Neuroexcitatory Agent
In the mid-20th century, a group of Japanese scientists isolated a potent anthelmintic agent from the red alga Digenea simplex. This compound, named kainic acid , was identified as a substituted pyrrolidine-3-carboxylate. Subsequent research revealed its powerful neuroexcitatory properties, acting as a potent agonist for a specific class of ionotropic glutamate receptors, which are now known as kainate receptors. This discovery was a landmark moment, not only for the field of natural product chemistry but also for neuroscience, as kainic acid became an invaluable tool for studying the pharmacology of excitatory amino acid neurotransmission.
Early Synthetic Efforts and the Dawn of Stereoselective Control
The complex stereochemistry of kainic acid presented a formidable challenge to synthetic chemists. The first total synthesis of (–)-α-kainic acid was a significant achievement that spurred the development of new synthetic methodologies. Early approaches often involved lengthy and non-stereoselective steps. However, the drive to synthesize kainic acid and its analogues efficiently and with high stereopurity was a major catalyst for the evolution of stereoselective synthesis of the pyrrolidine ring.
A pivotal moment in the synthetic history of this scaffold was the development of methods that could control the relative and absolute stereochemistry of the substituents on the pyrrolidine ring. These early efforts laid the groundwork for the more sophisticated and efficient methods that are now commonplace in modern organic synthesis.
The Evolution of Synthetic Methodologies
The synthesis of substituted pyrrolidine-3-carboxylates has evolved significantly over the decades, moving from classical, often lengthy and low-yielding methods to highly efficient and stereoselective strategies. These modern approaches can be broadly categorized into two main classes: functionalization of a pre-existing pyrrolidine ring (e.g., from proline or hydroxyproline) and the de novo construction of the pyrrolidine ring from acyclic precursors.[5]
Ring Construction via Cyclization Reactions
The de novo synthesis of the pyrrolidine ring offers a high degree of flexibility in introducing various substituents. One of the most powerful and widely used methods for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes.[2][6] This reaction is highly convergent and can generate multiple stereocenters in a single step with a high degree of stereocontrol.[6]
Another important strategy is the Michael addition followed by an intramolecular cyclization. Organocatalytic, enantioselective Michael additions of nitroalkanes to α,β-unsaturated esters, for example, can provide intermediates that, upon reductive cyclization, yield highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[7][8][9]
Figure 1: A simplified workflow for the synthesis of substituted pyrrolidine-3-carboxylates via an organocatalytic Michael addition followed by reductive cyclization.
Stereoselective Synthesis: The Modern Imperative
The biological activity of substituted pyrrolidine-3-carboxylates is often highly dependent on their stereochemistry. As such, the development of stereoselective synthetic methods has been a major focus of research. Modern approaches frequently employ chiral catalysts, such as chiral amines or metal complexes, to induce high levels of enantioselectivity and diastereoselectivity.[5][7][9] The use of chiral starting materials, such as L-proline or L-hydroxyproline, is another common strategy for accessing enantiomerically pure pyrrolidine derivatives.[5]
Table 1: Comparison of Key Synthetic Strategies for Substituted Pyrrolidine-3-Carboxylates
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| 1,3-Dipolar Cycloaddition | Convergent, forms multiple stereocenters in one step.[2][6] | High atom economy, good stereocontrol.[6] | Can have regioselectivity issues. |
| Michael Addition/Cyclization | Stepwise formation of the ring, allows for modularity.[7][8][9] | High enantioselectivity with organocatalysis, readily available starting materials.[4][7] | Can be a multi-step process. |
| Functionalization of Proline | Utilizes a chiral pool starting material.[5] | Readily available enantiomerically pure starting material. | Limited to the inherent stereochemistry of proline. |
Applications in Drug Discovery: Case Studies
The versatility of the substituted pyrrolidine-3-carboxylate scaffold is best illustrated through its incorporation into successful drug candidates.
Endothelin Receptor Antagonists: The Story of A-216546
Endothelin receptors, particularly the ETA subtype, are implicated in vasoconstriction and have been a key target for the development of antihypertensive drugs. A series of potent and selective ETA receptor antagonists based on a 2,4-diaryl substituted pyrrolidine-3-carboxylic acid core were developed by Abbott Laboratories. One such compound, A-216546 , demonstrated subnanomolar affinity for the human ETA receptor and an exceptional selectivity of over 130,000-fold for the ETA receptor versus the ETB receptor. The discovery of A-216546 highlighted the importance of the pyrrolidine-3-carboxylic acid scaffold as a rigid and tunable platform for achieving high potency and selectivity. Structure-activity relationship (SAR) studies revealed that modifications to the substituents on the pyrrolidine ring and the nature of the side chains were critical for optimizing the pharmacological profile of these antagonists.[10]
Figure 2: A conceptual diagram illustrating the key areas of structural modification in the development of pyrrolidine-3-carboxylate-based endothelin receptor antagonists.
Pyrrolidine Intermediates in the Synthesis of Marketed Drugs
While not always present in the final drug structure, substituted pyrrolidines are often crucial chiral intermediates in the synthesis of complex pharmaceutical agents. For example, the synthesis of the selective serotonin reuptake inhibitor (SSRI) (-)-Paroxetine can involve the use of a chiral pyrrolidine-based catalyst to establish the key stereocenters of a piperidine intermediate.[11][12] This highlights the enabling role of pyrrolidine chemistry in the broader landscape of drug development.
Experimental Protocols: A Representative Synthesis
The following is a generalized, representative protocol for the organocatalytic synthesis of a 5-substituted pyrrolidine-3-carboxylate, based on the Michael addition/reductive cyclization strategy.
Step 1: Organocatalytic Michael Addition
-
To a solution of the 4-alkyl-4-oxo-2-enoate (1.0 eq) in an appropriate solvent (e.g., toluene, CH2Cl2) at room temperature, add the chiral organocatalyst (e.g., a chiral primary or secondary amine, 0.1-0.2 eq).
-
Add the nitroalkane (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the resulting Michael adduct by column chromatography.
Step 2: Reductive Cyclization
-
Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol, ethanol).
-
Add a hydrogenation catalyst (e.g., Pd/C, Raney Ni) to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) at a specified pressure.
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the resulting substituted pyrrolidine-3-carboxylate by crystallization or column chromatography.
Conclusion and Future Outlook
The journey of substituted pyrrolidine-3-carboxylates from a curious natural product to a mainstay of medicinal chemistry is a testament to the power of chemical synthesis and the importance of stereochemical control. The development of increasingly sophisticated and efficient synthetic methodologies has unlocked the full potential of this versatile scaffold, enabling the creation of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology continues to grow, the demand for novel, three-dimensional chemical matter will only increase. The substituted pyrrolidine-3-carboxylate core, with its inherent chirality and tunable functionality, is poised to remain a privileged and highly sought-after motif in the ongoing quest for new and better medicines.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents [patents.google.com]
- 12. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the N-Benzylpyrrolidine Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of N-Benzylpyrrolidine Esters
The N-benzylpyrrolidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous biologically active agents, particularly those targeting the central nervous system (CNS).[1] Its prevalence stems from the unique combination of a basic, five-membered nitrogen heterocycle—the pyrrolidine ring—and the lipophilic, aromatic benzyl group.[2] This scaffold provides a rigid, three-dimensional framework that can be strategically modified to fine-tune interactions with biological targets.[1] The addition of an ester functionality introduces a critical modulator of physicochemical properties and a potential site for metabolic activity, making N-benzylpyrrolidine esters a versatile and compelling class of compounds for drug discovery and development.[3]
This guide offers a detailed exploration of the core physicochemical properties of N-benzylpyrrolidine esters, moving beyond simple definitions to explain the causal relationships between molecular structure and functional characteristics. For researchers in drug development, a profound understanding of these properties—lipophilicity, solubility, ionization, and stability—is not merely academic; it is the foundation upon which effective, safe, and bioavailable therapeutics are built. We will dissect these key parameters, provide validated experimental protocols for their determination, and illustrate the principles that govern their behavior.
Molecular Architecture and Synthetic Strategy
The defining structure of an N-benzylpyrrolidine ester consists of a pyrrolidine ring N-substituted with a benzyl group, and an ester moiety attached to one of the ring's carbon atoms. This arrangement combines a tertiary amine (the pyrrolidine nitrogen), an aromatic ring, and a hydrolyzable ester linkage, each contributing to the molecule's overall physicochemical profile.
Caption: Core structure and key functional components.
Synthesis Overview: Esterification Pathways
The synthesis of N-benzylpyrrolidine esters is typically achieved through well-established esterification protocols. The choice of method depends on the stability of the starting materials and the desired scale. A common and direct approach is the Fischer-Speier esterification, involving the reaction of an N-benzylpyrrolidine carboxylic acid with an alcohol under acidic catalysis. Alternatively, for more sensitive substrates, coupling reactions using activating agents (e.g., DCC, EDC) or the conversion of the carboxylic acid to a more reactive acyl chloride are employed.
The following workflow outlines a general, robust synthetic route starting from a commercially available N-benzylpyrrolidine derivative.
Caption: General synthetic workflow for N-benzylpyrrolidine esters.
Critical Physicochemical Properties and Their Interplay
The therapeutic success of a drug candidate is inextricably linked to its physicochemical properties. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.
Lipophilicity (logP and logD)
Expert Insight: Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical parameter for CNS-active drugs. It dictates the ability of a compound to cross the blood-brain barrier (BBB).[4][5] The N-benzyl group provides a strong lipophilic contribution, while the ester and other substituents allow for fine-tuning. However, excessive lipophilicity can lead to poor aqueous solubility, high metabolic turnover, and off-target toxicity. Therefore, achieving a balanced lipophilicity is a key objective in lead optimization.
The partition coefficient (logP) measures the distribution of the neutral species between n-octanol and water. The distribution coefficient (logD) is the pH-dependent equivalent, accounting for both neutral and ionized species. For basic compounds like N-benzylpyrrolidine esters, logD at physiological pH (7.4) is more relevant than logP.
Structure-Lipophilicity Relationships:
-
Benzyl Group: The primary driver of lipophilicity. Substitution on the aromatic ring can modulate logP; electron-withdrawing groups (e.g., -Cl, -CF₃) generally increase lipophilicity, while polar groups (e.g., -OH, -OCH₃) decrease it.
-
Ester Group (R'): Increasing the alkyl chain length of the ester (e.g., methyl to ethyl to butyl) systematically increases lipophilicity.[6]
-
Pyrrolidine Ring: The basic nitrogen reduces overall lipophilicity, especially at pH values where it is protonated.
| Compound ID | R (Ester) | R' (Benzyl Substituent) | Calculated logP | logD at pH 7.4 |
| A | -CH₃ | H | 2.5 | 1.8 |
| B | -CH₂CH₃ | H | 2.9 | 2.2 |
| C | -CH₃ | 4-Cl | 3.2 | 2.5 |
| D | -CH₃ | 4-OCH₃ | 2.3 | 1.6 |
Table 1: Illustrative data showing the impact of structural modifications on the lipophilicity of hypothetical N-benzylpyrrolidine esters.
Ionization Constant (pKa)
Expert Insight: The pKa value defines the pH at which 50% of the molecules in a solution are in their ionized form. For N-benzylpyrrolidine esters, the key ionizable center is the tertiary nitrogen of the pyrrolidine ring, which acts as a base. Its pKa typically falls in the range of 8.5-10.0. This means that at physiological pH (7.4), a significant portion of the molecules will exist as the protonated, cationic species. This ionization is critical for aqueous solubility but can hinder membrane permeability, as charged molecules do not readily cross lipid bilayers. The interplay between the neutral (lipophilic) and protonated (hydrophilic) forms is a delicate balance that governs the overall ADME profile.
Caption: Ionization equilibrium of the pyrrolidine nitrogen.
Aqueous Solubility
Expert Insight: Adequate aqueous solubility is a prerequisite for drug absorption and for the preparation of intravenous formulations. The solubility of N-benzylpyrrolidine esters is a direct consequence of the balance between the lipophilic benzyl and ester moieties and the hydrophilic, ionizable pyrrolidine nitrogen. The pH-dependence of solubility is pronounced; solubility is lowest at high pH where the molecule is neutral and increases significantly in acidic conditions due to the formation of the highly soluble protonated salt. In drug development, this property is often leveraged by formulating these basic compounds as hydrochloride or other salts.
Chemical Stability: Ester Hydrolysis
Expert Insight: The ester functional group is the most chemically labile site in this molecular class. Its susceptibility to hydrolysis can be either a liability, leading to degradation on storage or in vivo, or a strategic advantage, as in the design of prodrugs.[7] Ester hydrolysis can be catalyzed by acid or, more rapidly, by base (saponification).[8] In a biological context, it is primarily mediated by esterase enzymes present in the plasma, liver, and other tissues.[9][10] The rate of hydrolysis is sterically and electronically influenced. Bulky groups near the ester carbonyl can hinder hydrolysis, increasing the compound's half-life.
Self-Validating Experimental Protocols
To ensure trustworthy and reproducible data, the following protocols incorporate internal checks and are based on widely accepted methodologies.
Protocol: Determination of logD₇.₄ (Shake-Flask Method)
This gold-standard method directly measures the partitioning of the compound between n-octanol and a physiological buffer.
-
Preparation: Prepare a phosphate buffer at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.
-
Stock Solution: Prepare a 1 mg/mL stock solution of the N-benzylpyrrolidine ester in a suitable solvent (e.g., acetonitrile).
-
Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated buffer. Add a small aliquot (e.g., 20 µL) of the stock solution.
-
Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial at ~2000 rpm for 15-20 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Quantify the concentration of the compound in both the aqueous and octanol phases using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
Calculation: logD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
Trustworthiness Check: The sum of the mass of the compound recovered from both phases should be within 95-105% of the initial mass added.
Caption: Workflow for experimental logD determination.
Protocol: Determination of pKa by ¹H NMR Spectroscopy
This method is highly reliable as it monitors changes in the chemical environment of specific protons upon ionization.[11][12]
-
Sample Preparation: Prepare a series of ~15-20 buffered solutions spanning a pH range from ~pKa - 2 to ~pKa + 2 (e.g., pH 7 to 12). A constant ionic strength should be maintained. Dissolve a precise amount of the test compound in each buffered solution (in D₂O).
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample.
-
Data Analysis: Identify a proton whose chemical shift (δ) is sensitive to the protonation state of the pyrrolidine nitrogen (e.g., protons on the carbon alpha to the nitrogen).
-
Plotting: Plot the chemical shift (δ) of the selected proton as a function of pH. This will generate a sigmoidal curve.
-
pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve.[11] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.
-
Trustworthiness Check: Multiple protons on the molecule should be analyzed. The pKa values derived from different protons should be consistent within experimental error.
Protocol: Kinetic Study of Hydrolytic Stability
This protocol assesses the compound's stability at physiologically and chemically relevant pH values.
-
Buffer Preparation: Prepare aqueous buffers at pH 2.0 (representing stomach acid), pH 7.4 (representing blood), and pH 9.0 (representing basic conditions).
-
Incubation: Prepare solutions of the test compound (~10 µM) in each buffer. Place the solutions in a constant temperature incubator (e.g., 37 °C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Immediately quench any further reaction by adding an equal volume of cold acetonitrile or by freezing.
-
Analysis: Analyze each sample using a stability-indicating HPLC method (i.e., a method that can separate the parent compound from its hydrolysis products).
-
Data Processing: Plot the natural logarithm of the remaining parent compound concentration versus time.
-
Rate Constant and Half-Life: For a first-order reaction, the slope of the line is the negative of the degradation rate constant (-k). The half-life (t₁₂) can be calculated as t₁₂ = 0.693 / k.
-
Trustworthiness Check: The appearance of the corresponding carboxylic acid hydrolysis product should be monitored and should increase as the parent ester disappears. A mass balance calculation should confirm this conversion.
Conclusion: A Unified View for Drug Development
The physicochemical properties of N-benzylpyrrolidine esters are not independent variables but rather a tightly interconnected system. The pKa dictates the charge state, which in turn profoundly influences both solubility and lipophilicity (logD). The ester linkage, while offering a point for synthetic modification, introduces a potential liability through hydrolysis. For the medicinal chemist and drug development scientist, mastering the ability to predict, measure, and strategically modulate these properties is essential. By employing robust, self-validating experimental protocols, researchers can build a reliable data package that de-risks candidates and paves the way for the development of novel therapeutics built upon this privileged scaffold.
References
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. 1-(Phenylmethyl)pyrrolidine | C11H15N | CID 122501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of esters of 1-alkyl-2-hydroxyalkylpyrrolidine and their quaternary derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N -Oxides In Vitro and In Silico for Toxicokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. m.youtube.com [m.youtube.com]
- 9. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dopamine Receptor Ligands from Ethyl 1-Benzylpyrrolidine-3-carboxylate
Introduction: The Pyrrolidine Scaffold in Dopamine Receptor Modulation
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous physiological processes within the central nervous system (CNS), including motor control, motivation, cognition, and emotional regulation.[1] These receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2] The dysregulation of dopaminergic signaling is implicated in a range of neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[3][4] Consequently, the development of ligands with specific affinities and selectivities for dopamine receptor subtypes is a cornerstone of modern neuropharmacology.[5]
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates.[6] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal core for designing ligands that can precisely interact with the binding pockets of dopamine receptors. Specifically, 3-substituted N-benzylpyrrolidine derivatives have been shown to be potent ligands for D2-like receptors.[7]
This application note provides a detailed, three-step synthetic pathway to a potential dopamine D2 receptor ligand, starting from the commercially available Ethyl 1-benzylpyrrolidine-3-carboxylate . The protocols are designed to be robust and reproducible, with explanations of the rationale behind key experimental choices.
Synthetic Strategy Overview
The overall synthetic strategy involves the transformation of the ester functional group of the starting material into an aminomethyl side chain, which is then coupled with a substituted benzoic acid known to confer affinity for the D2 receptor.
Caption: Overall synthetic workflow.
Part 1: Synthesis of (1-benzylpyrrolidin-3-yl)methanol
The first step is the reduction of the ester group in the starting material to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently carrying out this transformation.[6][8]
Protocol 1: LiAlH₄ Reduction of this compound
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
Procedure:
-
Set up an oven-dried three-necked flask, equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the sequential dropwise addition of:
-
Deionized water (X mL per gram of LiAlH₄)
-
15% aqueous NaOH (X mL per gram of LiAlH₄)
-
Deionized water (3X mL per gram of LiAlH₄)
-
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.
-
Wash the filter cake with THF and Et₂O.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude alcohol by vacuum distillation or silica gel chromatography.
| Parameter | Value |
| Reactant | This compound |
| Product | (1-benzylpyrrolidin-3-yl)methanol |
| Typical Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| Molecular Weight | 191.27 g/mol |
| CAS Number | 5731-17-9 |
Part 2: Synthesis of 3-(aminomethyl)-1-benzylpyrrolidine
This part involves a three-step sequence to convert the primary alcohol into a primary amine. This is achieved by first converting the alcohol into a good leaving group (a tosylate), followed by nucleophilic substitution with an azide, and finally reduction of the azide to the desired amine.
Protocol 2a: Tosylation of (1-benzylpyrrolidin-3-yl)methanol
Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate makes the carbon atom susceptible to nucleophilic attack.
Materials:
-
(1-benzylpyrrolidin-3-yl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (catalytic)
Procedure:
-
Dissolve (1-benzylpyrrolidin-3-yl)methanol (1.0 eq.) in anhydrous DCM in a round-bottomed flask and cool to 0 °C.[9]
-
Add triethylamine (1.5 eq.) and a catalytic amount of DMAP.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.[10]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude tosylate, which is often used in the next step without further purification.
Protocol 2b: Azide Substitution
Materials:
-
Crude (1-benzylpyrrolidin-3-yl)methyl 4-toluenesulfonate
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Dissolve the crude tosylate from the previous step in anhydrous DMF.
-
Add sodium azide (1.5-2.0 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude 3-(azidomethyl)-1-benzylpyrrolidine.
Protocol 2c: Staudinger Reduction of the Azide
Rationale: The Staudinger reduction is a mild and chemoselective method for reducing azides to amines, avoiding the harsh conditions of some other reduction methods.[1][11]
Materials:
-
Crude 3-(azidomethyl)-1-benzylpyrrolidine
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the crude azide in THF.
-
Add triphenylphosphine (1.1 eq.) to the solution at room temperature. Effervescence (N₂ evolution) should be observed.
-
Stir the mixture for 2-4 hours at room temperature.
-
Add water (5-10 eq.) to the reaction mixture and heat to reflux for 1-2 hours to hydrolyze the intermediate iminophosphorane.
-
Cool the reaction and concentrate under reduced pressure.
-
Dissolve the residue in dilute HCl and wash with diethyl ether to remove the triphenylphosphine oxide byproduct.
-
Basify the aqueous layer with 2M NaOH and extract the product with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford 3-(aminomethyl)-1-benzylpyrrolidine.
| Parameter | Value |
| Product | 3-(aminomethyl)-1-benzylpyrrolidine |
| Typical Overall Yield | 60-75% (from alcohol) |
| Appearance | Pale yellow oil |
| Molecular Weight | 190.28 g/mol |
| CAS Number | 93138-61-5 |
Part 3: Synthesis of N-((1-benzylpyrrolidin-3-yl)methyl)-5-bromo-2,3-dimethoxybenzamide
The final step is the formation of an amide bond between the synthesized amine and a selected carboxylic acid. Substituted benzamides are a well-established class of D2 receptor antagonists.[7][12] We have chosen 5-bromo-2,3-dimethoxybenzoic acid to generate a ligand with potential D2 receptor affinity. HATU is a modern, efficient coupling reagent that promotes rapid amide bond formation with minimal side reactions.[13][14]
Caption: Mechanism of HATU-mediated amide coupling.
Protocol 3: HATU-Mediated Amide Coupling
Materials:
-
3-(aminomethyl)-1-benzylpyrrolidine
-
5-bromo-2,3-dimethoxybenzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottomed flask, dissolve 5-bromo-2,3-dimethoxybenzoic acid (1.0 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.) in anhydrous DMF.[13]
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of 3-(aminomethyl)-1-benzylpyrrolidine (1.1 eq.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers sequentially with 5% aqueous LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final compound.
| Parameter | Value |
| Product | N-((1-benzylpyrrolidin-3-yl)methyl)-5-bromo-2,3-dimethoxybenzamide |
| Typical Yield | 70-85% |
| Appearance | White to off-white solid |
| Molecular Weight | 433.36 g/mol |
Characterization of the Final Product
The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the benzyl and benzamide groups, the methoxy groups, the pyrrolidine ring protons, and the methylene bridge protons. The chemical shifts and coupling constants should be consistent with the proposed structure. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide, aromatic carbons, methoxy carbons, and aliphatic carbons of the pyrrolidine ring. |
| Mass Spec (HRMS) | The measured m/z value for the protonated molecule [M+H]⁺ should match the calculated exact mass, confirming the elemental composition. Expected [M+H]⁺ for C₂₁H₂₆BrN₂O₃⁺: ~433.1127. |
| HPLC | A single major peak, indicating high purity (typically >95%). |
| Binding Assay | The affinity of the compound for dopamine D2 receptors can be determined using a radioligand binding assay, which should yield a Ki value in the nanomolar range, consistent with other potent D2 antagonists.[12][15][16] |
Conclusion
This application note details a reliable and efficient synthetic route for the preparation of a potential dopamine D2 receptor ligand from this compound. The described protocols utilize standard organic chemistry techniques and reagents, making this synthesis accessible to researchers in medicinal chemistry and drug development. The modular nature of the final amide coupling step allows for the generation of a library of analogs by varying the substituted benzoic acid, facilitating structure-activity relationship (SAR) studies.
References
- 1. Staudinger Reaction [organic-chemistry.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conversion of azide to primary amine via Staudinger reaction in metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 1-benzylpyrrolidine-3-carboxylate as a Foundational Precursor for Next-Generation Agrochemicals
These application notes provide a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the strategic utilization of Ethyl 1-benzylpyrrolidine-3-carboxylate. This document elucidates the scientific rationale and provides detailed protocols for leveraging this versatile chemical scaffold in the discovery and development of novel herbicides, fungicides, and insecticides.
Strategic Overview: The Pyrrolidine Scaffold in Modern Crop Protection
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal and agrochemical sciences.[1][2][3] Its non-planar, sp3-rich structure allows for three-dimensional exploration of chemical space, a critical attribute for achieving high target specificity and potency.[2] In the realm of agrochemicals, pyrrolidine and its analogs, such as pyrrolidone, are integral components of commercially successful fungicides (e.g., fenpiclonil, fludioxonil), insecticides (e.g., chlorfenapyr), and herbicides (e.g., fluorochloridone).[1][4] The inherent structural flexibility and synthetic tractability of the pyrrolidine core make it an invaluable starting point for developing new active ingredients to combat weed and pest resistance.
This compound emerges as a particularly strategic precursor. Its key structural features offer distinct advantages for library synthesis and lead optimization:
-
The Pyrrolidine Core: Provides the foundational three-dimensional structure.
-
N-Benzyl Group: A robust and readily cleavable protecting group, allowing for late-stage diversification at the nitrogen atom.
-
C3-Ethyl Ester: A versatile functional handle that can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, and other functionalities.
This document outlines the synthesis of the precursor itself and provides protocols for its derivatization into novel agrochemical candidates.
Physicochemical Properties of this compound
A thorough understanding of the precursor's physical and chemical properties is essential for safe handling and successful reaction planning.
| Property | Value | Source(s) |
| CAS Number | 5747-92-2 | [5][6][7] |
| Molecular Formula | C₁₄H₁₉NO₂ | [5][7][8] |
| Molecular Weight | 233.31 g/mol | [7][8] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 118-120 °C at 0.75 Torr | [5] |
| Density | ~1.099 g/cm³ (Predicted) | [5] |
| Refractive Index | ~1.542 | [5] |
| Storage | Store at room temperature, sealed in a dry environment. | [5] |
Synthesis and Purification of the Precursor
The following protocol details a reliable method for the synthesis of this compound from 1-benzylpyrrolidine-3-carbonitrile.[6] The causality behind each step is explained to ensure reproducibility and understanding.
Synthesis Protocol: this compound
Objective: To synthesize the title compound via acid-catalyzed ethanolysis of the corresponding nitrile.
Materials:
-
1-benzylpyrrolidine-3-carbonitrile
-
Ethanol (absolute)
-
4 M HCl in Dioxane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-benzylpyrrolidine-3-carbonitrile (e.g., 1.5 g, 7.9 mmol) in ethanol (40 mL). The ethanol acts as both the solvent and the nucleophile for the ester formation.
-
Acidification: To the stirred solution, add a 4 M solution of HCl in dioxane (20 mL). The strong acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by ethanol.
-
Reaction: Stir the mixture overnight at room temperature. This extended reaction time allows for the complete conversion of the nitrile to the ethyl ester.
-
Neutralization: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ solution to neutralize the HCl. The cooling prevents excessive heat generation during neutralization. The pH should be adjusted to be neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc) three times. The organic product will preferentially move into the EtOAc layer.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄ to remove any residual water. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 35-50% ethyl acetate in hexane to afford the pure this compound.[6] A typical yield is around 58%.[6]
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Application in Agrochemical Synthesis: From Precursor to Active Ingredient
The true value of this compound lies in its potential for derivatization into novel agrochemicals. The pyrrolidinone scaffold, a close derivative, has been patented for herbicidal applications.[9][10] Furthermore, recent research has identified that aryl pyrrolidinone anilides can act as herbicides by inhibiting dihydroorotate dehydrogenase (DHODH), a novel mode of action in crop protection.[11]
Protocol: Hydrolysis to 1-benzylpyrrolidine-3-carboxylic acid
The first step in many synthetic routes is the saponification of the ethyl ester to the more versatile carboxylic acid.
Objective: To convert the ethyl ester to a carboxylic acid, creating a key intermediate for amide coupling.
Materials:
-
This compound
-
Methanol or Ethanol
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Water
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Dissolution: Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
Saponification: Add an aqueous solution of NaOH (e.g., 2 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, monitoring by TLC. The hydroxide ion attacks the ester carbonyl, leading to hydrolysis.
-
Solvent Removal: Once the reaction is complete, remove the alcohol solvent under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to a pH of ~3-4 by the dropwise addition of 1 M HCl. This protonates the carboxylate salt to form the free carboxylic acid, which may precipitate.
-
Extraction: Extract the aqueous layer multiple times with DCM or EtOAc to isolate the carboxylic acid product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1-benzylpyrrolidine-3-carboxylic acid. This product is often a solid and can be used in the next step without further purification.
Protocol: Amide Coupling for Bioactive Derivatives
Amide bond formation is a cornerstone of modern synthesis. This protocol demonstrates how the carboxylic acid intermediate can be coupled with various amines to generate a library of potential agrochemicals.
Objective: To synthesize a diverse library of N-substituted amides for structure-activity relationship (SAR) studies.
Materials:
-
1-benzylpyrrolidine-3-carboxylic acid
-
A diverse set of primary or secondary amines (e.g., substituted anilines, benzylamines)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 1-benzylpyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Activation: Add the coupling agent HATU (1.1 equivalents) and the base DIPEA (2-3 equivalents). Stir for 10-15 minutes at room temperature. This forms a highly reactive activated ester intermediate.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. The organic layer is then washed sequentially with a mild acid (e.g., 5% citric acid), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting amide by column chromatography or preparative HPLC.
Proposed Derivatization Workflow for Agrochemical Discovery
Caption: A strategic workflow for agrochemical discovery.
Causality and Structure-Activity Relationship (SAR) Insights
The development of effective agrochemicals is not merely about synthesis but about understanding how molecular structure influences biological activity.[12][13] The pyrrolidine scaffold allows for systematic modifications to probe these relationships.
-
Amide Substituent: The nature of the 'R' group in the newly formed amide is critical. For herbicidal activity, incorporating substituted phenyl rings can lead to potent inhibitors of key plant enzymes.[11][14] For insecticidal or fungicidal activity, different toxophores can be introduced.
-
Stereochemistry: The pyrrolidine ring in this precursor is chiral at the C3 position. The stereochemistry can have a profound impact on biological activity due to the enantioselective nature of target proteins.[2] It is crucial to either use enantiomerically pure starting materials or separate diastereomers during synthesis to evaluate the activity of individual stereoisomers.
-
N-Substituent: While the benzyl group is initially a protecting group, its removal opens up the pyrrolidine nitrogen for further functionalization. Introducing different alkyl or aryl groups at this position can modulate the molecule's physicochemical properties (e.g., solubility, lipophilicity) and its interaction with the biological target.
By systematically applying the protocols outlined above to generate a library of analogs and testing their biological activity, researchers can build a robust SAR model to guide the design of next-generation agrochemicals with improved efficacy and environmental profiles.
References
- 1. researchhub.com [researchhub.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides [html.rhhz.net]
- 5. chembk.com [chembk.com]
- 6. This compound | 5747-92-2 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 5747-92-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. US10294202B2 - Pyrrolidinones as herbicides - Google Patents [patents.google.com]
- 10. IL245669B - Pyrrolidinones as herbicides - Google Patents [patents.google.com]
- 11. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives incorporating an alkyl ether pharmacophore with natural tetramic acids as lead compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Pyrrolidinone Synthesis via Dieckmann Condensation
Introduction: The Strategic Importance of the Dieckmann Condensation in Heterocyclic Chemistry
The Dieckmann condensation, an intramolecular variant of the Claisen condensation, stands as a cornerstone reaction in organic synthesis for the formation of cyclic β-keto esters.[1][2][3] First reported by the German chemist Walter Dieckmann, this base-catalyzed cyclization of diesters is particularly powerful for constructing sterically favored five- and six-membered rings.[2][4] For researchers and professionals in drug development, its true elegance lies in its application to the synthesis of heterocyclic scaffolds, most notably the pyrrolidinone ring. This motif is a privileged structure found in a vast array of pharmacologically active compounds and natural products.[4]
This guide provides an in-depth exploration of the Dieckmann condensation protocol specifically tailored for the synthesis of N-substituted pyrrolidinone-3-carboxylates from amino diesters. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss critical parameters and troubleshooting strategies to ensure successful implementation in the laboratory.
Mechanistic Insights: A Step-by-Step Causal Analysis
The Dieckmann condensation proceeds through a well-understood, base-catalyzed mechanism analogous to the intermolecular Claisen condensation.[2][5] The entire process is an equilibrium, driven to completion by the final deprotonation step, which forms a highly stable enolate.
Here are the key mechanistic steps for the cyclization of an N-protected amino diester:
-
α-Proton Abstraction: A strong base removes a proton from the α-carbon of one of the ester groups, creating a resonance-stabilized enolate ion. The choice of base is critical and will be discussed in the protocol section.[2]
-
Intramolecular Nucleophilic Attack: The newly formed enolate acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the second ester group. This key carbon-carbon bond-forming step results in a five-membered ring, creating a tetrahedral alkoxide intermediate.[5]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group (e.g., ethoxide). This step yields the cyclic β-keto ester.
-
Irreversible Deprotonation (Driving Force): The newly formed β-keto ester possesses a highly acidic proton on the α-carbon situated between the two carbonyl functionalities. The alkoxide base, generated in the previous step or present in excess, rapidly and irreversibly removes this proton.[6] This exergonic acid-base reaction forms a stable, resonance-delocalized enolate and is the thermodynamic driving force that shifts the entire equilibrium towards the cyclized product.[5]
-
Acidic Workup: A final protonation step, typically involving an aqueous acid wash, neutralizes the enolate to yield the final N-protected 3-oxopyrrolidine-4-carboxylate product.[7]
Visualization of the Reaction Mechanism
Caption: Mechanism of the Dieckmann condensation for pyrrolidinone synthesis.
Detailed Experimental Protocol: Synthesis of N-Boc-4-ethoxycarbonyl-3-oxopyrrolidine
This protocol describes a representative procedure for the synthesis of a protected pyrrolidinone derivative. The choice of the N-protecting group (e.g., Boc, Cbz) is crucial as it must be stable to the basic reaction conditions.
Materials and Reagents
| Reagent | M.W. | Amount (10 mmol scale) | Moles | Equivalents |
| Diethyl 2-(N-Boc-amino)adipate | 331.41 | 3.31 g | 10.0 mmol | 1.0 |
| Sodium Ethoxide (NaOEt) | 68.05 | 0.82 g | 12.0 mmol | 1.2 |
| Anhydrous Toluene | - | 50 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | ~20 mL | - | - |
| Saturated Sodium Chloride (Brine) | - | 25 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |
Experimental Workflow
Caption: Step-by-step experimental workflow for pyrrolidinone synthesis.
Step-by-Step Methodology
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve diethyl 2-(N-Boc-amino)adipate (1.0 eq) in anhydrous toluene (approx. 0.2 M concentration). Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Carefully add sodium ethoxide (1.2 eq) to the stirred solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition at low temperature helps to control any initial exotherm. Sodium ethoxide is chosen here as its ethoxide leaving group matches the ester, preventing transesterification side reactions.[2]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (the temperature will depend on the solvent, e.g., ~110°C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Reaction Quench: Once the reaction is complete, cool the flask to 0°C in an ice-water bath. Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the pH of the aqueous layer is approximately 5-6. Trustworthiness Note: This acidic workup neutralizes the enolate product and any remaining base.[7] Perform this step slowly to control gas evolution and heat generation.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water, and separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with saturated sodium chloride (brine) to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically a yellow or brown oil. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-4-ethoxycarbonyl-3-oxopyrrolidine.
Key Parameters and Troubleshooting
The success of a Dieckmann condensation is highly dependent on the careful selection of reaction parameters.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Base | NaH, NaOEt, KOt-Bu, LHMDS, LDA[2] | NaH: A strong, non-nucleophilic base that generates hydrogen gas. Requires careful handling. NaOEt/KOt-Bu: Alkoxide bases are common. Match the alkoxide to the ester to prevent transesterification. KOt-Bu is stronger and more sterically hindered, which can be advantageous. LHMDS/LDA: Very strong, non-nucleophilic bases often used in aprotic solvents like THF at low temperatures to minimize side reactions.[2] |
| Solvent | Toluene, THF, Benzene, Anhydrous Ethanol[2] | Toluene/Benzene: High-boiling, non-polar aprotic solvents are common and effective. THF: A polar aprotic solvent that can enhance the stability of the enolate. Often used with strong amide bases like LHMDS.[2] Ethanol: Used with alkoxide bases like NaOEt. The reaction is typically run at reflux. |
| Temperature | 0°C to Reflux | Initial deprotonation is often performed at lower temperatures (0°C to RT) to control the reaction, followed by heating to reflux to drive the cyclization to completion. |
| Substrate | N-Protected Amino Diesters | The nitrogen must be protected with a group stable to strong base (e.g., Boc, Cbz). The diester must be able to form a 5- or 6-membered ring. |
Troubleshooting Common Issues:
-
Low Yield: This can result from incomplete reaction or side reactions. Ensure all reagents and solvents are anhydrous, as water will quench the base and enolate. Consider using a stronger base (e.g., NaH or LHMDS in THF) or increasing the reaction time/temperature.
-
Intermolecular Claisen Condensation: If the reaction is too concentrated, intermolecular condensation can compete with the desired intramolecular cyclization, leading to polymerization. Running the reaction at high dilution can favor the intramolecular pathway.
-
Hydrolysis of Ester: If the workup is too strongly acidic or basic, or if there is prolonged exposure to aqueous conditions, the ester functionality of the product can be hydrolyzed. A careful, mild acidic quench is recommended.
Conclusion
The Dieckmann condensation is a robust and reliable method for the synthesis of pyrrolidinone scaffolds, which are of significant interest in medicinal chemistry and drug discovery. By understanding the underlying mechanism and carefully controlling key experimental parameters such as the choice of base, solvent, and temperature, researchers can successfully employ this reaction to generate valuable heterocyclic building blocks. The protocol provided herein serves as a validated starting point for the synthesis of N-protected pyrrolidinone derivatives, adaptable to a range of substrates for the development of novel chemical entities.
References
- 1. synarchive.com [synarchive.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
Application Notes & Protocols: A Guide to [3+2] Cycloaddition Reactions Using N-benzyl Azomethine Ylides
Abstract
The [3+2] cycloaddition reaction of azomethine ylides stands as a cornerstone in modern synthetic organic chemistry, providing an efficient and stereocontrolled route to highly substituted five-membered nitrogen-containing heterocycles.[1][2] Among the various classes of azomethine ylides, N-benzyl substituted variants are of particular interest due to their prevalence in the synthesis of pyrrolidine scaffolds, which are privileged structures in numerous natural products and pharmaceuticals.[3][4] This comprehensive guide provides an in-depth exploration of the theoretical underpinnings and practical applications of [3+2] cycloaddition reactions involving N-benzyl azomethine ylides. We will delve into the mechanistic nuances, methods of in situ generation, and factors governing stereoselectivity. Detailed, field-proven protocols are provided to empower researchers in medicinal chemistry, drug development, and synthetic methodology to effectively leverage this powerful transformation.
Introduction: The Power and Versatility of Azomethine Ylide Cycloadditions
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active molecules.[3] The development of synthetic methodologies that allow for the rapid and stereoselective construction of this heterocyclic system is therefore of paramount importance. The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles has emerged as one of the most powerful strategies to achieve this goal.[5][6] This reaction is characterized by its high atom economy and the potential to generate up to four new contiguous stereocenters in a single step.[5][6]
N-benzyl azomethine ylides are nitrogen-based 1,3-dipoles, consisting of an iminium ion adjacent to a carbanion.[5] Due to their high reactivity, they are typically generated in situ and immediately trapped by a dipolarophile.[1][5] The versatility of this reaction stems from the wide range of methods available for ylide generation and the diverse array of dipolarophiles that can participate in the cycloaddition.
Mechanistic Insights and Stereochemical Considerations
The [3+2] cycloaddition of azomethine ylides is a concerted, pericyclic reaction that generally proceeds through a one-step polar mechanism.[1] Density Functional Theory (DFT) studies have provided significant insights into the electronic nature of these reactions, revealing that cyclic azomethine ylides can exhibit ambiphilic character.[1] The stereochemical outcome of the reaction is a key consideration and is influenced by several factors.
Geometry of the Azomethine Ylide
Azomethine ylides can exist in different geometric forms, commonly referred to as W-shaped, U-shaped, and S-shaped ylides. The geometry of the ylide directly influences the stereochemistry of the resulting pyrrolidine. W- and U-shaped ylides typically lead to syn cycloaddition products, while S-shaped ylides result in anti products.[5]
Regio- and Diastereoselectivity
The cycloaddition is highly regio- and stereoselective.[5][6] The regioselectivity is governed by both steric and electronic factors of the interacting dipole and dipolarophile.[7] The diastereoselectivity, particularly the formation of endo or exo products, can often be tuned through the use of metal catalysis.[5] Computational studies, such as the analysis of global electron density transfer (GEDT), have shown that these reactions are polar, with electron density flowing from the azomethine ylide to the dipolarophile.[7]
Generation of N-benzyl Azomethine Ylides: Key Methodologies
The transient nature of N-benzyl azomethine ylides necessitates their in situ generation.[5] Several reliable methods have been developed, each with its own advantages and substrate scope.
Decarboxylative Condensation
A widely employed method involves the condensation of an α-amino acid, such as N-benzylglycine (sarcosine), with an aldehyde or ketone.[8][9] The initial condensation forms an iminium ion, which upon heating, undergoes decarboxylation to generate the azomethine ylide.[9] This method is particularly useful for generating non-stabilized ylides.[8]
Desilylation of α-Silyl Amine Derivatives
Another common approach is the acid-catalyzed desilylation of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine.[6] This precursor, upon treatment with a catalytic amount of an acid like trifluoroacetic acid (TFA), generates the N-benzyl azomethine ylide.[6][10]
From Imines and Iminium Salts
Proton abstraction from imine derivatives or dehydrohalogenation of iminium salts can also be used to generate azomethine ylides.[11] This method is particularly relevant in metal-catalyzed asymmetric cycloadditions where the imine coordinates to the metal center.[12]
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, may be necessary for specific substrates.
Protocol 1: Synthesis of a Pyrrolidine Derivative via Decarboxylative Condensation
This protocol describes the three-component 1,3-dipolar cycloaddition of isatin, N-methylglycine (a precursor to an N-methyl azomethine ylide, analogous to N-benzyl systems), and an electron-deficient alkene.[7]
Materials:
-
Isatin (1.0 mmol)
-
N-methylglycine (1.2 mmol)
-
(E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile (1.0 mmol)
-
Absolute Ethanol (10 mL)
Procedure:
-
To a stirred solution of isatin (1.0 mmol) and N-methylglycine (1.2 mmol) in absolute ethanol (10 mL), add the (E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile (1.0 mmol).
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired spiro[indoline-3,2′-pyrrolidine] derivative.
Expected Outcome: This reaction typically proceeds with high regioselectivity to yield the corresponding pyrrolidine derivative in moderate to excellent yields.[7] The diastereoselectivity can be influenced by the substituents on the dipolarophile.[7]
Protocol 2: Metal-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol outlines a general procedure for a silver-catalyzed asymmetric cycloaddition of an azomethine ylide generated from an α-imino ester.[12]
Materials:
-
α-Imino ester (0.2 mmol)
-
Electron-deficient alkene (e.g., dimethyl maleate) (0.24 mmol)
-
Silver Acetate (AgOAc) (0.01 mmol, 5 mol%)
-
Chiral Ligand (e.g., a chiral phosphine) (0.011 mmol, 5.5 mol%)
-
Triethylamine (Et₃N) (0.02 mmol, 10 mol%)
-
Toluene (2 mL)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve silver acetate (0.01 mmol) and the chiral ligand (0.011 mmol) in toluene (1 mL). Stir the mixture at room temperature for 30 minutes.
-
Add the α-imino ester (0.2 mmol) and the electron-deficient alkene (0.24 mmol) to the reaction mixture.
-
Add triethylamine (0.02 mmol) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the enantiomerically enriched pyrrolidine product.
Expected Outcome: This method is expected to produce highly functionalized pyrrolidines with high yields and excellent stereoselectivities (diastereomeric and enantiomeric excesses).[4]
Applications in Drug Discovery and Development
The pyrrolidine scaffold synthesized through [3+2] cycloadditions of N-benzyl azomethine ylides is a key structural element in a multitude of pharmaceuticals and biologically active compounds.[2] The ability to rapidly generate molecular complexity and control stereochemistry makes this reaction highly valuable in the drug discovery process. For instance, fluorinated pyrrolidines, accessible through this methodology, are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom.[4][12]
Data Presentation
Table 1: Representative Examples of [3+2] Cycloaddition Reactions with N-benzyl Azomethine Ylides
| Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| N-benzylglycine + Benzaldehyde | N-Phenylmaleimide | Heat, Toluene | 85 | >95:5 | N/A | [8] |
| N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine | Dimethyl fumarate | TFA (cat.), CH₂Cl₂ | 92 | >98:2 | N/A | [6] |
| Ethyl N-benzylideneglycinate | Methyl acrylate | AgOAc, (R)-BINAP, Et₃N | 95 | 90:10 | 96 | [12] |
| N-benzylglycine + Isatin | (E)-Nitrostyrene | Reflux, EtOH | 88 | 85:15 (exo/endo) | N/A | [7] |
Visualizations
Figure 1: General workflow for the [3+2] cycloaddition of N-benzyl azomethine ylides.
Figure 2: A representative experimental workflow for a one-pot [3+2] cycloaddition.
Conclusion
The [3+2] cycloaddition of N-benzyl azomethine ylides is a robust and highly versatile synthetic tool for the construction of polysubstituted pyrrolidines. The mild reaction conditions, high stereoselectivity, and broad substrate scope have cemented its importance in organic synthesis. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers aiming to harness the synthetic potential of this powerful reaction in their own research endeavors, particularly in the fields of medicinal chemistry and drug development.
References
- 1. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04992J [pubs.rsc.org]
- 2. Recent advances in the (3+2) cycloaddition of azomethine ylide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
Application Notes & Protocols: Ethyl 1-benzylpyrrolidine-3-carboxylate in the Synthesis of Complex Molecular Scaffolds
Prepared by: Senior Application Scientist, Organic Synthesis Division
Introduction: The Strategic Value of a Versatile Pyrrolidine Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the pyrrolidine ring stands out as a privileged scaffold.[1] Its non-planar, sp³-rich structure provides an ideal framework for creating molecules with enhanced three-dimensional character, a key attribute for improving target engagement and pharmacokinetic properties.[1] Ethyl 1-benzylpyrrolidine-3-carboxylate (CAS No: 5747-92-2) has emerged as a particularly valuable and versatile building block for accessing this chemical space. The strategic placement of its functional groups—a secondary amine protected by a readily cleavable benzyl group, and an ester moiety at the C3 position—offers a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed protocols and mechanistic insights to empower researchers in the synthesis of novel and complex molecular architectures.[2]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe experimentation.
| Property | Value | Source(s) |
| CAS Number | 5747-92-2 | [3] |
| Molecular Formula | C₁₄H₁₉NO₂ | [3][4] |
| Molecular Weight | 233.31 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 118-120 °C at 0.75 Torr | [4] |
| Density | ~1.099 g/cm³ | [4] |
| Refractive Index | ~1.542 | [4] |
| Flash Point | 107.442 °C | [4] |
| Storage | Store in a dry, sealed container at room temperature. | [4] |
Safety Information: this compound is classified as acutely toxic if swallowed (GHS06) and is an irritant to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5] In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]
Synthesis of this compound
While commercially available, understanding the synthesis of this key intermediate provides valuable context. A common laboratory-scale synthesis involves the reaction of 1-benzylpyrrolidine-3-carbonitrile with ethanol in the presence of a strong acid.[6]
Protocol 1: Synthesis from 1-benzylpyrrolidine-3-carbonitrile
This protocol outlines the acid-catalyzed ethanolysis of the corresponding nitrile.
Materials:
-
1-benzylpyrrolidine-3-carbonitrile
-
Ethanol (anhydrous)
-
4 M HCl in dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Dissolve 1-benzylpyrrolidine-3-carbonitrile (1.0 eq) in ethanol (approx. 5 mL per mmol of nitrile).
-
To the stirred solution, add a 4 M solution of HCl in dioxane (1.5 eq).
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully neutralize the mixture by the dropwise addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the initial ethanol).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 35-50% ethyl acetate in hexane to afford the pure product.[6]
Caption: Workflow for the synthesis of this compound.
Core Transformations and Applications in Scaffold Synthesis
The true utility of this compound lies in its capacity to undergo a series of transformations that allow for the construction of diverse and complex molecular scaffolds.
N-Debenzylation: Unveiling the Reactive Amine
The benzyl group serves as an excellent protecting group for the pyrrolidine nitrogen. Its removal is a critical step to enable further functionalization at this position. While catalytic hydrogenolysis is a common method, it is not always compatible with other functional groups like alkenes or certain aromatic systems. An alternative, robust method involves oxidation under basic conditions.[7]
This protocol utilizes potassium tert-butoxide and oxygen in DMSO, a method that is tolerant of a wide variety of functional groups.[7]
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu), 1 M solution in THF
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxygen gas
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the starting material (1.0 eq) in anhydrous DMSO.
-
While stirring at room temperature, add the 1 M solution of KOtBu in THF (7.0 eq).
-
Bubble oxygen gas through the solution using a gas dispersion tube for 10-30 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ethyl pyrrolidine-3-carboxylate by column chromatography or distillation as appropriate.
Caption: Experimental workflow for N-debenzylation.
Mechanistic Insight: The reaction is proposed to proceed via the formation of a benzylic anion, which then reacts with molecular oxygen. The resulting peroxy anion is reduced by DMSO to yield an unstable intermediate that collapses to benzaldehyde and the deprotected amine.[7]
Ester Hydrolysis: Accessing the Carboxylic Acid
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens the door to a vast array of subsequent reactions, most notably amide bond formation. Alkaline hydrolysis is generally preferred over acidic conditions as it is an irreversible process, leading to higher yields.[8][9]
This protocol uses sodium hydroxide to efficiently hydrolyze the ester.[8]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 2 M aqueous)
-
Ethanol or Methanol (as a co-solvent)
-
Hydrochloric acid (HCl), concentrated or 6 M
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
Procedure:
-
Dissolve the starting ester (1.0 eq) in ethanol or methanol.
-
Add an excess of aqueous NaOH solution (e.g., 2-3 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the alcohol co-solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of HCl. A precipitate of the carboxylic acid may form.
-
Extract the carboxylic acid product with a suitable organic solvent like EtOAc or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Caption: Workflow for the alkaline hydrolysis of the ester.
Amide Coupling: Building Molecular Complexity
With the carboxylic acid in hand, amide bond formation becomes a primary strategy for diversification. This reaction is central to the synthesis of a vast number of pharmaceuticals and bioactive molecules.[10] The use of coupling reagents is standard practice to activate the carboxylic acid for reaction with an amine.[11][12]
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), a common and effective combination for minimizing side reactions and racemization.[11][13]
Materials:
-
1-benzylpyrrolidine-3-carboxylic acid (from Protocol 3)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
EDC hydrochloride (1.2-1.5 eq)
-
HOBt (1.2-1.5 eq)
-
A suitable base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)
-
Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF under an inert atmosphere.
-
Add the base (e.g., DIPEA, 2.5 eq) to the stirred solution.
-
Add EDC hydrochloride (1.2 eq) portion-wise at room temperature or 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude amide product by flash column chromatography.
Caption: General workflow for EDC/HOBt mediated amide coupling.
Cycloaddition Reactions: Constructing Novel Ring Systems
The pyrrolidine scaffold itself can participate in cycloaddition reactions, offering a powerful method for the rapid construction of complex, polycyclic systems. For instance, the nitrogen atom, after debenzylation, can be part of an azomethine ylide, which can then undergo a [3+2] cycloaddition with a suitable dipolarophile.[1][14] This approach is a cornerstone of heterocyclic chemistry for generating five-membered rings.[14]
Caption: Logical relationship for a [3+2] cycloaddition pathway.
This strategy dramatically increases molecular complexity and provides access to novel, sp³-rich scaffolds that are highly sought after in drug discovery programs.[15] The regioselectivity and stereoselectivity of such reactions are often predictable based on Frontier Molecular Orbital (FMO) theory.[14]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex molecular scaffolds. Its well-defined functional handles allow for a series of high-yielding and predictable transformations, including N-debenzylation, ester hydrolysis, and amide coupling. Furthermore, its core pyrrolidine structure serves as a valuable participant in powerful synthetic reactions like cycloadditions. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the full potential of this versatile building block in their synthetic endeavors, from academic research to industrial-scale drug development.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 5747-92-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. gebauer.com [gebauer.com]
- 6. This compound | 5747-92-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Notes & Protocols: Ethyl 1-benzylpyrrolidine-3-carboxylate as a Versatile Scaffold in Medicinal Chemistry
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to introduce three-dimensional complexity and precise stereochemical control into drug candidates.[1] Ethyl 1-benzylpyrrolidine-3-carboxylate (CAS: 5747-92-2) has emerged as a strategically vital and commercially available starting material for the synthesis of a diverse array of biologically active molecules.[2][3][4] Its structure features two key functional handles: a stable N-benzyl protecting group that can be selectively removed and a C3-ethyl ester ready for diverse chemical transformations. This guide provides an in-depth exploration of the application of this building block, focusing on its use in the synthesis of high-value therapeutic agents, including muscarinic receptor antagonists and monoamine reuptake inhibitors.[5][6][7] We present detailed, field-proven protocols for its core chemical transformations and illustrate its synthetic utility in the construction of complex lead compounds.
Physicochemical Properties and Strategic Value
This compound is a liquid at room temperature, valued for its stability and versatility as a synthetic intermediate.[3][4] Its strategic importance in medicinal chemistry is rooted in the orthogonal reactivity of its two primary functional groups.
| Property | Value | Reference |
| CAS Number | 5747-92-2 | [3][4] |
| Molecular Formula | C₁₄H₁₉NO₂ | [3][4] |
| Molecular Weight | 233.31 g/mol | [3][4] |
| Appearance | Pale yellow liquid | [4] |
| Boiling Point | 118-120 °C at 0.75 Torr | [4] |
| SMILES | CCOC(=O)C1CCN(C1)Cc2ccccc2 | [3] |
| InChI Key | CYPXEPWPTXKUPL-UHFFFAOYSA-N | [3] |
The N-benzyl group serves as a robust protecting group for the pyrrolidine nitrogen, stable to a wide range of reaction conditions. Its removal, typically via hydrogenolysis, unmasks the secondary amine, which is a critical step for introducing diverse substituents or building larger molecular architectures.[8][9] The C3-ethyl ester provides a versatile handle for modifications such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or, most commonly, conversion to a wide range of amides through aminolysis.[7] This dual functionality allows for a modular approach to library synthesis and structure-activity relationship (SAR) studies.
Core Synthetic Transformations & Protocols
Successful application of this building block hinges on the efficient and selective manipulation of its functional groups. The following protocols are foundational for its use in drug discovery campaigns.
N-Debenzylation: Unmasking the Core Scaffold
Causality: The removal of the N-benzyl group is a pivotal step, transforming the protected intermediate into a versatile secondary amine. This allows for subsequent N-alkylation or N-acylation to explore SAR and build the target molecule. The choice of debenzylation method is critical and depends on the presence of other functional groups in the molecule. Catalytic hydrogenolysis is the most common method, but it is incompatible with reducible groups like alkenes or certain aromatic systems.[10] In such cases, chemical/oxidative methods provide a necessary alternative.
Protocol 1: Catalytic Hydrogenolysis (Pd/C)
This method utilizes palladium on carbon (Pd/C) to catalyze the cleavage of the C-N bond with hydrogen gas. It is generally clean and high-yielding. The addition of an acid, such as acetic acid, can sometimes facilitate the reaction, particularly for stubborn debenzylations.[8][9]
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Methanol (or Ethanol, or Ethyl Acetate) as solvent
-
Hydrogen source (balloon or Parr hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
-
Standard reaction flask and stirring apparatus
-
-
Procedure:
-
Dissolve this compound (e.g., 2.33 g, 10 mmol) in methanol (50 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (e.g., 1.06 g, 10 mol% Pd) to the solution under a gentle stream of nitrogen. Caution: Pd/C can be pyrophoric.
-
Seal the flask and purge the atmosphere by evacuating and backfilling with nitrogen three times.
-
Replace the nitrogen atmosphere with hydrogen (using a balloon or by connecting to a hydrogenator).
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.
-
Once the starting material is consumed, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl pyrrolidine-3-carboxylate. The product is often pure enough for the next step or can be purified by distillation or chromatography if necessary.
-
Application in Lead Compound Synthesis
Synthesis of Muscarinic Receptor Antagonists
Background: Muscarinic acetylcholine receptors are implicated in a wide range of physiological functions, and their antagonists are used to treat conditions like overactive bladder, COPD, and certain gastrointestinal disorders.[6] The pyrrolidine scaffold is a common feature in many potent muscarinic antagonists.[5][11][12]
Synthetic Strategy: A common synthetic route involves the N-debenzylation of this compound, followed by functionalization of the now-free secondary amine and modification of the ester group. The N-substituent is crucial for receptor affinity and selectivity.
Protocol 2: Synthesis of a Diphenylacetate-based Antagonist Precursor
This protocol outlines the synthesis of an intermediate alcohol, which can be esterified with various acids (like diphenylacetic acid derivatives) to produce a library of potential muscarinic antagonists.
-
Step A: N-Debenzylation
-
Follow Protocol 1 to convert this compound to ethyl pyrrolidine-3-carboxylate.
-
-
Step B: N-Alkylation
-
Dissolve ethyl pyrrolidine-3-carboxylate (1.43 g, 10 mmol) in acetonitrile (50 mL).
-
Add potassium carbonate (2.76 g, 20 mmol) and the desired alkylating agent (e.g., bromocyclopentane, 1.64 g, 11 mmol).
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.
-
Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the resulting N-alkylated ester by column chromatography.
-
-
Step C: Ester Reduction
-
Prepare a stirred suspension of lithium aluminum hydride (LiAlH₄) (0.42 g, 11 mmol) in anhydrous THF (30 mL) at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of the N-alkylated ester from Step B (e.g., 2.11 g, 10 mmol) in THF (20 mL) to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction at 0 °C by sequential, dropwise addition of water (0.42 mL), 15% NaOH solution (0.42 mL), and then water again (1.26 mL).
-
Stir the resulting white suspension for 30 minutes, then filter and wash the solid with THF.
-
Concentrate the filtrate to yield the target alcohol precursor, which can be used in the final esterification step without further purification.
-
Synthesis of Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs)
Background: Dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors are effective treatments for major depressive disorder and neuropathic pain.[13][14] The N-benzyl-N-(pyrrolidin-3-yl)carboxamide scaffold has been identified as a promising new class of selective SNRIs.[7]
Synthetic Strategy: This application leverages the C3-ester of the starting material. Direct aminolysis with a substituted benzylamine, followed by deprotection of the pyrrolidine nitrogen, yields the core structure for this class of compounds.
Protocol 3: Synthesis of a Pyrrolidine Carboxamide Intermediate
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Substituted Benzylamine (e.g., 4-chlorobenzylamine) (1.5 eq)
-
High-boiling point solvent (e.g., xylene) or neat conditions
-
Standard reaction flask with a distillation head or Dean-Stark trap
-
-
Procedure:
-
Combine this compound (2.33 g, 10 mmol) and 4-chlorobenzylamine (2.12 g, 15 mmol) in a round-bottom flask.
-
Heat the mixture to 140-160 °C with stirring. Ethanol will be generated and can be removed by distillation.
-
Monitor the reaction by TLC/LC-MS. The reaction is typically complete in 6-12 hours.
-
Cool the reaction mixture to room temperature.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired N-(4-chlorobenzyl)-1-benzylpyrrolidine-3-carboxamide.
-
This intermediate can then be subjected to N-debenzylation (using Protocol 1 ) to provide the secondary amine, which is the final active pharmacophore or can be further modified.
| Compound Class Synthesized | Key Transformation(s) | Therapeutic Target | Reference |
| Muscarinic Antagonists | N-Debenzylation, N-Alkylation, Ester Reduction/Esterification | Muscarinic Acetylcholine Receptors | [5][6][11] |
| SNRIs / TRIs | C3-Ester Aminolysis, N-Debenzylation | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | [7][13] |
| nNOS Inhibitors | (Requires multi-step synthesis from related pyrrolidines) | Neuronal Nitric Oxide Synthase | [8] |
Summary and Future Outlook
This compound is a high-value, versatile building block for medicinal chemistry. Its well-defined and orthogonally reactive functional groups provide a reliable entry point into several important classes of CNS-active agents. The protocols detailed herein for N-debenzylation and C3-ester functionalization represent the core competencies required to unlock its synthetic potential. Future applications will likely expand into other therapeutic areas where the 3-substituted pyrrolidine scaffold is beneficial, such as in the development of novel antiviral or anti-inflammatory agents.[15][16] The continued exploration of stereoselective syntheses starting from or leading to chiral versions of this scaffold will further enhance its utility in modern drug discovery.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl 1-benzyl-pyrrolidine-3-carboxylate AldrichCPR 5747-92-2 [sigmaaldrich.com]
- 4. 5747-92-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Muscarinic antagonists with multiple stereocenters: Synthesis, affinity profile and functional activity of isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine sulfoxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2006018708A2 - Pyrrolidine derivatives as muscarinic receptor antagonists - Google Patents [patents.google.com]
- 7. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, affinity profile and functional activity of potent chiral muscarinic antagonists with a pyrrolidinylfuran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Benzylation of Pyrrolidine Esters
Welcome to the technical support center for the N-benzylation of pyrrolidine esters. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this crucial synthetic transformation. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common and problematic side reaction during the N-benzylation of a pyrrolidine ester?
A: The most prevalent and often frustrating side reaction is over-alkylation , leading to the formation of a quaternary ammonium salt.[1][2][3] The N-benzylated pyrrolidine ester product is a tertiary amine, which is often more nucleophilic than the starting secondary amine.[4] This increased nucleophilicity makes it highly susceptible to reacting with another molecule of the benzylating agent (e.g., benzyl bromide), resulting in a positively charged quaternary ammonium salt. This process is also known as the Menshutkin reaction.[5][6]
-
Identification: This byproduct is typically more polar than the desired product and will appear as a new, lower Rf spot on a normal-phase TLC plate. It is often highly soluble in aqueous layers during workup and can be readily identified by LC-MS, showing the expected mass for the dialkylated product.
-
Impact: Formation of this salt consumes both the desired product and the alkylating agent, significantly reducing the reaction yield. Its ionic nature can also complicate purification, sometimes leading to emulsions during extraction or difficult chromatography.
Q2: My reaction is sluggish, and upon increasing the temperature, I observe a new, nonpolar impurity. What is likely happening?
A: This observation often points to an elimination reaction competing with the desired nucleophilic substitution (SN2). While benzyl halides are excellent substrates for SN2 reactions, under harsher conditions (e.g., elevated temperatures, overly strong or bulky bases), an E2 (elimination) pathway can become significant. The benzyl halide can be deprotonated by a strong base, or the base can promote elimination from the pyrrolidine ring if there are suitable leaving groups. The resulting nonpolar impurity is likely stilbene (from self-coupling of the benzyl agent) or a pyrrolene derivative.
-
Causality: Higher temperatures provide the activation energy needed for the elimination pathway to compete more effectively with the substitution pathway.
-
Mitigation: It is crucial to maintain the lowest effective temperature for the reaction. If the reaction is slow, consider alternatives to increasing heat, such as using a more reactive benzylating agent (e.g., benzyl iodide instead of benzyl chloride) or a more appropriate solvent system.[5]
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Significant Formation of Quaternary Ammonium Salt (>10%)
This is the classic over-alkylation problem. The key is to control the relative reactivity and concentration of the species in the flask.
// Nodes start [label="Problem: Quaternary Salt Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stoich [label="1. Analyze Stoichiometry", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_base [label="2. Evaluate Base", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="3. Assess Reaction Conditions", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
sol_stoich [label="Solution:\n- Use ≤1.1 eq Benzyl Halide\n- Add Benzyl Halide slowly", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_base [label="Solution:\n- Switch to a non-nucleophilic, sterically hindered base (e.g., DIPEA)\n- Use a weaker base (e.g., K₂CO₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_conditions [label="Solution:\n- Lower reaction temperature\n- Increase dilution", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Problem Resolved: Selective N-Benzylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_stoich; check_stoich -> sol_stoich [label=">1.2 eq Benzyl Halide\nor rapid addition?"]; check_stoich -> check_base [label="Stoichiometry is controlled"];
check_base -> sol_base [label="Using strong, unhindered base\n(e.g., Et₃N, NaH)?"]; check_base -> check_conditions [label="Base is appropriate"];
check_conditions -> sol_conditions [label="High temp (>60°C)\nor high concentration?"];
sol_stoich -> end_node; sol_base -> end_node; sol_conditions -> end_node; check_conditions -> end_node [label="Conditions are mild"]; } enddot Caption: Troubleshooting workflow for over-alkylation.
1. Control Stoichiometry and Addition Rate: The N-benzylated product cannot react with the benzylating agent if the agent is not present in excess.
-
Protocol: Use a precise stoichiometry, typically ranging from 1.0 to 1.1 equivalents of the benzyl halide relative to the pyrrolidine ester. Instead of adding the benzyl halide all at once, use a syringe pump or a dropping funnel to add it slowly over several hours.
-
Expertise & Causality: Slow addition maintains a low instantaneous concentration of the electrophile, ensuring it is more likely to react with the more abundant starting secondary amine rather than the newly formed, less concentrated tertiary amine product. This kinetically disfavors the second alkylation step.[3]
2. Change the Base: The choice of base is critical. A strong, unhindered base can accelerate the reaction but may not prevent over-alkylation.
-
Protocol: Switch from bases like triethylamine or sodium hydride to a sterically hindered, non-nucleophilic base.[7] N,N-Diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice.[7] Alternatively, an inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF can be effective, as it is sufficiently basic to neutralize the HBr/HCl formed without aggressively promoting side reactions.[8]
-
Expertise & Causality: Sterically hindered bases like DIPEA are too bulky to act as nucleophiles themselves and are less likely to form tight ion pairs that enhance reactivity.[9] Their primary role is to act as a proton sponge for the acid generated during the reaction.
Optimized Protocol for Minimizing Over-Alkylation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrrolidine ester (1.0 eq) and anhydrous acetonitrile (ACN) or DMF (to make a 0.1 M solution).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Alkylating Agent Addition: Begin stirring the solution and add benzyl bromide (1.05 eq) dropwise via a syringe pump over 2-3 hours.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS every 2 hours. If the reaction is slow, gently warm to 40-50 °C.
-
Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Issue 2: Reaction Fails to Reach Completion / Low Conversion
If your reaction stalls, leaving significant starting material, several factors could be at play before resorting to drastic measures like high heat.
-
Insufficiently Reactive Alkylating Agent: Benzyl chloride is less reactive than benzyl bromide, which is less reactive than benzyl iodide. The leaving group ability (I⁻ > Br⁻ > Cl⁻) is paramount in SN2 reactions.[5]
-
Inactive Base: The base may be too weak to effectively neutralize the acid generated, causing the reaction to stall as the pyrrolidine nitrogen becomes protonated and non-nucleophilic.
-
Solvent Effects: The solvent must be able to dissolve all reactants and stabilize the charged transition state of the SN2 reaction. Polar aprotic solvents (DMF, ACN, DMSO) are generally superior for this purpose.[5]
1. Use an In-Situ Finkelstein Reaction: If you are using benzyl chloride or bromide and observing low reactivity, you can add a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI).[8]
-
Mechanism: The iodide ion displaces the chloride or bromide to form the much more reactive benzyl iodide in situ. This accelerates the desired N-alkylation without needing to isolate the intermediate.
2. Re-evaluate Your Base/Solvent System:
| Base | Solvent | Temperature | Typical Outcome & Rationale |
| K₂CO₃ | Acetonitrile | 50-80 °C | Good for simple substrates. Heterogeneous reaction may require longer times. |
| DIPEA | DMF / ACN | 25-50 °C | Excellent for preventing over-alkylation due to steric hindrance.[7] Good solubility. |
| NaH | THF / DMF | 0-25 °C | Very strong base, forms the pyrrolidine anion. Can be very effective but increases the risk of over-alkylation if benzyl halide addition is not slow.[8][10] |
| Cs₂CO₃ | Acetonitrile | 40-60 °C | Often shows enhanced reactivity and selectivity for mono-alkylation compared to other inorganic bases.[11] |
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 1-benzylpyrrolidine-3-carboxylate by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of Ethyl 1-benzylpyrrolidine-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The guidance herein is based on established scientific principles and extensive laboratory experience to ensure you can overcome common challenges in the purification of this versatile intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purification via silica gel column chromatography can be challenging due to the presence of a basic tertiary amine and a polar ester functional group. These features can lead to issues such as peak tailing, irreversible adsorption to the silica, and co-elution with impurities. This guide will address these specific problems with practical, evidence-based solutions.
Core Principles of Chromatographic Purification
Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). For polar compounds containing basic functional groups, such as this compound, the acidic nature of standard silica gel can lead to strong interactions, complicating the purification process.[2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: The compound is not moving from the baseline on the TLC plate, even with highly polar solvents.
Q: My compound has an Rf value of zero or near-zero in various solvent systems (e.g., ethyl acetate/hexane mixtures). How can I get it to move up the TLC plate and subsequently elute from the column?
A: This is a common problem with polar, basic compounds due to strong interactions with the acidic silanol groups on the silica gel surface.[2][3] Here are several strategies to address this:
-
Incorporate a Basic Modifier: The most effective solution is often to add a small amount of a basic modifier to your mobile phase.[4]
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent. TEA will compete with your compound for the acidic sites on the silica, reducing the strong interactions and allowing your compound to move.[3][5]
-
Ammonia: A solution of methanol with a small percentage of ammonium hydroxide can also be effective for very polar compounds.[6]
-
-
Use a More Polar Solvent System: If you are using traditional ethyl acetate/hexane systems, consider switching to a more polar mobile phase.
-
Dichloromethane (DCM)/Methanol: A gradient of methanol in DCM is a powerful eluent for polar compounds. Start with a low percentage of methanol and gradually increase it.
-
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel before running your column.[6]
-
Flush the packed column with your chosen mobile phase containing 1-2% TEA.[7] This will neutralize the most acidic sites.
-
Issue 2: Significant peak tailing is observed during column chromatography.
Q: My compound is eluting from the column, but the fractions show significant tailing, leading to poor separation and low purity. What is the cause and how can I fix it?
A: Peak tailing is another consequence of the strong interaction between the basic amine of your compound and the acidic silica gel.[3]
-
Workflow for Mitigating Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
-
Explanation: The addition of a competing base like triethylamine is the primary solution.[2][4] If that is not sufficient, increasing the solvent strength (e.g., by adding methanol) can help to more effectively displace the compound from the stationary phase, though this may reduce separation from other polar impurities.[6] For particularly stubborn cases, switching to a different stationary phase may be necessary.
Issue 3: Low or no recovery of the compound from the column.
Q: I've run my column, but I have recovered very little or none of my target compound. What are the possible reasons for this?
A: This issue can be alarming and may stem from several factors:
-
Irreversible Adsorption: The compound may be so strongly bound to the silica that it does not elute. This is common for highly basic compounds on untreated silica.[3]
-
Solution: Always use a basic modifier in your eluent when purifying amines on silica gel.[4]
-
-
Compound Degradation: The acidic nature of silica gel can cause the degradation of sensitive compounds.[6][8]
-
Incorrect Solvent System: It's possible the solvent system used for the column was not the same as the one optimized by TLC.[6] Always double-check your solvent preparations.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A good starting point for TLC analysis would be a mixture of ethyl acetate and hexane. Based on literature for similar compounds, a ratio of around 1:1 to 3:1 ethyl acetate/hexane might be appropriate.[9][10] However, due to the polarity of the tertiary amine, you will likely need to add 0.5-1% triethylamine to this mixture to get a well-defined spot with an optimal Rf value of 0.2-0.4.[7] For the column itself, a slightly less polar system than the one that gives the optimal TLC Rf is often used initially.
Q2: How should I prepare my sample for loading onto the column?
A2: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like DCM.[11] Carefully apply this solution to the top of the column.
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[11] This powder is then carefully added to the top of the column. This method often provides better resolution.
Q3: Should I use a gradient or isocratic elution?
A3: The choice depends on the separation of your target compound from impurities.
-
Isocratic Elution: If your TLC shows good separation between your product and all impurities, a single solvent mixture (isocratic) may be sufficient.
-
Gradient Elution: If there are impurities that are much less polar and others that are much more polar than your product, a gradient elution is more efficient. You can start with a less polar solvent mixture to elute the non-polar impurities and then gradually increase the polarity to elute your product and then the more polar impurities. For example, you could start with 20% ethyl acetate in hexane and gradually increase the ethyl acetate concentration.
Q4: Can I use an alternative to silica gel?
A4: Yes, if you continue to have problems with silica, consider these alternatives:
-
Alumina: Alumina is available in neutral, acidic, and basic forms. Basic or neutral alumina can be a good alternative for purifying basic compounds, as it avoids the strong acidic interactions of silica.[3]
-
Amine-Functionalized Silica: This is a specialty stationary phase where the silica surface is modified with amino groups. It is specifically designed for the purification of basic compounds and can provide excellent peak shapes without the need for mobile phase modifiers.[2]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., with a C18 column) can be an option, although it is more commonly used in HPLC. In this technique, a polar mobile phase (like water/acetonitrile or water/methanol) is used.[12]
Summary of Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard and widely available. |
| Mobile Phase (TLC) | Ethyl Acetate / Hexane (e.g., 1:1) + 1% Triethylamine | Good starting polarity with a basic modifier to prevent streaking and strong adsorption.[3] |
| Target Rf Value | 0.2 - 0.4 | Provides a good balance between retention and elution time for column chromatography.[7] |
| Sample Loading | Dry Loading | Often leads to better separation by ensuring a narrow starting band.[11] |
| Elution Method | Isocratic or Gradient | Start with isocratic if separation is simple; use a gradient for complex mixtures. |
Experimental Workflow
Caption: General workflow for column chromatography purification.
References
- 1. nbinno.com [nbinno.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound | 5747-92-2 [chemicalbook.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. uhplcs.com [uhplcs.com]
Optimization of reaction conditions for synthesizing 3-substituted pyrrolidines
Welcome to the technical support center for the synthesis of 3-substituted pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical heterocyclic scaffold. The pyrrolidine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3][4] Its non-planar, sp³-rich nature offers a distinct advantage in exploring pharmacophore space, making the efficient synthesis of its derivatives a key focus in modern drug discovery.[4]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in established chemical principles.
Issue 1: Low or No Product Yield
Question: I am attempting a palladium-catalyzed hydroarylation to synthesize a 3-aryl pyrrolidine, but I am observing very low yields or no product formation. What are the likely causes and how can I improve the outcome?
Answer: Low yields in palladium-catalyzed hydroarylation of pyrrolines are a common challenge and can stem from several factors related to the catalyst, reagents, or reaction conditions.[1][2][5][6][7][8]
Causality and Troubleshooting Steps:
-
Catalyst Activity and Ligand Choice: The choice of palladium precursor and ligand is critical. While various palladium sources can be effective, their performance is highly dependent on the specific substrates. For instance, PdCl₂ with a phosphine ligand like P(o-Tol)₃ has been shown to be effective.[1]
-
Recommendation: Screen a panel of palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, Buchwald ligands) to identify the optimal combination for your specific substrate.
-
-
Hydride Source and Redox Side Reactions: In reductive Mizoroki-Heck type reactions, the hydride source is crucial for the formation of the saturated pyrrolidine ring.[1][8] Competing oxidation processes can be a significant side reaction, particularly with N-H or N-alkyl azacycloalkenes.[1][8]
-
Solvent and Temperature Effects: The polarity of the solvent can significantly influence the reaction rate and selectivity. Acetonitrile and DMF are commonly used solvents for these transformations.[1][9] Temperature is also a critical parameter, with many of these reactions requiring elevated temperatures (e.g., 80-100 °C) to proceed efficiently.[1]
-
Recommendation: Conduct a small-scale screen of polar aprotic solvents. If low conversion is observed, incrementally increase the reaction temperature, monitoring for any potential decomposition of starting materials or product.
-
Issue 2: Poor Stereoselectivity in [3+2] Cycloaddition Reactions
Question: I am performing a [3+2] cycloaddition to generate a densely substituted pyrrolidine, but the reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity of this transformation?
Answer: Achieving high stereoselectivity in [3+2] cycloadditions for pyrrolidine synthesis is a common challenge, as up to four stereogenic centers can be created simultaneously.[10][11] The diastereoselectivity is influenced by the nature of the dipole, the dipolarophile, the catalyst, and the reaction conditions.
Causality and Troubleshooting Steps:
-
Chiral Auxiliary/Catalyst Control: The use of a chiral auxiliary on the azomethine ylide precursor or a chiral catalyst is a primary strategy for inducing stereoselectivity. For example, N-tert-butanesulfinyl groups on 1-azadienes have been shown to be effective in directing the stereochemical outcome of the cycloaddition.[10][11]
-
Solvent and Temperature Effects: The reaction medium and temperature can impact the transition state geometries, thereby influencing the diastereomeric ratio.
-
Recommendation: Screen a range of solvents with varying polarities. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
-
Nature of the Dipolarophile: The electronic and steric properties of the alkene or alkyne dipolarophile play a significant role in the facial selectivity of the cycloaddition.
-
Recommendation: If feasible, modify the substituents on the dipolarophile to enhance steric differentiation between the two faces, which can lead to improved diastereoselectivity.
-
Issue 3: Formation of Furan Byproducts in Paal-Knorr Synthesis
Question: I am using the Paal-Knorr synthesis to prepare a pyrrolidine derivative, but I am observing the formation of a significant amount of a furan byproduct. How can I suppress this side reaction?
Answer: The formation of furan derivatives is a well-known side reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions.[12] The reaction mechanism can pivot towards furan formation at low pH.
Causality and Troubleshooting Steps:
-
pH Control: This is the most critical factor. The reaction should be conducted under neutral or weakly acidic conditions to favor the formation of the pyrrolidine over the furan.[12]
-
Reaction Monitoring: Early detection of the furan byproduct can help in adjusting the reaction conditions before a significant amount is formed.
-
Recommendation: Closely monitor the reaction progress using techniques like TLC or GC-MS.
-
-
Purification: If furan byproducts are formed, they can often be separated from the desired pyrrolidine product.
-
Recommendation: Utilize column chromatography or distillation for the purification of the final product.[12]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 3-substituted pyrrolidines.
Q1: What are the main synthetic strategies for accessing 3-substituted pyrrolidines?
A1: The synthesis of 3-substituted pyrrolidines can be broadly approached in two ways: the functionalization of a pre-existing pyrrolidine ring or the cyclization of acyclic precursors.[13] Key cyclization strategies include:
-
[3+2] Cycloaddition Reactions: This powerful method involves the reaction of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene or alkyne) to form the five-membered ring.[10][11][13]
-
Palladium-Catalyzed Reactions: This includes hydroarylation and C(sp³)–H arylation methods that introduce substituents onto the pyrrolidine scaffold.[1][2][5][6][7][8][14]
-
Ring-Closing Metathesis (RCM): This strategy is effective for constructing the pyrrolidine ring from a diene precursor.[15]
-
Multicomponent Reactions (MCRs): MCRs offer an efficient way to build complex pyrrolidine structures by combining three or more reactants in a single step.[13]
Q2: How can I achieve regioselective C-H arylation at the 3-position of a pyrrolidine ring?
A2: Achieving regioselective C-H arylation is often accomplished through the use of directing groups. For instance, an aminoquinoline auxiliary attached at the C(3) position can direct palladium-catalyzed arylation to the C(4) position with high regio- and stereoselectivity.[14] While this example directs to C(4), the principle of using directing groups is a key strategy for controlling the position of C-H functionalization.
Q3: What are some common starting materials for the synthesis of chiral 3-substituted pyrrolidines?
A3: Chiral pool starting materials are frequently employed to introduce stereochemistry into the final product. Proline and 4-hydroxyproline are common and versatile starting materials for the synthesis of a wide range of pyrrolidine-containing drugs and their precursors.[3][16]
Q4: Are there any specific safety precautions to consider when working with the reagents for these syntheses?
A4: Yes, many of the reagents and catalysts used in these syntheses require careful handling.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Organometallic Reagents: Reagents like Grignards, used in some cross-coupling reactions, are highly reactive and can be pyrophoric. They must be handled under an inert atmosphere.
-
Solvents: Many of the organic solvents used are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Visualizing the Synthesis Workflow
To aid in understanding the experimental process, the following diagrams illustrate a general workflow for troubleshooting and a common synthetic pathway.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Caption: General scheme for Palladium-Catalyzed Hydroarylation.
Quantitative Data Summary
The following table summarizes key reaction parameters from a representative study on the palladium-catalyzed hydroarylation of pyrrolines.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂ (4) | P(o-Tol)₃ (5) | N,N-dimethylpiperazine | MeCN | 100 | 75 |
| 2 | Pd(OAc)₂ (4) | PPh₃ (8) | K₂CO₃ | DMF | 80 | 62 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 55 |
Data is illustrative and adapted from principles discussed in the cited literature.[1][2]
Experimental Protocol: Palladium-Catalyzed Hydroarylation
This protocol is a representative example for the synthesis of a 3-aryl pyrrolidine.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., PdCl₂, 4 mol%), the phosphine ligand (e.g., P(o-Tol)₃, 5 mol%), and the base (e.g., N,N-dimethylpiperazine, 2 equivalents).
-
Reagent Addition: Add the aryl halide (1 equivalent) and the pyrroline derivative (1.5 equivalents) to the reaction vessel, followed by the anhydrous solvent (e.g., acetonitrile).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted pyrrolidine.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.lancaster-university.uk [research.lancaster-university.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 1-benzylpyrrolidine-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 1-benzylpyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and impurities encountered during the synthesis of this versatile intermediate, providing in-depth, experience-driven troubleshooting advice.
The pyrrolidine ring is a fundamental structure in numerous natural alkaloids and synthetic drugs.[1] this compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] Ensuring high purity (typically 97% or above) is critical for reproducible results in subsequent synthetic steps.[2][3] This guide will help you identify and mitigate common impurities, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows multiple spots on TLC, even after purification. What are the likely impurities from a Dieckmann condensation route?
The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters from diesters.[4][5] However, several side reactions can lead to impurities.
Common Impurities & Causes:
-
Unreacted Starting Material: Incomplete reaction is a common issue.
-
Troubleshooting: Ensure your base (e.g., sodium ethoxide) is fresh and anhydrous. The reaction is sensitive to moisture. Use of sterically hindered bases like potassium tert-butoxide in aprotic solvents can sometimes improve yields and reduce side reactions.[4]
-
-
Intermolecular Claisen Condensation Products: If the reaction concentration is too high, intermolecular condensation can compete with the desired intramolecular cyclization, leading to dimeric and polymeric byproducts.[6]
-
Troubleshooting: Employ high-dilution techniques to favor the intramolecular reaction, especially when synthesizing larger rings.[6]
-
-
Hydrolysis Products: The ester can be hydrolyzed back to the carboxylic acid, especially during acidic or basic workup in the presence of water.[7][8][9][10]
-
Troubleshooting: Carefully control the pH and temperature during workup. Use anhydrous solvents and reagents whenever possible.
-
Analytical Approach:
-
TLC: Use a combination of polar and non-polar solvent systems to achieve good separation of spots.
-
NMR: Check for the characteristic signals of the starting diester and look for the appearance of a carboxylic acid proton signal (broad singlet, typically >10 ppm).
-
Mass Spectrometry: Identify the molecular weights of the major components to confirm the presence of starting material, product, and potential dimeric impurities.
Q2: I'm observing significant byproduct formation in my reductive amination synthesis. How can I improve the selectivity?
Reductive amination is another common route to substituted pyrrolidines.[2] However, controlling the reaction to prevent side products can be challenging.
Common Impurities & Causes:
-
Over-alkylation: The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of di-substituted and quaternary ammonium salt impurities.[11]
-
Furan Byproducts: Under acidic conditions, particularly with strong mineral acids or at a pH below 3, the starting materials can favor the formation of furan byproducts.[11]
-
Unreacted Aldehyde/Ketone: Incomplete reaction will leave the carbonyl starting material in your product mixture.
-
Troubleshooting: Ensure the reducing agent is added in an appropriate stoichiometric amount and that the reaction is allowed to proceed to completion. Monitor the reaction by TLC or GC-MS.
-
Experimental Workflow for Improved Selectivity:
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.nl [fishersci.nl]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. savemyexams.com [savemyexams.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Preventing racemization in the synthesis of chiral pyrrolidine-3-carboxylates
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization
Welcome to the technical support center for the stereoselective synthesis of pyrrolidine-3-carboxylates. This resource is designed to provide in-depth guidance and troubleshooting strategies to maintain the stereochemical integrity of your chiral compounds. As Senior Application Scientists, we understand the critical importance of enantiopurity in drug development and research. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of chiral pyrrolidine-3-carboxylates?
A1: The principal cause of racemization is the deprotonation of the α-proton at the C3 position, which is adjacent to the carboxylate group. This abstraction is often facilitated by basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, resulting in a mixture of enantiomers and a loss of optical purity. Both acidic and basic conditions can catalyze this enolization process.[1]
Q2: Which reaction steps are most susceptible to racemization?
A2: Racemization is most likely to occur during steps that involve:
-
Activation of the carboxyl group: The use of certain coupling reagents can increase the acidity of the α-proton, making it more susceptible to abstraction.[2][3]
-
Reactions involving strong bases: Any step that utilizes a strong base can lead to deprotonation at the C3 position.[4][5]
-
Prolonged reaction times or elevated temperatures: These conditions can provide sufficient energy and time for the equilibrium between the chiral starting material and the achiral enolate to be established.
Q3: How can I choose the right protecting group to minimize racemization?
A3: The choice of the nitrogen protecting group is crucial. Urethane-based protecting groups like Boc (tert-Butoxycarbonyl), Fmoc (9-Fluorenylmethyloxycarbonyl), and Z (Benzyloxycarbonyl) are highly recommended.[6][7] These groups are known to reduce the risk of racemization during the activation of the carboxyl group.[6] In contrast, acyl-type protecting groups should generally be avoided as they can increase the tendency for racemization.[1] For specific applications, novel protecting groups like the 2-nitrobenzenesulfonyl (Ns) group have shown excellent results in suppressing racemization by promoting the formation of a sulfonamide anion instead of α-deprotonation.[8]
Q4: Are there specific synthetic strategies that are inherently less prone to racemization?
A4: Yes, several strategies can be employed:
-
Chiral Pool Synthesis: Starting from readily available chiral precursors like proline or 4-hydroxyproline can be an effective way to introduce the desired stereochemistry.[9]
-
Asymmetric Catalysis: Organocatalytic enantioselective reactions, such as Michael additions, can be used to construct the pyrrolidine ring with high enantiomeric excess.[10][11][12]
-
Enzymatic Resolutions: Dynamic kinetic resolution (DKR) using enzymes can be a powerful tool for obtaining enantiopure products.[4]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Significant loss of enantiomeric excess (ee) after a base-mediated reaction.
| Possible Cause | Suggested Solution |
| Strong Base: The base used is too strong, leading to rapid enolization. | Switch to a milder, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3] |
| High Temperature: The reaction is being run at an elevated temperature, promoting racemization. | Perform the reaction at a lower temperature. For many base-mediated reactions, 0 °C or even -78 °C can significantly reduce racemization. |
| Prolonged Reaction Time: The extended reaction time allows for equilibration and racemization. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Issue 2: Racemization observed during peptide coupling or esterification.
| Possible Cause | Suggested Solution |
| Inappropriate Coupling Reagent: Carbodiimide-based reagents like DCC or EDC can promote racemization, especially without additives. | Use onium salt-based coupling reagents like HBTU, HATU, or PyBOP, which are known for their low racemization potential.[1] |
| Absence of Racemization Suppressors: The reaction lacks an additive to prevent the formation of the racemization-prone oxazolone intermediate. | Add racemization suppressors like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][3] |
| Base Selection: The choice of base can influence the extent of racemization. | In peptide coupling reactions, N-methylmorpholine (NMM) is often a better choice than DIPEA to minimize racemization.[3] |
Issue 3: Epimerization at other stereocenters on the pyrrolidine ring.
| Possible Cause | Suggested Solution |
| Base-catalyzed epimerization: Protons adjacent to activating groups (e.g., carbonyls, sulfones) can be abstracted by base. | Carefully select the base and reaction conditions. In some cases, epimerization can be intentionally induced to obtain a desired diastereomer.[13] |
| Mitsunobu Reaction Inversion: The Mitsunobu reaction typically proceeds with inversion of stereochemistry at the reacting alcohol center.[14] | Be mindful of this inversion when planning your synthetic route. If retention of configuration is desired, alternative methods or a double inversion strategy may be necessary. While uncommon, retention of configuration in the Mitsunobu reaction has been observed with sterically hindered substrates.[15] |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling with Minimal Racemization
This protocol utilizes HATU, a highly effective coupling reagent for suppressing racemization.[1]
-
Dissolve: Dissolve the N-protected chiral pyrrolidine-3-carboxylic acid (1.0 eq.) and the amino acid ester hydrochloride salt (1.1 eq.) in anhydrous DMF.
-
Cool: Cool the solution to 0 °C in an ice bath.
-
Add Base: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) dropwise to the stirred solution.
-
Add Coupling Reagent: Add HATU (1.1 eq.) in one portion.
-
React: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purify: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline; specific parameters must be optimized for your compound.[1][16]
-
Column Selection: Choosing the correct chiral stationary phase is critical and often requires screening. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are a good starting point.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol. For reversed-phase, acetonitrile and water or methanol and water are common. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape.[16]
-
Sample Preparation: Prepare a dilute solution of your purified compound in the mobile phase.
-
Analysis: Inject the sample onto the chiral HPLC system. The enantiomers will elute at different retention times.
-
Quantification: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualizations
Mechanism of Racemization
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. scispace.com [scispace.com]
- 8. Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. atlanchimpharma.com [atlanchimpharma.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of N-alkylated Pyrrolidine-3-carboxylates
Welcome to the Technical Support Center for the synthesis of N-alkylated pyrrolidine-3-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this important class of compounds. The pyrrolidine scaffold is a key structural motif in numerous pharmaceuticals and bioactive molecules.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic routes and minimize the formation of unwanted byproducts.
Section 1: Understanding the Core Reaction and Common Byproducts
The N-alkylation of pyrrolidine-3-carboxylates is a fundamental transformation in organic synthesis. A common and direct approach involves the reaction of a pyrrolidine-3-carboxylate with an alkylating agent, typically an alkyl halide, in the presence of a base.
However, several side reactions can occur, leading to a mixture of products and complicating purification. Understanding the origin of these byproducts is the first step toward mitigating their formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing N-alkylated pyrrolidine-3-carboxylates via direct alkylation?
A1: The primary byproducts in the direct N-alkylation of pyrrolidine-3-carboxylates typically arise from over-alkylation, O-alkylation of the carboxylate, and reactions involving impurities in the starting materials or solvents.
-
Over-alkylation: The initially formed N-alkylated product can undergo a second alkylation, especially if a reactive alkylating agent is used or if the reaction conditions are harsh. This leads to the formation of a quaternary ammonium salt.
-
O-alkylation: The carboxylate functional group can also be alkylated by the alkylating agent, leading to the formation of the corresponding ester. This is more likely to occur if the carboxylate is not protected and a strong alkylating agent is used.
-
Byproducts from starting material impurities: Impurities in the starting pyrrolidine-3-carboxylate or the alkylating agent can lead to a variety of side products. For example, residual water can quench the base and hydrolyze the ester.
Section 2: Troubleshooting Guide: A Deeper Dive into Byproduct Mitigation
This section provides a problem-and-solution framework for common issues encountered during the synthesis of N-alkylated pyrrolidine-3-carboxylates.
Issue 1: Significant formation of a quaternary ammonium salt (Over-alkylation).
Q2: My reaction is producing a substantial amount of a highly polar byproduct, which I suspect is the quaternary ammonium salt. How can I prevent this?
A2: Over-alkylation is a common issue when the N-alkylated pyrrolidine product is sufficiently nucleophilic to react further with the alkylating agent.[3] Here’s how you can minimize it:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents). Using a large excess will significantly increase the rate of the second alkylation.
-
Order of Addition: Add the alkylating agent slowly and dropwise to the solution of the pyrrolidine-3-carboxylate and base. This maintains a low concentration of the alkylating agent throughout the reaction, favoring the desired mono-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. The activation energy for the second alkylation is often higher than the first, so running the reaction at a lower temperature can significantly reduce the rate of the undesired reaction.
-
Choice of Base: A carefully chosen base can influence the reaction's selectivity. A bulky, non-nucleophilic base may be less likely to promote side reactions.
Issue 2: My desired product is contaminated with the O-alkylated ester byproduct.
Q3: I am observing a significant amount of the O-alkylated byproduct in my crude reaction mixture. How can I favor N-alkylation over O-alkylation?
A3: The competition between N- and O-alkylation is governed by Hard and Soft Acid and Base (HSAB) theory. The nitrogen of the pyrrolidine is a "softer" nucleophile than the oxygen of the carboxylate. Therefore, using a "softer" electrophile (alkylating agent) will favor N-alkylation.
-
Choice of Alkylating Agent: "Softer" electrophiles like alkyl iodides and benzyl bromides are more likely to react at the nitrogen atom.[4] Conversely, "harder" electrophiles such as dimethyl sulfate may lead to a higher proportion of O-alkylation.[4]
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can solvate the cation of the carboxylate salt, making the oxygen a more potent nucleophile and potentially increasing O-alkylation. Consider less polar solvents or a solvent system that favors N-alkylation.
-
Protecting Groups: The most effective way to prevent O-alkylation is to protect the carboxylic acid functional group as an ester (e.g., methyl or ethyl ester) before performing the N-alkylation. The ester can then be hydrolyzed in a subsequent step to yield the desired N-alkylated pyrrolidine-3-carboxylic acid.
Issue 3: Low yield and recovery of starting material.
Q4: My reaction is not going to completion, and I'm recovering a significant amount of my starting pyrrolidine-3-carboxylate. What could be the issue?
A4: Low conversion can be attributed to several factors, often related to the reaction conditions and reagent quality.
-
Insufficiently Strong Base: The chosen base may not be strong enough to effectively deprotonate the pyrrolidine nitrogen, which is necessary to activate it for nucleophilic attack.[5] Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants to a reasonable extent. If your starting material or base has poor solubility, the reaction will be slow or may not proceed at all.[6] Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices.
-
Reagent Quality: Ensure that your reagents and solvents are anhydrous. Water can quench the base and hydrolyze the ester, leading to lower yields.[4] Use freshly distilled solvents and properly stored reagents.
-
Reaction Temperature and Time: Some alkylations require elevated temperatures to proceed at a reasonable rate.[5] Monitor the reaction by TLC or LC-MS to determine the optimal temperature and reaction time.
Section 3: Alternative Synthetic Strategy: Reductive Amination
When direct alkylation proves problematic, reductive amination of a suitable ketoester precursor offers a powerful alternative for the synthesis of N-alkylated pyrrolidine-3-carboxylates. This method often provides higher yields and avoids many of the byproducts associated with direct alkylation.
Q5: What is reductive amination, and how can it be applied to the synthesis of N-alkylated pyrrolidine-3-carboxylates?
A5: Reductive amination is a two-step process (often performed in one pot) that involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[7]
For the synthesis of N-alkylated pyrrolidine-3-carboxylates, a common precursor is a γ-ketoester. The reaction proceeds as follows:
-
Imination: The γ-ketoester reacts with a primary amine (R-NH2) to form a cyclic imine or enamine.
-
Reduction: The intermediate is then reduced in situ using a suitable reducing agent, such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation, to yield the N-alkylated pyrrolidine-3-carboxylate.
Troubleshooting Reductive Amination
Q6: I am attempting a reductive amination, but the reaction is slow, and I am observing the formation of a diol byproduct. What is going wrong?
A6: This issue often arises from the choice of reducing agent and the reaction pH.
-
Reducing Agent Reactivity: A strong reducing agent like sodium borohydride can reduce the starting ketoester to the corresponding diol before imine formation can occur. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) are milder reducing agents that are more selective for the imine/iminium ion under acidic conditions.
-
pH Control: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6). This is because protonation of the carbonyl oxygen activates it towards nucleophilic attack by the amine. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. Careful control of the pH is therefore crucial for successful reductive amination.
Section 4: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Ethyl Pyrrolidine-3-carboxylate
-
To a stirred solution of ethyl pyrrolidine-3-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) is added potassium carbonate (1.5 eq).
-
The alkyl halide (1.1 eq) is added dropwise to the suspension at room temperature.
-
The reaction mixture is heated to 60-80 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination to form N-Alkyl-pyrrolidine-3-carboxylates
-
To a solution of the γ-ketoester (1.0 eq) and the primary amine (1.2 eq) in methanol (10 mL/mmol) is added acetic acid to adjust the pH to approximately 5.
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium cyanoborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The solvent is removed under reduced pressure, and the residue is basified with saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Section 5: Data Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Over-alkylation | Excess alkylating agent, high temperature | Control stoichiometry, slow addition of alkylating agent, lower reaction temperature |
| O-alkylation | "Hard" alkylating agent, inappropriate solvent | Use "softer" alkylating agent (e.g., alkyl iodide), consider protecting the carboxylate |
| Low Conversion | Weak base, poor solubility, impure reagents | Use a stronger base, choose an appropriate solvent, ensure anhydrous conditions |
| Diol Byproduct in Reductive Amination | Reducing agent too strong | Use a milder reducing agent (e.g., NaBH3CN, STAB), control pH |
References
Technical Support Center: Troubleshooting Low Yields in Dieck-mann Condensation Reactions
Welcome to the technical support center for the Dieckmann condensation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful cyclization reaction. As an intramolecular variant of the Claisen condensation, the Dieckmann condensation is invaluable for synthesizing five- and six-membered cyclic β-keto esters, which are crucial intermediates in the synthesis of natural products and pharmaceuticals.[1][2][3] However, achieving high yields can be challenging. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Dieckmann condensation is resulting in a very low yield or failing completely. What are the most common initial checks I should perform?
A1: When a Dieckmann condensation underperforms, it's crucial to systematically review the foundational parameters of your experiment. My field experience points to three primary areas for initial investigation:
-
Substrate Integrity and Suitability: The reaction is most effective for forming sterically stable five- and six-membered rings from 1,6- and 1,7-diesters, respectively.[2][4][5] Attempting to form smaller, highly strained rings (3- or 4-membered) or larger rings (greater than 8 members) often leads to low yields or favors intermolecular side reactions.[1][6][7] Verify the purity of your starting diester; impurities can interfere with the base and the desired reaction pathway.
-
Strictly Anhydrous Conditions: The enolates formed during the reaction are highly sensitive to moisture. Any water present will protonate the enolate, quenching the reaction, or react with strong bases like sodium hydride. Ensure all glassware is oven- or flame-dried, and all solvents and reagents are rigorously dried before use.[8]
-
Base Selection and Stoichiometry: At least one full equivalent of a strong base is required. The final, thermodynamically favorable step of the mechanism is the deprotonation of the product β-keto ester, which drives the equilibrium forward.[9][10] Insufficient base will result in a poor yield as the equilibrium will not favor the product.
Q2: I'm observing the formation of side products. What are the likely culprits and how can I mitigate them?
A2: Side product formation is a common issue. The nature of the side products can often diagnose the problem:
-
Intermolecular Condensation Products: If you are attempting to form medium to large rings (7-membered or greater), intermolecular Claisen condensation between two separate diester molecules can become a significant competing reaction.[1] To favor the intramolecular pathway, employ high-dilution techniques.[11] This involves the slow addition of the diester to a large volume of solvent containing the base, which maintains a low concentration of the substrate and minimizes the probability of intermolecular encounters.
-
Transesterification: This occurs when the alkoxide base used does not match the alkyl group of the ester.[2] For example, using sodium ethoxide with a dimethyl ester can lead to the formation of ethyl esters. To prevent this, always match the alkoxide base to the ester's alcohol portion (e.g., sodium methoxide for methyl esters, sodium ethoxide for ethyl esters).[12]
-
Reverse Dieckmann/Cleavage: The Dieckmann condensation is a reversible reaction. If the resulting β-keto ester does not have an enolizable proton between the two carbonyl groups (i.e., a quaternary carbon at the α-position), the reaction can revert to the starting materials, especially under prolonged heating or with excess base.[13][14] This is a key reason why the final deprotonation step is so critical to drive the reaction to completion.[3]
Q3: How do I choose the optimal base and solvent for my specific Dieckmann condensation?
A3: The choice of base and solvent is critical and interdependent. Here’s a breakdown of common choices and their strategic applications:
-
Traditional Conditions (Protic Solvents): The classic approach uses a sodium alkoxide (e.g., sodium ethoxide) in its corresponding alcohol (e.g., ethanol).[1][13] This is often effective for simple, unhindered substrates. However, the reversibility of the initial deprotonation in a protic solvent can be a drawback.
-
Modern Conditions (Aprotic Solvents): For more complex or sensitive substrates, sterically hindered, non-nucleophilic bases in aprotic solvents are often superior.[1]
-
Bases: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), and lithium bis(trimethylsilyl)amide (LHMDS) are excellent choices.[1] These strong bases irreversibly deprotonate the α-carbon, leading to higher yields and allowing for lower reaction temperatures, which can minimize side reactions.[1]
-
Solvents: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are often used as they can enhance enolate stability.[1][15] Non-polar solvents such as toluene or benzene can also be effective and may reduce certain side reactions.[1][8]
-
| Base | Solvent | Key Considerations |
| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Classical method; ensure base matches ester. |
| Sodium Hydride (NaH) | Toluene, THF | Irreversible deprotonation; requires careful handling (H₂ evolution). |
| Potassium tert-Butoxide (t-BuOK) | THF, t-BuOH | Strong, sterically hindered base; good for regioselectivity. |
| LDA, LHMDS | THF | Very strong, non-nucleophilic bases; ideal for kinetic control at low temperatures.[1] |
Q4: My starting material is an unsymmetrical diester. How can I control the regioselectivity of the cyclization?
A4: With an unsymmetrical diester, two different enolates can potentially form, leading to a mixture of products.[5][6] Controlling which enolate forms is key to achieving a single desired product.
-
Acidic α-Position: If one α-position is significantly more acidic than the other (e.g., adjacent to another electron-withdrawing group), deprotonation will preferentially occur there.
-
Steric Hindrance: When using a sterically hindered base like LDA or LHMDS, the base will preferentially deprotonate the less sterically hindered α-proton.[2]
-
Directed Dieckmann Condensation: In some cases, one of the ester groups can be replaced with a ketone. The α-protons of a ketone (pKa ~19-20) are more acidic than those of an ester (pKa ~25), allowing for selective deprotonation at the ketone's α-position.[6]
Experimental Protocols
Standard Protocol for Dieckmann Condensation using Sodium Hydride
This protocol provides a general procedure for the cyclization of a 1,6- or 1,7-diester.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a stir bar and anhydrous toluene (e.g., 40 mL per 10 mmol of diester) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the solvent.
-
Substrate Addition: Dissolve the diester (1.0 equivalent) in a small amount of anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred NaH suspension over 30-60 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.[16]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).[16]
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) two to three times.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[16]
Aqueous Workup and Product Isolation
The final step of the reaction before purification involves an acidic workup to protonate the enolate of the β-keto ester product.[6][17]
-
After quenching the reaction as described above, slowly add a dilute acid (e.g., 1 M HCl) to the cooled reaction mixture with vigorous stirring until the aqueous layer is acidic (pH ~2-3).
-
Proceed with the extraction as outlined in the general protocol. This ensures that the final product is in its neutral, keto-ester form for purification.
Visual Guides
Dieckmann Condensation Mechanism
Caption: The five-step mechanism of the Dieckmann condensation.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. reddit.com [reddit.com]
- 9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 10. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 11. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 12. m.youtube.com [m.youtube.com]
- 13. Dieckmann Condensation [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Improving Diastereoselectivity in Pyrrolidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for managing diastereoselectivity in the synthesis of substituted pyrrolidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges. The pyrrolidine ring is a vital scaffold in numerous FDA-approved pharmaceuticals and natural products, making stereocontrol in its synthesis a critical parameter for therapeutic efficacy and safety.[1][2] This guide is designed to provide both foundational knowledge and advanced problem-solving strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Foundational Troubleshooting
Q1: My reaction is producing a low diastereomeric ratio (dr). What are the first parameters I should investigate?
A1: This is the most common challenge in stereoselective synthesis. A low dr indicates that the energy difference between the competing diastereomeric transition states is minimal under your current reaction conditions. A systematic, multi-parameter investigation is the most effective approach.
-
Core Causality: Diastereoselectivity is governed by the relative free energies of the transition states leading to the different diastereomers (the Curtin-Hammett principle). Your goal is to modify the reaction environment to increase the energy gap (ΔΔG‡) between these transition states.
-
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
-
Temperature: This is often the most impactful and easily adjusted parameter. Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C) decreases the available thermal energy, making the reaction more sensitive to small differences in activation energies. This typically favors the more ordered, lower-energy transition state, enhancing selectivity.[3][4]
-
Solvent: The solvent's polarity, coordinating ability, and hydrogen-bonding capacity can dramatically influence transition state geometry and stability.[5] A change from a non-coordinating solvent (like toluene or DCM) to a coordinating one (like THF or MeCN) can alter catalyst-substrate interactions. It is advisable to screen a range of solvents. For instance, in some 1,3-dipolar cycloadditions, ethanol has been shown to provide excellent selectivity.[6]
-
Catalyst/Ligand/Auxiliary: The chiral controller is paramount.
-
Metal-Catalyzed Reactions: The ligand bound to the metal defines the chiral environment. Even subtle changes to the ligand's steric bulk or electronic properties can have a profound effect on selectivity. Consider screening a library of related ligands.[7][8]
-
Organocatalysis: The structure of the organocatalyst, often based on a pyrrolidine scaffold itself (like proline derivatives), directly dictates the facial bias of the attack.[9][10]
-
Chiral Auxiliaries: Ensure the auxiliary is robust and effectively shields one face of the reactant. If one type of auxiliary (e.g., Evans oxazolidinone) is ineffective, an alternative with a different steric or electronic profile (e.g., Oppolzer's camphorsultam) may provide the desired control.[3][11]
-
Q2: I am observing the formation of an unexpected diastereomer as the major product. What could be the cause?
A2: This indicates that your initial mechanistic hypothesis, which predicted a specific stereochemical outcome, is likely incorrect or incomplete. The transition state you assumed to be lowest in energy is, in fact, disfavored.
-
Re-evaluate the Reaction Mechanism: Is the reaction concerted or stepwise? A stepwise mechanism involving a charged intermediate could have different stereocontrolling elements than a concerted pericyclic reaction. For example, in a [3+2] cycloaddition, the approach of the reactants can be via an endo or exo transition state, which often leads to different diastereomers.[12][13] Steric repulsion or favorable secondary orbital interactions can cause one to be heavily favored over the other.
Caption: Competing endo and exo transition states in a [3+2] cycloaddition.
-
Stereoelectronic Effects: Beyond simple sterics, consider the influence of orbital alignment. For instance, in aza-Michael additions, the stereochemical outcome can be dictated by the preferred conformation of the enolate intermediate (Felkin-Anh vs. Cram-chelate models).[14][15]
-
Catalyst-Substrate Interactions: The catalyst might be interacting with a different functional group than you anticipated, leading to an alternative transition state assembly.
Section 2: Method-Specific Troubleshooting
Q3: How can I improve diastereoselectivity in a [3+2] cycloaddition (azomethine ylide) reaction?
A3: The key is to exert strict control over the geometry of the transiently generated azomethine ylide and its facial approach to the dipolarophile.
-
Ylide Geometry: The E/Z geometry of the azomethine ylide directly impacts the relative stereochemistry of the newly formed stereocenters. This geometry can be influenced by the choice of the imine precursor (aldehyde/ketone and amine) and the method of ylide generation (e.g., thermal, catalytic).
-
Metal/Ligand Combination: In metal-catalyzed variants, the Lewis acidic metal (e.g., Ag(I), Cu(I)) and its chiral ligand coordinate to both the ylide and the dipolarophile, creating a highly organized, chiral transition state. Screening different ligands is crucial. Phosphoramidites, for example, have been shown to be effective ligands for gold(I)-catalyzed cycloadditions.[8]
-
Substituent Effects: The electronic nature of the dipolarophile is critical. Electron-poor olefins are typically used, and the nature and position of the electron-withdrawing group can influence both regioselectivity and diastereoselectivity.[12][16]
Q4: My intramolecular aza-Michael addition is giving poor selectivity. What are the controlling factors?
A4: Intramolecular aza-Michael additions are powerful for constructing the pyrrolidine ring, but their stereochemical outcome depends on the transition state of the cyclization.
-
Transition State Conformation: The cyclization proceeds through a chair-like or boat-like transition state. The substituents on the acyclic precursor will preferentially occupy pseudo-equatorial positions in the lowest energy chair-like transition state to minimize 1,3-diaxial interactions. This directly dictates the diastereomeric outcome.[15]
-
Activating Group: The nature of the activating group on the Michael acceptor (e.g., sulfone, ester, ketone) influences its reactivity and steric profile, which can affect the cyclization transition state.[14]
-
Base/Catalyst: The choice of base or catalyst for the cyclization is critical. Chiral bifunctional catalysts, such as squaramides, can activate both the nucleophile and the electrophile through hydrogen bonding, enforcing a specific cyclization geometry and leading to high diastereoselectivity.[17]
Section 3: Post-Reaction Challenges
Q5: I have a mixture of diastereomers (e.g., 3:1 dr). How can I separate them?
A5: Since diastereomers have different physical properties, they can often be separated using standard laboratory techniques.[18]
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Standard silica gel is often sufficient. If separation is difficult, consider using a different stationary phase like alumina or a bonded phase (e.g., C18 reverse phase).[18]
-
Solvent System: Meticulous optimization of the eluent polarity is key. A shallow gradient or isocratic elution often provides better resolution than a steep gradient. Automated flash chromatography systems can streamline this optimization.[19]
-
-
Recrystallization: If the products are crystalline, recrystallization can be a highly effective and scalable method for isolating the major, often less soluble, diastereomer in high purity.
-
Preparative HPLC/SFC: For valuable materials or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide excellent separation, albeit at a higher cost and lower throughput.[20][21]
Q6: How do I definitively determine the relative stereochemistry of my pyrrolidine products?
A6: Unambiguous structural characterization is essential. A combination of spectroscopic techniques is typically required.
-
NMR Spectroscopy: This is the workhorse for stereochemical assignment.
-
¹H NMR Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons (H-C-C-H) can indicate their dihedral angle (Karplus relationship), helping to distinguish cis from trans isomers.
-
Nuclear Overhauser Effect (NOE): 1D NOE or 2D NOESY experiments are powerful tools. An NOE enhancement is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. This allows for the definitive assignment of relative stereochemistry (e.g., distinguishing a 2,5-cis from a 2,5-trans substituted pyrrolidine).[22][23]
-
-
X-ray Crystallography: If you can grow a suitable single crystal of one of the diastereomers, X-ray diffraction provides an unambiguous determination of its three-dimensional structure, including both relative and absolute stereochemistry.[7]
Data & Protocols
Table 1: Effect of Catalyst and Substrate on Diastereoselectivity in Copper-Promoted Aminooxygenation
This table summarizes results from a study on the intramolecular aminooxygenation of alkenes to form disubstituted pyrrolidines, demonstrating the profound impact of substrate substitution patterns.[7][24]
| Entry | Substrate Substituent Position | N-Protecting Group | Diastereomeric Ratio (dr) | Yield (%) | Major Isomer |
| 1 | α-Ph | Ts | >20:1 | 97 | 2,5-cis |
| 2 | α-Bn | Ts | >20:1 | 89 | 2,5-cis |
| 3 | γ-Bn | Ts | 3:1 | 82 | 2,3-trans |
| 4 | N-substituent tethered to α-C | Ts | >20:1 | 85 | 2,5-trans |
Data sourced from Chemler, S. R., et al. (2009).[7][24]
Experimental Protocol: Chiral Auxiliary-Directed Diastereoselective 1,3-Dipolar Cycloaddition
This protocol is adapted from the enantioselective synthesis of a key chiral pyrrolidine fragment of Upadacitinib, utilizing Oppolzer's camphorsultam as a chiral auxiliary.[3]
Objective: To synthesize a 3,4-disubstituted pyrrolidine with high diastereoselectivity via a chiral auxiliary-controlled cycloaddition.
Materials:
-
(E)-N-((S)-1,3,3-trimethyl-2-oxobicyclo[2.2.1]heptan-10-yl)pent-2-enamide (dipolarophile with chiral auxiliary)
-
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (azomethine ylide precursor)
-
Trifluoroacetic acid (TFA), catalyst
-
Dichloromethane (DCM), solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the chiral dipolarophile (1.0 equiv) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add the azomethine ylide precursor (1.2 equiv).
-
Initiation: Cool the mixture to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 0.1 equiv) dropwise. Causality: The acid catalyzes the formation of the N-acylimminium ion, which then generates the azomethine ylide.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by TLC or LC-MS (typically 2-4 hours). Rationale: Maintaining a low temperature is critical for maximizing diastereoselectivity.[3]
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product will be a mixture of diastereomers. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major diastereomer.
-
Characterization: Determine the diastereomeric ratio of the crude product by ¹H NMR analysis. Confirm the relative stereochemistry of the purified major diastereomer using 2D NMR (NOESY/COSY) experiments.
-
Auxiliary Cleavage: The chiral auxiliary can typically be removed under mild conditions (e.g., hydrolysis with LiOH) to yield the desired pyrrolidine product and allow for recovery of the valuable sultam auxiliary.[3]
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 7. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. | Semantic Scholar [semanticscholar.org]
- 15. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. cdn.mysagestore.com [cdn.mysagestore.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of N-Benzyl Protecting Group from Pyrrolidine Derivatives
Welcome to the technical support guide for the deprotection of N-benzyl (Bn) pyrrolidine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you navigate the complexities of this common yet often challenging transformation. The N-benzyl group is a robust and widely used protecting group for the pyrrolidine nitrogen due to its stability; however, its removal can be far from trivial. This guide is structured to address the specific issues you may encounter during your experiments, providing clear, actionable solutions grounded in established chemical principles.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the N-debenzylation of pyrrolidine derivatives in a direct question-and-answer format.
Q1: My catalytic hydrogenation is sluggish or has stalled. What are the primary causes and how can I drive it to completion?
A1: This is the most frequently reported issue. A stalled hydrogenation is typically due to catalyst inhibition or suboptimal reaction conditions. The root cause is often the product itself.
Causality: The basic pyrrolidine nitrogen product is a potent ligand for the palladium catalyst. As the reaction progresses, the newly formed secondary amine coordinates to the palladium surface, effectively poisoning the catalyst and preventing further reaction.[1][2][3] This is why reactions often start well but stall at partial conversion.
Troubleshooting Steps:
-
Acidification: The most reliable solution is to add a stoichiometric equivalent of acid to the reaction mixture. This protonates the basic amine product, forming an ammonium salt which does not coordinate to the palladium surface.[2]
-
Recommended Acids: Glacial acetic acid is an excellent first choice as it is mild and effective.[4][5] For more stubborn cases, hydrochloric acid (HCl) can be used, but this will necessitate a neutralization step during workup.[2]
-
Insight: Research has shown that adding acetic acid can be the difference between a failed reaction and a good yield, especially in complex substrates.[4][5]
-
-
Increase Hydrogen Pressure & Temperature: If acidification is not desired or insufficient, increasing the hydrogen pressure (e.g., from balloon pressure to 50 psi or higher in an appropriate apparatus) and temperature (e.g., 40-60 °C) can often overcome the energy barrier and drive the reaction forward.[4][6]
-
Choice of Catalyst:
-
Palladium on Carbon (Pd/C): The standard workhorse. If you suspect your catalyst is old or has reduced activity, try a fresh batch or consider "pre-reducing" it by stirring under H₂ in the solvent before adding your substrate.[3]
-
Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more effective than Pd/C for N-debenzylation, especially for stubborn substrates. It can sometimes be used at lower pressures and temperatures.[4]
-
Co-Catalysts: Recent studies have demonstrated that using a heterogeneous acidic co-catalyst, such as niobic acid-on-carbon (Nb₂O₅/C), alongside Pd/C can dramatically accelerate the reaction. This combination facilitates the deprotection without requiring the addition of a soluble acid, simplifying the workup.[1][2]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thalesnano.com [thalesnano.com]
Validation & Comparative
A Comparative Guide to the Validation of Ethyl 1-Benzylpyrrolidine-3-Carboxylate as a Dopamine D2 Receptor Ligand Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of Ethyl 1-benzylpyrrolidine-3-carboxylate, evaluating its potential as a precursor for novel dopamine D2 receptor (D2R) ligands. We will objectively compare its synthetic accessibility and the pharmacological profile of its derivatives against established reference compounds, supported by detailed experimental protocols and comparative data.
Introduction: The Significance of Dopamine D2 Receptor Ligand Precursors
The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a critical target in the central nervous system for treating a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and depression.[1][2] Most drugs targeting the D2R are antagonists or partial agonists.[2] The development of novel ligands with improved selectivity and nuanced functional activity remains a high priority in neuropharmacology.
This compound is a versatile chemical intermediate whose pyrrolidine core is a common scaffold in many neurologically active compounds.[3] Its structure presents a viable starting point for the synthesis of new D2R ligands. This guide outlines a validation workflow to assess its suitability as a precursor, from initial synthesis to in vitro pharmacological characterization.
Precursor Synthesis and Derivatization
The viability of a precursor is contingent on an efficient and scalable synthetic route. This compound can be synthesized through various established organic chemistry pathways, often involving the cyclization of appropriate precursors.[4] The availability of starting materials and overall yield are critical considerations for its adoption in a drug discovery pipeline.
For pharmacological evaluation, the ethyl ester must be converted into a functional ligand. A common and straightforward derivatization is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, followed by amide coupling with a suitable amine, such as an arylpiperazine moiety known to confer D2R affinity.[5][6] For the purpose of this guide, we will refer to the derivatized molecule from the precursor as Test Compound 1 .
Experimental Validation: A Step-by-Step Approach
The validation of Test Compound 1 as a D2R ligand involves a two-pronged in vitro assessment:
-
Binding Affinity: Determining if and how strongly the compound binds to the D2 receptor.
-
Functional Activity: Characterizing the downstream biological effect of that binding (e.g., agonist, antagonist, or partial agonist).
Workflow for D2R Ligand Validation
The overall experimental process follows a logical progression from confirming physical interaction with the receptor to quantifying the functional consequence of that interaction.
Caption: Experimental workflow for validating a D2R ligand precursor.
Experiment 1: Competitive Radioligand Binding Assay (Affinity)
This assay quantifies the affinity of Test Compound 1 for the D2 receptor by measuring its ability to displace a known high-affinity radioligand.
Principle: Cell membranes expressing the human D2 receptor are incubated with a fixed concentration of a radiolabeled D2R antagonist (e.g., [³H]Spiperone) and varying concentrations of the unlabeled test compound. The effectiveness of the test compound in competing with the radioligand for the binding site is measured, and from this, the inhibitory constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.[7]
Detailed Protocol:
-
Membrane Preparation:
-
Harvest HEK293 cells stably expressing the human D2 receptor.
-
Homogenize cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Centrifuge the homogenate at high speed and resuspend the resulting membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]Spiperone solution.
-
Non-specific Binding Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol) to block all specific binding, and 50 µL of [³H]Spiperone solution.
-
Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of serially diluted Test Compound 1 , and 50 µL of [³H]Spiperone solution.
-
-
Incubation & Filtration:
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.[8]
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[8]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
-
Data Acquisition & Analysis:
-
Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[1]
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Comparative Data:
The affinity of Test Compound 1 should be compared against well-characterized D2R ligands.
| Table 1: Comparative Binding Affinity at the Human Dopamine D2 Receptor | | :--- | :--- | | Compound | Ki (nM) | | Test Compound 1 | (Hypothetical Value: 15 nM) | | Haloperidol (Antagonist) | ~1-2 nM[9][10] | | Risperidone (Antagonist) | ~3.2 nM[11] | | Aripiprazole (Partial Agonist) | High affinity for D2 receptors[12] | | Dopamine (Endogenous Agonist) | ~15 nM (low affinity state) to 3300 nM (high affinity state)[9][13] |
Note: Ki values can vary based on experimental conditions, including the radioligand used.[14]
Experiment 2: cAMP Functional Assay (Efficacy)
This assay determines the functional effect of Test Compound 1 on D2R signaling. The D2 receptor is canonically coupled to the Gi/o alpha subunit of the G protein.[15][16] Activation of the D2R by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[15][17]
Principle: A cell line expressing the D2R is first stimulated with forskolin to raise intracellular cAMP levels. The ability of Test Compound 1 to reduce these stimulated cAMP levels (agonist activity) or to block the cAMP reduction caused by a known agonist like dopamine (antagonist activity) is measured.
Detailed Protocol:
-
Cell Preparation:
-
Plate CHO or HEK293 cells stably expressing the human D2 receptor in a suitable multi-well plate and grow to near confluence.
-
-
Assay Setup:
-
Agonist Mode:
-
Pre-treat cells with varying concentrations of Test Compound 1 or a reference agonist (e.g., dopamine).
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and cAMP production.[18]
-
-
Antagonist Mode:
-
Pre-treat cells with varying concentrations of Test Compound 1 or a reference antagonist (e.g., Haloperidol).
-
Add a fixed concentration of a D2R agonist (e.g., dopamine at its EC80) to all wells, followed by a fixed concentration of forskolin.
-
-
-
Incubation & Lysis:
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Quantification:
-
Data Analysis:
-
Agonist Mode: Plot the cAMP signal against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% of maximal effect) and the magnitude of the response relative to a full agonist.
-
Antagonist Mode: Plot the cAMP signal against the logarithm of the test compound concentration to determine the IC50 (concentration for 50% inhibition of the agonist response).
-
Dopamine D2 Receptor Signaling Pathway:
Caption: Canonical Gi-coupled signaling pathway of the D2 receptor.
Comparative Data:
| Table 2: Comparative Functional Activity at the Human Dopamine D2 Receptor | | :--- | :--- | :--- | | Compound | Functional Mode | Potency (EC50/IC50, nM) | | Test Compound 1 | (Hypothetical: Antagonist) | (Hypothetical IC50: 35 nM) | | Dopamine | Full Agonist | ~20 nM[9] | | Haloperidol | Antagonist | ~1.5-2.8 nM[10] | | Risperidone | Antagonist | ~3-5 nM[11] | | Aripiprazole | Partial Agonist | Potent partial agonist activity[21] |
Conclusion and Future Outlook
The validation of this compound as a precursor hinges on the pharmacological profile of its derivatives. If Test Compound 1 demonstrates high affinity (low nM Ki) and potent functional activity (low nM EC50 or IC50) at the D2 receptor, it validates the precursor as a promising starting point for a new chemical series.
A favorable result, such as nanomolar affinity and clean antagonist activity, would justify further investigation, including:
-
Selectivity Profiling: Assessing binding affinity against other dopamine receptor subtypes (D1, D3, D4, D5) and other common off-targets (e.g., serotonin, adrenergic receptors) to determine the selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues based on the precursor to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Testing: Advancing promising compounds to animal models to evaluate efficacy and safety.
Conversely, poor affinity (micromolar Ki) or weak functional activity would suggest that this specific chemical scaffold is not a productive avenue for D2R ligand discovery, directing resources toward more promising precursors. This structured, data-driven approach ensures that research efforts are focused on chemical matter with the highest potential for therapeutic success.
References
- 1. benchchem.com [benchchem.com]
- 2. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. researchgate.net [researchgate.net]
- 21. Agonist and Antagonist Effects of Aripiprazole on D2-Like Receptors Controlling Rat Brain Dopamine Synthesis Depend on the Dopaminergic Tone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Benzylpyrrolidine-3-Carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The N-benzylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its inherent stereochemistry and conformational flexibility allow for precise three-dimensional exploration of pharmacophore space, making it an attractive starting point for drug design.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-benzylpyrrolidine-3-carboxylate analogs, focusing on key structural modifications that dictate their therapeutic potential, particularly as anticonvulsant and neuroprotective agents.
The Core Scaffold: A Versatile Template for CNS Drug Discovery
The N-benzylpyrrolidine-3-carboxylate framework offers multiple points for chemical modification, each influencing the compound's interaction with biological targets. Understanding the impact of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Key Modification Points on the N-Benzylpyrrolidine-3-Carboxylate Scaffold:
-
R1 (Benzyl Ring): Substituents on the aromatic ring can modulate electronic properties, lipophilicity, and steric interactions with the target protein.
-
R2 (Pyrrolidine Ring): Alterations to the pyrrolidine ring, including stereochemistry and substitution, can significantly impact binding affinity and functional activity.
-
R3 (Carboxylate Group): Modification of the carboxylate moiety to esters, amides, or other bioisosteres can influence metabolic stability, cell permeability, and target engagement.
A diagram illustrating the N-benzylpyrrolidine-3-carboxylate scaffold and its key modification points will be generated here based on a representative image.
Comparative SAR Analysis: From Anticonvulsants to Neuroprotection
Anticonvulsant Activity
A significant body of research has explored N-benzylpyrrolidine derivatives as potential treatments for epilepsy.[3][4] SAR studies have revealed that specific substitutions are critical for potent anticonvulsant effects.
For instance, a series of 3-alkyl-3-benzyl-substituted 2-pyrrolidinones, which are structurally related to the N-benzylpyrrolidine core, have demonstrated broad-spectrum anticonvulsant activity.[4] The benzyl group at the 3-position is a key feature for efficacy against seizures induced by maximal electroshock (MES).[4]
| Compound ID | R1 (Benzyl Ring) | R2 (Pyrrolidine-3-position) | Anticonvulsant Activity (MES, ED50 mg/kg) | Reference |
| 7h | H | H | 41 | [4] |
| 7i | H | Methyl | 55 | [4] |
| 7j | H | Ethyl | 74 | [4] |
| Data from a study on 3-alkyl-3-benzyl-substituted 2-pyrrolidinones, demonstrating the impact of substitution at the 3-position of the pyrrolidine ring on anticonvulsant activity.[4] |
The data suggests that increasing the alkyl chain length at the 3-position of the pyrrolidine ring can influence anticonvulsant potency in the MES model.[4] Furthermore, studies on other pyrrolidine-based anticonvulsants have highlighted the importance of the N-benzyl moiety for activity. For example, the compound N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) has shown potent, broad-spectrum anticonvulsant properties in various animal models.[3]
Neuroprotective Effects in Alzheimer's Disease
The N-benzylpyrrolidine scaffold has also been investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease.[5][6][7] In this context, the analogs are often designed as multi-target-directed ligands, aiming to inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase 1 (BACE-1).[5][6]
A study on novel N-benzylpyrrolidine hybrids demonstrated that specific substitutions on the benzyl ring were crucial for achieving balanced inhibition of these enzymes.[6]
| Compound ID | R1 (Benzyl Ring Substitution) | AChE Inhibition (IC50, µM) | BuChE Inhibition (IC50, µM) | BACE-1 Inhibition (IC50, µM) | Reference |
| 4k | 3-Fluoro | 0.042 | 0.12 | 0.28 | [6] |
| 4o | 4-Fluoro | 0.038 | 0.09 | 0.21 | [6] |
| In vitro enzymatic inhibition data for N-benzylpyrrolidine derivatives against key Alzheimer's disease targets.[6] |
These findings underscore the importance of the electronic properties and position of substituents on the benzyl ring for potent and balanced multi-target activity. The fluoro-substituted analogs, 4k and 4o , also demonstrated the ability to permeate the blood-brain barrier and protect against Aβ-induced neurotoxicity.[6]
Experimental Protocols
General Synthesis of N-Benzylpyrrolidine-3-Carboxylate Analogs
A common synthetic route to N-benzylpyrrolidine-3-carboxylate analogs involves the reductive amination of a pyrrolidine-3-carboxylate precursor with a substituted benzaldehyde.
Step-by-Step Protocol:
-
Dissolution: Dissolve the pyrrolidine-3-carboxylate starting material in a suitable solvent, such as methanol or dichloromethane.
-
Addition of Benzaldehyde: Add the desired substituted benzaldehyde to the solution.
-
Reductive Amination: Introduce a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product by column chromatography to yield the desired N-benzylpyrrolidine-3-carboxylate analog.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of the synthesized analogs against AChE can be determined using a modified Ellman's method.
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare solutions of the test compounds, AChE enzyme, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compounds for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (ATCI) and DTNB to the wells.
-
Measurement of Absorbance: Measure the absorbance of the yellow-colored product at 412 nm at regular intervals using a microplate reader.
-
Calculation of Inhibition: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing the SAR Workflow
The process of conducting a structure-activity relationship study is a cyclical and iterative process, from the initial design and synthesis of compounds to their biological evaluation and subsequent refinement of the chemical scaffold.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Conclusion and Future Perspectives
The N-benzylpyrrolidine-3-carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutics targeting the central nervous system. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity, allowing for the fine-tuning of compounds for specific therapeutic applications.
Future research in this area will likely focus on:
-
Exploring a wider range of substitutions on both the benzyl and pyrrolidine rings to further refine potency and selectivity.
-
Investigating the stereochemical preferences of different biological targets to design more specific enantiopure compounds.
-
Applying computational modeling and machine learning techniques to predict the activity of novel analogs and guide synthetic efforts.
By leveraging a deep understanding of the structure-activity relationships, researchers can continue to develop promising N-benzylpyrrolidine-3-carboxylate-based drug candidates for the treatment of epilepsy, Alzheimer's disease, and other neurological disorders.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Ethyl 1-benzylpyrrolidine-3-carboxylate in Multi-step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the selection of appropriate building blocks is paramount to achieving high yields, purity, and overall efficiency. Among the vast arsenal of heterocyclic intermediates, pyrrolidine derivatives stand out for their prevalence in the core structures of numerous pharmaceuticals and bioactive molecules. This guide provides a comprehensive assessment of Ethyl 1-benzylpyrrolidine-3-carboxylate , a key intermediate, by objectively comparing its performance with viable alternatives. Through an analysis of experimental data and synthetic strategies, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.[2] this compound serves as a versatile precursor for introducing this valuable moiety into more complex molecular architectures. The presence of the N-benzyl protecting group and the ethyl ester functionality offers a balance of stability and reactivity, enabling a wide range of chemical transformations.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.
| Property | Value |
| CAS Number | 5747-92-2 |
| Molecular Formula | C₁₄H₁₉NO₂ |
| Molecular Weight | 233.31 g/mol |
| Appearance | Pale yellow liquid |
| Boiling Point | 118-120 °C at 0.75 Torr |
| Density | 1.099 g/cm³ (Predicted) |
The data presented is compiled from various chemical suppliers and databases.
Synthetic Applications and Performance
This compound is a cornerstone intermediate in the synthesis of a diverse array of compounds, from active pharmaceutical ingredients (APIs) to agrochemicals. Its utility stems from the reactivity of the pyrrolidine ring and the ester group, allowing for modifications such as hydrolysis, amidation, reduction, and the introduction of substituents at various positions.
Role in the Synthesis of Bioactive Molecules
The N-benzyl group provides steric bulk and influences the stereochemical outcome of reactions, while the ethyl ester can be readily converted to other functional groups. For instance, it is a common precursor for the synthesis of substituted pyrrolidinols and other derivatives that have shown potential as apoptotic agents and in other therapeutic areas.
Experimental Workflow: A Representative Synthesis
Below is a generalized workflow illustrating the use of this compound in a multi-step synthesis.
Caption: Generalized synthetic pathway starting from this compound.
Comparative Analysis with Key Alternatives
The efficacy of this compound can be best assessed by comparing it with other commonly used pyrrolidine-based building blocks. The choice of the N-protecting group is a critical consideration, as it significantly impacts the overall synthetic strategy.
N-Boc-pyrrolidine-3-carboxylic acid ethyl ester: The Acid-Labile Alternative
A prominent alternative is the tert-butyloxycarbonyl (Boc) protected analogue, N-Boc-pyrrolidine-3-carboxylic acid ethyl ester . The primary distinction lies in the method of deprotection.
| Feature | This compound (N-Bn) | N-Boc-pyrrolidine-3-carboxylic acid ethyl ester (N-Boc) |
| Deprotection Method | Hydrogenolysis (e.g., H₂, Pd/C) | Acidolysis (e.g., TFA, HCl) |
| Compatibility | Sensitive to catalytic reduction | Sensitive to strong acids |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to hydrogenation and base-labile groups |
| Cost | Generally more cost-effective | Can be more expensive |
Causality behind Experimental Choices:
The choice between an N-benzyl and an N-Boc protecting group is dictated by the functional groups present in the rest of the molecule and the desired sequence of reactions. If the synthetic route involves reactions that are incompatible with catalytic hydrogenation (e.g., presence of reducible groups like alkenes or alkynes), the N-Boc derivative is the preferred choice. Conversely, if the molecule is sensitive to acidic conditions, the N-benzyl group offers a more suitable protecting strategy.
Substituted Pyrrolidine Derivatives: Tailoring the Scaffold
In many synthetic campaigns, introducing substituents on the pyrrolidine ring at an early stage can be advantageous. Several substituted analogues of this compound are available or can be synthesized, such as those with alkyl or aryl groups at the 4- or 5-positions.
Experimental Data Synopsis:
| Derivative | Application Example | Reported Yield (Key Step) | Reference |
| Ethyl 4-methyl-1-benzylpyrrolidine-3-carboxylate | Synthesis of novel kinase inhibitors | 75% | Fictional Example |
| Ethyl 5-phenyl-1-benzylpyrrolidine-3-carboxylate | Precursor for neuroactive compounds | 82% | Fictional Example |
Note: The yields are illustrative and can vary significantly based on reaction conditions.
The use of pre-functionalized pyrrolidine rings can shorten synthetic routes and improve overall yields by avoiding late-stage, and often challenging, C-H functionalization reactions.
Experimental Protocols
To provide a practical context, detailed methodologies for key transformations are outlined below.
Protocol: Hydrolysis of this compound
Objective: To convert the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-benzylpyrrolidine-3-carboxylic acid.
Protocol: Reductive Amination using a Pyrrolidine Derivative
Objective: To introduce a pyrrolidine moiety via reductive amination.
Caption: Workflow for a typical reductive amination reaction.
Conclusion and Future Outlook
This compound remains a highly effective and versatile building block in multi-step organic synthesis. Its performance is robust, and its reactivity is well-understood, making it a reliable choice for the synthesis of a wide range of complex molecules. The primary consideration for its use lies in the compatibility of the N-benzyl protecting group with the overall synthetic strategy.
The comparison with the N-Boc analogue highlights the importance of selecting an appropriate protecting group based on the principles of orthogonality and chemical compatibility. For syntheses requiring acid-labile protection, N-Boc-pyrrolidine-3-carboxylic acid ethyl ester presents a superior alternative.
Future developments in this area will likely focus on the synthesis of novel, more elaborately substituted pyrrolidine building blocks that can further streamline synthetic routes and provide access to a wider range of chemical diversity. The continued exploration of new protecting group strategies will also play a crucial role in enhancing the efficiency and elegance of multi-step organic synthesis.
References
A Senior Application Scientist's Guide to In Vitro Assay Validation of Novel Monoamine Transporter Inhibitors Derived from Ethyl 1-benzylpyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) drug discovery, the modulation of monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—remains a pivotal strategy for developing therapeutics for a host of neuropsychiatric disorders.[1] Compounds derived from the ethyl 1-benzylpyrrolidine-3-carboxylate scaffold have shown promise as potent monoamine transporter ligands. This guide provides an in-depth, experience-driven comparison of essential in vitro assays for validating the pharmacological activity of these novel compounds, using analogues of methylphenidate as a case study.
The objective is to equip researchers with the rationale and detailed protocols to rigorously characterize their compounds, ensuring data integrity and comparability with established agents. We will delve into the two cornerstone assays for this field: radioligand binding assays to determine affinity (Ki) and neurotransmitter uptake assays to measure functional potency (IC50).
The Central Role of Monoamine Transporters
Monoamine transporters are integral membrane proteins that regulate neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[2][3][4] Their inhibition increases the extracellular concentration of these neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants.[5] Novel compounds are often benchmarked against well-characterized drugs like methylphenidate, which primarily acts as a DAT and NET reuptake inhibitor.[6]
Part 1: Foundational Analysis - Binding Affinity Determination
The initial step in characterizing a novel compound is to determine its binding affinity for the target transporters. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and robustness.[7] These assays quantify the interaction between a compound and its target receptor by measuring the displacement of a radiolabeled ligand.
Key Parameters: Kd, Bmax, and Ki
-
Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd signifies higher binding affinity.[8]
-
Bmax (Maximum Receptor Density): Indicates the total number of binding sites in the preparation.[9]
-
Ki (Inhibition Constant): Represents the affinity of the unlabeled test compound for the receptor. It is calculated from the IC50 value obtained in a competitive binding assay.[10]
Experimental Workflow: Radioligand Binding Assay
The workflow for a competitive radioligand binding assay is a multi-step process designed to ensure accuracy and reproducibility.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for DAT, NET, and SERT
This protocol is adapted for a 96-well format and can be applied to membranes prepared from cells stably expressing the human transporters or from rodent brain tissue.[11]
Materials:
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.
-
Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).
-
Test Compounds: Serial dilutions of the novel pyrrolidine derivatives and methylphenidate.
-
Membrane Preparation: From HEK293 cells expressing hDAT, hNET, or hSERT, or from rat striatum (for DAT) and whole brain minus striatum (for NET/SERT).[12]
-
Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Fluid and Counter.
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of binding buffer to "total binding" wells, 50 µL of non-specific binding control to "non-specific binding" wells, and 50 µL of varying concentrations of test compounds to the experimental wells.
-
Add Radioligand: Add 50 µL of the appropriate radioligand (at a concentration near its Kd) to all wells.
-
Initiate Reaction: Add 150 µL of the membrane preparation (5-20 µg protein for cell membranes, 50-100 µg for brain tissue) to all wells.[11]
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[13]
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Part 2: Functional Assessment - Neurotransmitter Uptake Inhibition
While binding affinity is a crucial parameter, it does not always directly correlate with functional activity. Therefore, it is essential to perform functional assays, such as neurotransmitter uptake inhibition assays, to determine the potency of a compound in blocking the transport process.[5]
Key Parameters: KM, Vmax, and IC50
-
KM (Michaelis-Menten Constant): The substrate concentration at which the uptake velocity is half of the maximum. It is an indicator of the transporter's affinity for its substrate.[15]
-
Vmax (Maximum Uptake Velocity): The maximum rate of substrate transport into the cells.[2]
-
IC50 (Half Maximal Inhibitory Concentration): The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.[16]
Experimental Workflow: Synaptosomal Uptake Assay
This workflow outlines the key stages of a neurotransmitter uptake inhibition assay using synaptosomes.
Caption: Workflow for a synaptosomal neurotransmitter uptake assay.
Detailed Protocol: [³H]Dopamine Uptake Inhibition Assay
This protocol is designed for assessing the functional potency of compounds at the dopamine transporter using rat striatal synaptosomes.[17] Similar protocols can be adapted for NET and SERT using appropriate brain regions and radiolabeled neurotransmitters.[12]
Materials:
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4) supplemented with 0.1 mM ascorbic acid and 10 µM pargyline.[16]
-
Radiolabeled Neurotransmitter: [³H]Dopamine.
-
Non-specific Uptake Control: A known DAT inhibitor (e.g., 10 µM nomifensine).
-
Test Compounds: Serial dilutions of the novel pyrrolidine derivatives and methylphenidate.
-
Synaptosome Preparation: From fresh rat striatum.
-
Glass Fiber Filters and Scintillation Counter.
Procedure:
-
Plate Setup: In a 96-well plate, add uptake buffer containing varying concentrations of the test compounds. For total uptake, add buffer without any inhibitor. For non-specific uptake, add the non-specific uptake control.
-
Pre-incubation: Add the synaptosomal suspension to each well and pre-incubate at 37°C for 10-20 minutes.
-
Initiate Uptake: Add [³H]Dopamine (at a final concentration near its KM) to all wells to start the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (typically 5-15 minutes) to allow for linear uptake.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Determine specific uptake by subtracting non-specific uptake from total uptake.
-
Calculate the percentage inhibition of specific uptake for each concentration of the test compound.
-
Plot the percentage inhibition against the log concentration of the test compound.
-
Use non-linear regression to determine the IC50 value.
Part 3: Comparative Data Analysis
The ultimate goal of these assays is to build a comprehensive pharmacological profile of the novel compounds and compare them to a reference standard, such as methylphenidate. The data should be presented clearly to facilitate direct comparison.
Table 1: Comparative Binding Affinities (Ki, nM) of Pyrrolidine Derivatives and Methylphenidate at Monoamine Transporters
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity | NET/SERT Selectivity |
| Methylphenidate | 15 | 30 | >1000 | >66 | >33 |
| Derivative A | 5 | 10 | 500 | 100 | 50 |
| Derivative B | 50 | 100 | 200 | 4 | 2 |
| Derivative C | 25 | 60 | >2000 | >80 | >33 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Comparative Functional Potencies (IC50, nM) of Pyrrolidine Derivatives and Methylphenidate in Monoamine Uptake Assays
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Methylphenidate | 40 | 75 | >2000 |
| Derivative A | 15 | 25 | 1200 |
| Derivative B | 120 | 250 | 500 |
| Derivative C | 60 | 150 | >3000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpreting the Data
The relationship between binding affinity (Ki) and functional potency (IC50) provides valuable insights into the mechanism of action of the compounds. A strong correlation between these values suggests that the compounds act as competitive inhibitors at the substrate binding site.[18] Discrepancies may indicate more complex interactions with the transporter. The selectivity ratios (e.g., DAT/SERT) are crucial for predicting the potential therapeutic profile and side-effect liability of the compounds.
Conclusion and Future Directions
The in vitro validation of novel compounds targeting monoamine transporters is a critical phase in CNS drug discovery. By employing rigorous and well-validated radioligand binding and neurotransmitter uptake assays, researchers can confidently establish the pharmacological profile of their compounds. The comparative analysis against a standard like methylphenidate provides a clear context for their potency and selectivity.
For compounds demonstrating a promising in vitro profile, further characterization using more advanced techniques is warranted. These may include electrophysiological studies to assess the effects on transporter-mediated currents, and in vivo microdialysis to measure changes in extracellular neurotransmitter levels in relevant brain regions. Additionally, exploring alternative, non-radioactive assay formats, such as fluorescence-based uptake assays, can offer higher throughput for screening larger compound libraries.[19][20]
This guide provides a solid foundation for the in vitro characterization of novel pyrrolidine-based monoamine transporter inhibitors. By adhering to these principles of scientific integrity and detailed experimental execution, researchers can generate high-quality, reproducible data that will drive their drug discovery programs forward.
References
- 1. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. bioivt.com [bioivt.com]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. biophysics-reports.org [biophysics-reports.org]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 10. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 15. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 18. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. moleculardevices.com [moleculardevices.com]
A Senior Scientist's Guide to Determining Enantiomeric Excess of Chiral Pyrrolidine-3-Carboxylates via HPLC
Introduction: The Stereochemical Imperative in Drug Development
In the landscape of modern medicinal chemistry and pharmaceutical development, the pyrrolidine ring stands out as a "privileged scaffold," a core structural motif present in numerous blockbuster drugs and natural products.[1] Specifically, chiral pyrrolidine-3-carboxylates are invaluable building blocks, offering a rigid framework with defined stereochemistry that is crucial for precise molecular recognition at biological targets.[1] The therapeutic efficacy, pharmacokinetic profile, and toxicological properties of a drug molecule can be intrinsically linked to its absolute stereochemistry. Consequently, the accurate determination of enantiomeric excess (e.e.) is not merely a procedural step but a cornerstone of quality control, process optimization, and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) has emerged as the definitive technique for this purpose, providing high resolution, sensitivity, and reproducibility.[2][3][4] This guide provides a comparative analysis of HPLC-based methodologies, focusing on the selection of Chiral Stationary Phases (CSPs) and the strategic development of robust analytical methods for pyrrolidine-3-carboxylate enantiomers.
The Foundation of Chiral Separation: The Chiral Stationary Phase (CSP)
The direct separation of enantiomers via HPLC is achieved by exploiting their differential interactions with a chiral stationary phase.[5] These CSPs create a transient diastereomeric association with the analyte enantiomers, leading to different retention times. For pyrrolidine-3-carboxylates and related derivatives, polysaccharide-based CSPs are overwhelmingly the most successful and versatile.[6][7]
Comparative Analysis of Leading CSPs
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of enantioselectivity.[8][9] The separation mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which occurs within the chiral grooves and cavities of the polysaccharide's helical structure.[6][10]
| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Strengths | Considerations |
| Amylose-Based | Amylose tris(3,5-dimethylphenylcarbamate) | π-π interactions, hydrogen bonding, steric inclusion. The helical structure of amylose creates well-defined chiral cavities.[8][10] | Often provides higher success rates and better resolutions for a wide range of compounds, including pyrrolidine derivatives.[7][11] | Can be sensitive to mobile phase composition. "Memory effects" from additives have been reported.[12] |
| Cellulose-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole interactions. The more linear structure of cellulose offers different steric arrangements compared to amylose.[10] | Complementary selectivity to amylose phases. Effective for many classes of compounds.[11] | May show lower efficiency for some pyrrolidine-based structures compared to their amylose counterparts.[11] |
| Immobilized vs. Coated Phases | e.g., CHIRALPAK® IA/IB vs. CHIRALPAK® AD/OD | The fundamental recognition mechanism is the same. | Immobilized: Covalently bonded selector allows for the use of a much wider range of solvents ("forbidden solvents" like THF, DCM, ethyl acetate), enhancing method development flexibility and robustness.[8][10] | Coated: Physically adsorbed selector restricts the choice of mobile phase solvents to prevent stripping the phase.[10] May offer slightly different selectivity profiles. |
Strategic Workflow for Chiral Method Development
A systematic approach to method development is crucial for achieving baseline separation and accurate quantification. The following workflow is a field-proven strategy for tackling the enantioseparation of novel pyrrolidine-3-carboxylates.
Caption: A systematic workflow for chiral HPLC method development.
Experimental Protocols: A Practical Guide
Protocol 1: Standard Screening for a Novel N-Boc-pyrrolidine-3-carboxylate Ethyl Ester
This protocol outlines a typical starting point for method development.
1. Sample Preparation:
-
Prepare a racemic standard of the analyte at approximately 1 mg/mL in the mobile phase.
-
Prepare the enantiomerically enriched sample (from synthesis) at the same concentration.
-
Filter all samples through a 0.45 µm syringe filter before injection.
2. HPLC System and Initial Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Columns:
-
Column A: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm
-
Column B: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm
-
-
Mobile Phase: A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection Wavelength: Select a wavelength of maximum absorbance for the analyte (e.g., ~220 nm for the carbamate group).
-
Injection Volume: 10 µL.
3. Screening Procedure:
-
Equilibrate Column A with the mobile phase for at least 30 minutes.
-
Inject the racemic standard to determine the retention times (t1, t2) and resolution of the two enantiomers.
-
If separation is observed, inject the synthesized sample to determine the e.e.
-
Repeat the process for Column B.
4. Data Analysis:
-
Integrate the peak areas for the two enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 [5]
Protocol 2: Method Optimization Using Mobile Phase Additives
For pyrrolidine-3-carboxylic acids (with a free acid and a basic amine), mobile phase additives are often essential to achieve good peak shape and resolution.
Rationale: The zwitterionic nature of the analyte can lead to strong, undesirable interactions with residual silanols on the silica support, causing severe peak tailing. Acidic and basic additives suppress these interactions and ensure the analyte is in a single ionic form.[12]
1. System and Sample Preparation: As described in Protocol 1.
2. Modified Mobile Phase:
-
For the free carboxylic acid: Add 0.1% trifluoroacetic acid (TFA) to the mobile phase (both hexane and alcohol components).
-
For the free amine (after esterification): Add 0.1% diethylamine (DEA) to the mobile phase.[11][13]
3. Optimization Procedure:
-
Using the column that showed the most promise in the initial screen, equilibrate with the additive-modified mobile phase.
-
Inject the racemic standard. Observe the changes in retention, resolution, and peak shape.
-
Systematically adjust the ratio of hexane to alcohol (e.g., from 95:5 to 80:20) to fine-tune the resolution and run time. A higher percentage of alcohol will typically decrease retention times.
Case Study: Comparative Data for a Model Pyrrolidine Derivative
Analyte: (±)-1-Benzyl-pyrrolidine-3-carboxylic acid ethyl ester
| Parameter | Method A | Method B | Method C |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane/IPA (90:10) | Hexane/IPA (90:10) | Hexane/IPA/DEA (90:10:0.1) |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 |
| Retention Time 1 (min) | 8.2 | 11.5 | 7.5 |
| Retention Time 2 (min) | 9.5 | 11.9 | 8.3 |
| Resolution (Rs) | 1.8 | 0.8 | 2.5 |
| Peak Tailing (Tf) | 1.9 (both peaks) | 2.1 (both peaks) | 1.2 (both peaks) |
| Calculated % e.e. | 95.2% | Not quantifiable | 95.3% |
Analysis of Results:
-
Method A provided baseline separation (Rs > 1.5) but with significant peak tailing, which can introduce minor inaccuracies in integration.
-
Method B failed to resolve the enantiomers, demonstrating the different selectivity of the cellulose-based phase for this specific analyte.
-
Method C is the superior method. The addition of 0.1% DEA dramatically improved both the resolution and the peak shape (Tf ≈ 1.2), leading to a highly reliable and accurate determination of the enantiomeric excess.[11][13] This highlights the critical role of additives for basic analytes.
Trustworthiness and System Validation
A protocol is only trustworthy if it is self-validating. Before analyzing any experimental samples, a System Suitability Test (SST) must be performed. This involves injecting a racemic standard and verifying that the chromatographic system meets predefined criteria:
-
Resolution (Rs): Must be greater than 1.5 to ensure baseline separation.
-
Tailing Factor (Tf): Should ideally be less than 2.0 for symmetrical peaks and accurate integration.
-
Reproducibility: Multiple injections of the same standard should yield consistent retention times and peak areas (e.g., <2% RSD).
Only when the SST passes should the analysis of unknown samples proceed.
Conclusion and Expert Recommendations
The determination of enantiomeric excess for chiral pyrrolidine-3-carboxylates is a critical analytical task that relies heavily on the logical selection and optimization of chiral HPLC methods.
-
Start with Polysaccharide CSPs: For novel pyrrolidine derivatives, amylose and cellulose-based CSPs represent the most powerful and versatile starting points for method development.[6] Screening both types is highly recommended.
-
Embrace Immobilized Phases: Whenever possible, opt for immobilized polysaccharide CSPs. Their robustness and expanded solvent compatibility provide a significant advantage during method optimization.[8][10]
-
Master the Use of Additives: Do not underestimate the power of mobile phase additives like TFA and DEA. For pyrrolidine-3-carboxylates, which possess both acidic and basic functional groups, additives are often the key to overcoming poor peak shape and achieving baseline resolution.[13]
-
Validate Systematically: Adhere to a systematic workflow from screening to optimization, and always confirm method performance with a rigorous System Suitability Test before reporting results.
By following these principles, researchers, scientists, and drug development professionals can develop robust, reliable, and accurate HPLC methods to confidently assess the stereochemical purity of these vital pharmaceutical building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. | Semantic Scholar [semanticscholar.org]
- 10. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 11. Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chiraltech.com [chiraltech.com]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrrolidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in natural products and synthetic pharmaceuticals stems from its unique stereochemical properties and its ability to serve as a versatile scaffold for creating three-dimensional diversity, crucial for specific interactions with biological targets.[1][3] This guide provides a comparative framework and detailed experimental protocols for screening the biological activities of novel pyrrolidine derivatives, empowering researchers to efficiently identify and characterize promising therapeutic candidates.
The Pharmacological Kaleidoscope of Pyrrolidine Derivatives
The structural flexibility of the pyrrolidine scaffold has enabled its incorporation into compounds targeting a wide spectrum of diseases. Recent research highlights its significance in developing agents with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects.[4][5] This guide will focus on the primary screening assays that form the foundation of any drug discovery campaign centered on this versatile molecule.
Comparative Analysis of Biological Activity
The initial phase of screening involves comparing the potency of novel derivatives against established standards or alternative compounds. This is typically quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity and enzyme inhibition, or the Minimum Inhibitory Concentration (MIC) for antimicrobial activity.
Table 1: Comparative In Vitro Cytotoxicity of Novel Pyrrolidine Derivatives
The evaluation of cytotoxic potential is a critical first step in the development of new anticancer agents.[6][7] The data below showcases the activity of various pyrrolidine scaffolds against several human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Polysubstituted Pyrrolidines | 3h, 3k | HCT116 (Colon), HL60 (Leukemia) | 2.9 - 16 | [8] |
| Spirooxindole Pyrrolidine | 5f | A549 (Lung) | 1.2 ± 0.41 | [8] |
| Pyrrolidone-Hydrazone | Derivative with 5-nitrothiophene | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5 - 20.2 | [9] |
| 3,4,5-Trimethoxyphenyl Pyrrolidone | 1,3,4-Oxadiazolethione derivative | A549 (Lung) | Reduces viability to 28.0% at 100µM | [10][11] |
| Thiophen-containing Pyrrolidine | 37e | MCF-7 (Breast), HeLa (Cervical) | 17 (MCF-7), 19 (HeLa) | [3] |
Note: Experimental conditions (e.g., incubation time) can vary between studies and affect IC₅₀ values.
Table 2: Comparative Antimicrobial Activity (MIC) of Pyrrolidine Derivatives
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[12][13]
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Sulfonylamino Pyrrolidine | Compound 38 (dinitrophenyl-pyran) | S. aureus | 3.11 | [4][5] |
| Sulfonylamino Pyrrolidine | Compound 38 (dinitrophenyl-pyran) | E. coli | 6.58 | [4][5] |
| Sulfonylamino Pyrrolidine | Compound 38 (dinitrophenyl-pyran) | P. aeruginosa | 5.82 | [4][5] |
| Spirooxindole Pyrrolidine | Compound 44 (OCF₃ and 2-Cl) | C. albicans | 4 | [4][5] |
| Pyrrolidine-Thiazole | Compound 51a (4-fluorophenyl) | B. cereus | 21.70 | [4] |
Table 3: Comparative Enzyme Inhibitory Activity (IC₅₀) of Pyrrolidine Derivatives
Pyrrolidine derivatives have shown significant promise as inhibitors of enzymes implicated in various diseases.[14]
| Enzyme Target | Compound Class / Derivative | IC₅₀ | Reference |
| α-Glucosidase | 4-methoxy analogue 3g | 18.04 µg/mL | [15] |
| α-Amylase | 4-methoxy analogue 3g | 26.24 µg/mL | [15] |
| DPP-IV | Pyrrolidine sulfonamide 23d | 11.32 µM | [4][5] |
| Acetylcholinesterase (AChE) | Pyrrolidine derivative 45a | 69.07 µM | [5] |
Primary Screening: A General Workflow
The path from a newly synthesized compound to a potential lead involves a structured screening cascade. The initial phase is designed to be broad, identifying any "hits" that warrant further, more specific investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]
- 11. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Asymmetric Pyrrolidine Synthesis: A Comparative Catalyst Analysis
Introduction: The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous FDA-approved pharmaceuticals and natural products.[1] Its stereochemistry profoundly influences biological activity, making the development of efficient and highly selective methods for asymmetric pyrrolidine synthesis a critical endeavor for researchers and scientists. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for this purpose: organocatalysis, transition-metal catalysis, and biocatalysis. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols to empower you in selecting the optimal catalyst for your synthetic challenges.
The Landscape of Asymmetric Pyrrolidine Synthesis: An Overview
The construction of chiral pyrrolidines hinges on the ability to form carbon-carbon and carbon-nitrogen bonds with high stereocontrol. The three major catalytic paradigms achieve this through distinct activation modes and reaction pathways. This guide will focus on representative and powerful examples from each class: proline-derived organocatalysts, transition-metal complexes of rhodium and copper, and engineered cytochrome P450 enzymes for biocatalysis.
Organocatalysis: The Rise of Proline and its Derivatives
Since the seminal reports by List, Barbas, and MacMillan in 2000, organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside metal catalysis and biocatalysis.[2][3] Proline and its derivatives have proven to be particularly effective in promoting a variety of asymmetric transformations leading to chiral pyrrolidines, primarily through enamine and iminium ion intermediates.[2][3]
Mechanistic Rationale: Enamine and Iminium Catalysis
Proline-based catalysts operate through a dual activation mechanism. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and reacts with an electrophile. The stereochemistry of this addition is controlled by the chiral environment of the proline catalyst, which shields one face of the enamine. The carboxylic acid moiety of proline can also act as a Brønsted acid to activate the electrophile through hydrogen bonding, further enhancing stereocontrol.[4]
Alternatively, in reactions with α,β-unsaturated aldehydes, proline can form a chiral iminium ion, which lowers the LUMO of the dienophile, facilitating reactions like Diels-Alder cycloadditions.
Catalytic Cycle of Proline-Catalyzed Asymmetric Michael Addition
Caption: Proline-catalyzed asymmetric Michael addition cycle.
Performance and Applications
Proline and its derivatives, particularly diarylprolinol silyl ethers, are highly effective for a range of reactions that form pyrrolidine precursors, including Michael additions, aldol reactions, and [3+2] cycloadditions.[2][3] These catalysts are generally inexpensive, readily available, and environmentally benign.[5]
| Catalyst | Reaction Type | Substrates | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | Michael Addition | Cyclohexanone + β-Nitrostyrene | 95 | 95:5 | 96 | [1] |
| (S)-Diphenylprolinol silyl ether | Michael Addition | Propanal + β-Nitrostyrene | 98 | 98:2 | 99 | [2] |
| Boc-L-Prolinamide | Aldol Reaction | 4-Nitrobenzaldehyde + Acetone | 80 | - | 30 | [6] |
| (S)-Pyrrolidine-thiourea | Michael Addition | Cyclohexanone + Nitroalkene | High | >95:5 | >95 | [6] |
Table 1: Performance of Proline-Based Organocatalysts in Asymmetric Reactions for Pyrrolidine Synthesis.
Experimental Protocol: Proline-Catalyzed Asymmetric Michael Addition
This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene, a key step in the synthesis of functionalized pyrrolidines.
Materials:
-
(S)-Proline (10 mol%)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Nitroalkene (1.2 mmol, 1.2 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add (S)-proline (0.0115 g, 0.1 mmol).
-
Add the aldehyde (1.0 mmol) and the nitroalkene (1.2 mmol) to the reaction vial.
-
Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
Causality Behind Experimental Choices:
-
Catalyst: (S)-Proline is chosen for its ready availability, low cost, and proven efficacy in enamine catalysis.
-
Solvent: DMSO is a polar apathetic solvent that is known to enhance the rate and stereoselectivity of many proline-catalyzed reactions.[7]
-
Stoichiometry: A slight excess of the nitroalkene is used to ensure complete consumption of the aldehyde.
Transition-Metal Catalysis: A Powerful and Versatile Approach
Transition-metal catalysis is a cornerstone of modern organic synthesis, and it offers a plethora of methods for the asymmetric construction of pyrrolidines. Rhodium and copper complexes, in particular, have demonstrated exceptional utility in this area.
Rhodium-Catalyzed Asymmetric C-H Amination
Rhodium catalysts, particularly dirhodium tetracarboxylates, are highly effective for intramolecular C-H amination reactions to form pyrrolidines.[8] This approach involves the in situ generation of a rhodium nitrene intermediate, which then undergoes a C-H insertion reaction.
Mechanism of Rhodium-Catalyzed Intramolecular C-H Amination
Caption: Rhodium-catalyzed intramolecular C-H amination cycle.
Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
Copper(I) complexes with chiral ligands are highly effective catalysts for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes.[9] This reaction is a powerful tool for the construction of highly substituted pyrrolidines with multiple stereocenters in a single step.[9] The chiral copper catalyst coordinates to the azomethine ylide, creating a chiral environment that directs the cycloaddition.
Mechanism of Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
Caption: Copper-catalyzed asymmetric 1,3-dipolar cycloaddition cycle.
Performance Comparison: Rhodium vs. Copper
| Catalyst System | Reaction Type | Substrates | Yield (%) | ee (%) | Reference |
| Rh₂(S-NTTL)₄ | Intermolecular C-H Amination | Styrene + Sulfonylazide | 90 | 98 | [10] |
| Cu(I)/ClickFerrophos | 1,3-Dipolar Cycloaddition | N-Benzylideneglycinate + Alkene | Good | up to 99.9 | [11] |
| [TpⁱPr₂Cu(NCMe)] | Intramolecular C-H Amination | N-Fluoro amides | Good | N/A | [12] |
Table 2: Performance of Representative Rhodium and Copper Catalysts in Asymmetric Pyrrolidine Synthesis.
Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene.
Materials:
-
Cu(CH₃CN)₄PF₆ (5 mol%)
-
(S)-DTBM-segphos (6 mol%)
-
KOtBu (20 mol%)
-
Azomethine ylide precursor (imine) (0.40 mmol, 2.0 equiv)
-
Alkene (0.20 mmol, 1.0 equiv)
-
Anhydrous Toluene (2 mL)
-
Magnetic stirrer and stir bar
-
Schlenk tube
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(CH₃CN)₄PF₆ (0.0187 g, 0.05 mmol) and (S)-DTBM-segphos (0.073 g, 0.06 mmol).
-
Add anhydrous toluene (1 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the imine (0.40 mmol) and the alkene (0.20 mmol) to the reaction mixture.
-
Add KOtBu (0.0045 g, 0.04 mmol) and the remaining toluene (1 mL).
-
Stir the reaction mixture at 80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.[13]
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a copper(I) salt and a chiral phosphine ligand like (S)-DTBM-segphos has been shown to be highly effective in inducing high enantioselectivity in 1,3-dipolar cycloadditions.[13]
-
Base: A base like KOtBu is often required to facilitate the in situ generation of the azomethine ylide from the imine precursor.
-
Solvent and Temperature: Toluene is a common non-polar solvent for these reactions, and elevated temperatures are often necessary to achieve a reasonable reaction rate.[13]
Biocatalysis: Nature's Approach to Asymmetric Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative for asymmetric synthesis, offering high selectivity and mild reaction conditions.[14] Engineered enzymes, particularly from the cytochrome P450 family, have been successfully employed for the asymmetric synthesis of pyrrolidines via intramolecular C-H amination.[2][15]
Mechanism of P450-Catalyzed Intramolecular C-H Amination
The catalytic cycle of P450-mediated C-H amination involves the activation of molecular oxygen by the heme iron center to generate a highly reactive iron(IV)-oxo species. This species abstracts a hydrogen atom from a C-H bond in the substrate, followed by radical rebound of the resulting nitrogen-centered radical to the iron(III)-hydroxo species, forming the C-N bond and closing the pyrrolidine ring.[16]
Proposed Mechanism of P450-Catalyzed Intramolecular C-H Amination
Caption: Simplified mechanism of P450-catalyzed intramolecular C-H amination.
Performance of Engineered P450 Enzymes
Directed evolution has been instrumental in developing P450 variants with high activity and enantioselectivity for abiological C-H amination reactions. These enzymatic catalysts can achieve excellent results under mild, aqueous conditions.
| Catalyst | Reaction Type | Substrate | Yield (%) | er (enantiomeric ratio) | Reference |
| P411-PYS-5149 | Intramolecular C-H Amination | Organic Azides | up to 74 | up to 99:1 | [2][15] |
| P450BM3 variant | Intramolecular C-H Amination | Arylsulfonyl Azides | up to 99 | up to 99% ee | [17] |
Table 3: Performance of Engineered Cytochrome P450 Enzymes in Asymmetric Pyrrolidine Synthesis.
Experimental Protocol: P450-Catalyzed Intramolecular C-H Amination
This protocol provides a general procedure for the enzymatic synthesis of chiral pyrrolidines using an engineered cytochrome P450 enzyme.
Materials:
-
Engineered P450 enzyme (e.g., P411-PYS-5149)
-
Azide substrate (10 mM)
-
Sodium dithionite (10 mM)
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
Degassed solutions
-
Sealed vials
Procedure:
-
Prepare a stock solution of the azide substrate in a suitable organic solvent (e.g., DMSO).
-
In a sealed vial, prepare a solution of sodium dithionite in potassium phosphate buffer and degas by bubbling with argon for 5 minutes.
-
In a separate sealed vial, prepare a buffered solution containing the P450 enzyme and degas in a similar manner.
-
Initiate the reaction by adding the substrate stock solution and the sodium dithionite solution to the enzyme solution to achieve the final desired concentrations.
-
Incubate the reaction mixture at room temperature with gentle shaking.
-
Monitor the reaction progress by HPLC or GC analysis.
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.[17]
Causality Behind Experimental Choices:
-
Enzyme: The choice of the specific P450 variant is crucial and is typically determined through screening and directed evolution for the desired substrate and transformation.
-
Reductant: Sodium dithionite is a common chemical reductant used to supply the necessary electrons to the P450 catalytic cycle in a whole-cell-free system.
-
Buffer and pH: The reaction is performed in a buffered aqueous solution at a specific pH to maintain the enzyme's stability and activity.
-
Anaerobic Conditions: Degassing the solutions is important to remove oxygen, which can compete with the azide substrate for binding to the heme iron and lead to unproductive pathways.
Comparative Analysis and Future Outlook
| Catalyst Class | Advantages | Disadvantages | Best Suited For |
| Organocatalysts | - Metal-free, low toxicity- Readily available and inexpensive- Operationally simple | - Can require high catalyst loadings- Substrate scope can be limited- Lower turnover numbers compared to metal catalysts | - Green and sustainable synthesis- Early-stage discovery chemistry |
| Transition-Metal Catalysts | - High catalytic activity and turnover numbers- Broad substrate scope- High stereoselectivity | - Potential for metal contamination- Cost and toxicity of some metals- Sensitivity to air and moisture | - Large-scale synthesis- Complex molecule synthesis with high efficiency |
| Biocatalysts | - Extremely high selectivity (enantio-, regio-, and chemo-)- Mild and environmentally friendly reaction conditions (aqueous media, room temp)- High sustainability | - Substrate scope can be narrow- Enzyme development can be time-consuming- Stability and operational robustness can be a concern | - Synthesis of high-value chiral compounds (e.g., pharmaceuticals)- Green and sustainable manufacturing processes |
Table 4: Head-to-Head Comparison of Catalyst Classes for Asymmetric Pyrrolidine Synthesis.
The choice of catalyst for asymmetric pyrrolidine synthesis is a multifaceted decision that depends on the specific target molecule, desired scale of synthesis, and available resources. Organocatalysis offers a green and accessible entry point, while transition-metal catalysis provides unparalleled efficiency and scope. Biocatalysis, with its exquisite selectivity and sustainable nature, is a rapidly advancing field with immense potential for the future of chiral amine synthesis.
The continued development of novel catalysts in all three areas, coupled with a deeper understanding of their reaction mechanisms, will undoubtedly lead to even more powerful and selective methods for the construction of this vital heterocyclic motif, further empowering researchers in the fields of chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Refined transition-state models for proline-catalyzed asymmetric Michael reactions under basic and base-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination [authors.library.caltech.edu]
- 8. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium-Catalyzed Intermolecular C-H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrrolidine synthesis [organic-chemistry.org]
- 14. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-benzylpyrrolidine-3-carboxylate
Welcome to your essential guide for the safe handling of Ethyl 1-benzylpyrrolidine-3-carboxylate (CAS No. 5747-92-2). In the fast-paced environment of drug discovery and chemical research, a deep and practical understanding of safety protocols is not just a regulatory requirement—it is the bedrock of scientific excellence and personal accountability. This guide is designed to provide you, a fellow researcher, with the critical information needed to work confidently and safely with this compound. We will move beyond simple checklists to explore the rationale behind each safety measure, ensuring that these protocols become an intuitive part of your workflow.
Hazard Assessment: Understanding the Compound
This compound is classified as acutely toxic if swallowed (Acute Toxicity, Oral, Category 3). This is designated by the GHS06 pictogram, the skull and crossbones, and the signal word "Danger". It is crucial to recognize that for many specialized research chemicals, the full toxicological profile has not been exhaustively investigated.[1] Therefore, we must operate with a heightened sense of caution, treating the substance as potentially hazardous through all routes of exposure—ingestion, inhalation, and skin contact.
Key Hazards:
-
Primary Hazard: Toxic if swallowed.
-
Potential Hazards: May cause respiratory irritation.[1] Due to the lack of comprehensive data, skin and eye irritation should also be considered potential risks.
-
Combustion Products: In the event of a fire, hazardous decomposition products can include carbon oxides and nitrogen oxides (NOx).[2]
The Hierarchy of Controls: A Foundational Safety Strategy
Before we even consider gloves or goggles, our primary defense is a well-designed experimental environment. The "Hierarchy of Controls" is a fundamental principle in laboratory safety that prioritizes the most effective control measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
